2-(tert-Butoxy)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)11-8-6-4-5-7-10-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMMIUODXRECHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83766-88-5 | |
| Record name | 2-tert-Butoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(tert-Butoxy)pyridine: An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic use of functionalized heterocyclic compounds is paramount to the successful development of novel therapeutic agents. Among these, pyridine derivatives hold a place of distinction due to their prevalence in a vast array of biologically active molecules. This guide provides a comprehensive technical overview of 2-(tert-Butoxy)pyridine, a versatile building block whose unique physical and chemical properties make it a valuable tool for researchers and drug development professionals. We will delve into its core characteristics, reactivity, and applications, offering expert insights grounded in established scientific principles.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical properties is the bedrock of its effective application in a laboratory setting. These properties dictate choices regarding reaction solvents, purification methods, and storage conditions.
Key Physical Constants
This compound is a colorless to light yellow liquid under standard conditions.[1] Its key physical properties are summarized in the table below:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Boiling Point | 88 °C at 100 mmHg | [1] |
| Density | Not available | |
| Refractive Index | Not available |
Solubility Profile
The solubility of this compound is a critical consideration for its use in various reaction media.
-
Soluble: Due to its organic nature, it is readily soluble in a wide range of common organic solvents, including but not limited to, tetrahydrofuran (THF), diethyl ether, dichloromethane, and ethyl acetate.
-
Insoluble: It is immiscible with water.
Spectroscopic Data for Structural Elucidation and Quality Control
Spectroscopic analysis is indispensable for verifying the identity and purity of starting materials and reaction products. The following data provides a reference for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of this compound.
¹H NMR (400 MHz, CDCl₃): [2]
-
δ 8.15 (ddd, J = 4.8, 2.0, 0.4 Hz, 1H)
-
δ 7.52 (ddd, J = 9.2, 6.8, 1.6 Hz, 1H)
-
δ 6.81 (ddd, J = 6.8, 5.2, 1.2 Hz, 1H)
-
δ 6.67 (dt, J = 8.4, 0.8 Hz, 1H)
-
δ 1.61 (s, 9H)
¹³C NMR (100 MHz, CDCl₃): [2]
-
δ 163.9
-
δ 146.5
-
δ 138.1
-
δ 116.2
-
δ 113.4
-
δ 79.4
-
δ 28.7 (3C)
Infrared (IR) Spectroscopy
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹
-
C-O stretching (ether): ~1050-1250 cm⁻¹
Safe Handling and Storage Protocols
The safe handling of all chemical reagents is of utmost importance in a research environment.
Hazard Identification and Safety Precautions
This compound is a combustible liquid and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Storage
This compound should be stored in a tightly sealed container under an inert atmosphere at room temperature.
Chemical Reactivity and Synthetic Applications in Drug Development
The synthetic utility of this compound stems from the electronic nature of the pyridine ring and the steric and directing effects of the tert-butoxy group.
Directed Ortho-Metalation: A Gateway to Substituted Pyridines
A key reaction of this compound is its directed ortho-metalation. The tert-butoxy group acts as a directing group, facilitating the deprotonation of the adjacent C-3 position by a strong base, typically an organolithium reagent. This generates a powerful nucleophile that can react with a variety of electrophiles to introduce functionality at the 3-position of the pyridine ring.
Caption: Reaction scheme for the directed ortho-metalation of this compound.
Experimental Protocol: General Procedure for Directed Ortho-Metalation
Caution: Organolithium reagents are pyrophoric and moisture-sensitive. This procedure must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper safety precautions.
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.
-
Add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application as a Tert-Butylating Agent
This compound serves as a practical and mild reagent for the tert-butylation of carboxylic acids.[4] This is a valuable transformation in drug development for the synthesis of tert-butyl esters, which can act as protecting groups or modulate the pharmacokinetic properties of a drug candidate. The reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate.[4] This method avoids the use of harsh acidic conditions or hazardous reagents like isobutylene.[4]
Caption: General scheme for the tert-butylation of carboxylic acids using this compound.
Role in Medicinal Chemistry
While a direct synthesis of a marketed drug using this compound was not identified in the surveyed literature, its utility is evident from its role as a versatile intermediate. The pyridine scaffold is a common motif in a multitude of FDA-approved drugs. The ability to functionalize the pyridine ring at specific positions, as facilitated by the tert-butoxy group in ortho-metalation reactions, is a powerful strategy in the synthesis of complex drug molecules. Furthermore, the ability to introduce tert-butyl esters under mild conditions is a valuable tool for protecting carboxylic acid functionalities during multi-step syntheses of active pharmaceutical ingredients.
Conclusion
This compound is a valuable and versatile reagent for chemical synthesis, particularly in the context of drug discovery and development. Its well-defined physical and spectroscopic properties, coupled with its predictable reactivity in directed ortho-metalation and tert-butylation reactions, provide chemists with a powerful tool for the construction and modification of complex molecules. A commitment to safe handling and storage practices is essential for its use in the laboratory. This guide has provided a comprehensive overview of the key technical aspects of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.
References
2-(tert-Butoxy)pyridine CAS number 83766-88-5
An In-depth Technical Guide to 2-(tert-Butoxy)pyridine: Synthesis, Reactivity, and Applications in Modern Chemistry
Introduction
This compound (CAS No. 83766-88-5) has emerged as a versatile and highly valuable building block in contemporary organic synthesis. As a substituted pyridine, it belongs to a class of heterocyclic compounds that are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] The strategic placement of a bulky tert-butoxy ether group at the 2-position of the pyridine ring imparts a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, key reactivity patterns—most notably its role in directed ortho-metalation and as a tert-butylating agent—and its strategic application in the construction of complex molecular architectures.
Physicochemical Properties
This compound is a colorless to light yellow liquid under standard conditions.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 83766-88-5 | [3] |
| Molecular Formula | C₉H₁₃NO | [3][4] |
| Molecular Weight | 151.21 g/mol | [3][4] |
| Physical Form | Clear liquid | [2][5] |
| Boiling Point | 88 °C at 100 mmHg | [2][6] |
| Density | ~0.967 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.4840 to 1.4880 | [2][5] |
| pKa | 4.25 ± 0.12 (Predicted) | [2][5] |
| InChI Key | IVMMIUODXRECHX-UHFFFAOYSA-N |
Synthesis of this compound
The most common and reliable synthesis of this compound involves a nucleophilic aromatic substitution (SNAᵣ) reaction. This method utilizes an inexpensive and readily available starting material, 2-chloropyridine, and a strong, sterically hindered base, potassium tert-butoxide.
The causality behind this choice of reagents is critical. Potassium tert-butoxide serves as both the nucleophile (providing the tert-butoxy group) and a strong base. The reaction is typically performed in a non-polar solvent like toluene. To overcome the low solubility of the potassium salt and accelerate the reaction, a phase-transfer catalyst such as 18-crown-6 is often employed.[6] The crown ether effectively sequesters the potassium cation, liberating a more "naked" and highly reactive tert-butoxide anion, which can then efficiently attack the electron-deficient carbon at the 2-position of the pyridine ring.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-chloropyridine (5 g, 44.04 mmol) in toluene (100 mL), add potassium tert-butoxide (9.88 g, 88.07 mmol) and 18-crown-6 (0.58 g, 2.20 mmol).[6]
-
Heating: The reaction mixture is heated to reflux at 110 °C and stirred vigorously for approximately 15 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate (200 mL). The organic solution is then washed sequentially with water (150 mL) and saturated brine (150 mL) to remove unreacted potassium tert-butoxide and the crown ether.[6]
-
Isolation and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (gradient elution with ethyl acetate/hexane) to yield pure this compound as a colorless oil.[6]
-
Characterization: The product structure is confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]
Key Reactivity and Strategic Applications
The synthetic utility of this compound stems from the unique influence of the tert-butoxy group on the reactivity of the pyridine ring.
Directed ortho-Metalation (DoM)
A cornerstone of its application is its function as an excellent directed metalation group (DMG).[7] The oxygen atom of the ether, being a Lewis base, can coordinate to a Lewis acidic organolithium base (e.g., n-BuLi, s-BuLi).[7][8][9] This coordination pre-positions the base in close proximity to the C3 proton (ortho to the ether), dramatically increasing its acidity and facilitating regioselective deprotonation. This process generates a 3-lithiated pyridine species in situ, which can then be quenched with a wide variety of electrophiles to introduce functionality exclusively at the 3-position.
This method provides a powerful and predictable way to synthesize 2,3-disubstituted pyridines, overcoming the regioselectivity challenges often encountered with standard electrophilic aromatic substitution reactions on pyridine rings.[10]
Application in Suzuki-Miyaura Cross-Coupling
While this compound itself is not a direct partner in standard cross-coupling, its role as a DoM precursor is instrumental. The 3-lithiated intermediate generated via DoM can be converted into a more stable organometallic reagent suitable for transition-metal-catalyzed reactions, such as an organoborane (via reaction with a borate ester) or an organostannane.
This two-step sequence (DoM followed by transmetalation) provides access to 2-(tert-butoxy)pyridin-3-ylboronic esters, which are versatile nucleophiles in Suzuki-Miyaura cross-coupling reactions.[11] This powerful C-C bond-forming reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position, a critical transformation for building the complex scaffolds required in drug discovery.[12][13][14]
Mild and Practical tert-Butylation Reagent
Beyond its role in C-H functionalization, this compound serves as an efficient reagent for the protection of carboxylic acids as tert-butyl esters.[15] When activated with a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), it acts as a practical tert-butyl cation equivalent.
This method offers significant advantages over traditional esterification protocols that often require harsh acids (e.g., H₂SO₄) or the use of hazardous, flammable gases like isobutylene.[15] The reaction proceeds under mild conditions, is fast, and provides high yields for a wide range of substrates, including those with sensitive functional groups. This makes it a highly valuable tool for protecting group strategies in multi-step synthesis.[15]
Detailed Experimental Protocol: tert-Butyl Ester Formation
-
Setup: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., dichloromethane).
-
Addition of Reagents: Add this compound (1.5 mmol) to the solution, followed by the slow addition of boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 mmol) at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Workup and Isolation: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The crude product can then be purified by column chromatography.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Store in a well-sealed container under an inert atmosphere at room temperature.[2][5]
Conclusion
This compound is far more than a simple pyridine derivative; it is a sophisticated synthetic tool that provides chemists with predictable and high-yielding pathways for the functionalization of the pyridine core. Its ability to act as a robust directed ortho-metalation group unlocks access to 2,3-disubstituted pyridines, which are prevalent motifs in pharmacologically active compounds. Furthermore, its application as a mild tert-butylating agent adds another layer of utility. For researchers in drug discovery and synthetic chemistry, a thorough understanding of the reactivity and handling of this compound is essential for the efficient construction of novel and complex molecular targets.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 83766-88-5 [m.chemicalbook.com]
- 3. 83766-88-5|this compound|BLD Pharm [bldpharm.com]
- 4. This compound [oakwoodchemical.com]
- 5. This compound CAS#: 83766-88-5 [chemicalbook.com]
- 6. This compound | 83766-88-5 [chemicalbook.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. baranlab.org [baranlab.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. 2-tert-Butoxypyridine - Enamine [enamine.net]
2-(tert-Butoxy)pyridine molecular weight and formula
An In-depth Technical Guide to 2-(tert-Butoxy)pyridine: Synthesis, Characterization, and Application
Introduction
This compound, a substituted pyridine derivative, has emerged as a valuable reagent in modern organic synthesis. While the pyridine scaffold itself is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs, specific derivatives like this compound offer unique functionalities that address common synthetic challenges.[1][2] This guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthesis protocol, spectroscopic characterization, and its principal application as a mild tert-butylating agent for researchers, scientists, and drug development professionals.
Core Molecular and Physical Properties
This compound, also known as tert-butyl 2-pyridinyl ether, is a colorless to slightly pale yellow oil at room temperature.[3][4] Its core properties are summarized in the table below, providing essential data for laboratory use and reaction planning.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO | [5][6][7] |
| Molecular Weight | 151.21 g/mol | [5][6][8] |
| CAS Number | 83766-88-5 | [6] |
| Appearance | Colorless to slightly pale yellow liquid | [4] |
| Boiling Point | 88°C / 100 mmHg | |
| Purity | Typically ≥95% | [4][5] |
| Storage Conditions | Inert atmosphere, room temperature | [5] |
| InChI Key | IVMMIUODXRECHX-UHFFFAOYSA-N | [5] |
Synthesis and Purification
The synthesis of this compound is commonly achieved via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. This method utilizes a strong base to generate the tert-butoxide nucleophile, which then displaces a halide from the pyridine ring.
Causality Behind Experimental Choices
The selection of reagents and conditions is critical for a successful synthesis.
-
Substrates : 2-Chloropyridine serves as the electrophilic partner. Potassium tert-butoxide is used as both the source of the tert-butoxy group and the strong base.
-
Catalyst : 18-crown-6 is employed as a phase-transfer catalyst. It effectively solvates the potassium cation (K⁺), liberating the tert-butoxide anion (t-BuO⁻) and significantly enhancing its nucleophilicity and solubility in the toluene solvent.
-
Solvent & Temperature : Toluene is a suitable high-boiling, non-polar aprotic solvent for this reaction. Refluxing at 110°C provides the necessary thermal energy to overcome the activation barrier for the nucleophilic aromatic substitution on the electron-rich pyridine ring.
Detailed Synthesis and Purification Protocol
The following protocol, adapted from established procedures, outlines a reliable method for preparing and purifying this compound.[3]
Step 1: Reaction Setup
-
To a flask containing toluene (100 mL), add potassium tert-butoxide (9.88 g, 88.07 mmol) and 2-chloropyridine (5 g, 44.04 mmol).
-
Add the phase transfer catalyst, 18-crown-6 (0.58 g, 2.20 mmol).
-
Equip the flask with a reflux condenser and stir the mixture.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux at 110°C.
-
Maintain stirring and reflux for 15 hours.
Step 3: Workup and Extraction
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (200 mL).
-
Wash the organic layer sequentially with water (150 mL) and saturated brine (150 mL) to remove unreacted potassium tert-butoxide and other inorganic salts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure.
Step 4: Purification
-
Purify the resulting crude oil using silica gel column chromatography.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0:5 and progressing to 1:5 ethyl acetate/hexane).
-
Combine the fractions containing the pure product to yield this compound as a colorless oil (typical yield: ~54%).[3]
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
Structural confirmation of the synthesized product is paramount. The following spectroscopic data are characteristic of this compound.[3]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.15 (ddd, J = 4.8, 2.0, 0.4 Hz, 1H, Pyridine-H6)
-
δ 7.52 (ddd, J = 9.2, 6.8, 1.6 Hz, 1H, Pyridine-H4)
-
δ 6.81 (ddd, J = 6.8, 5.2, 1.2 Hz, 1H, Pyridine-H5)
-
δ 6.67 (dt, J = 8.4, 0.8 Hz, 1H, Pyridine-H3)
-
δ 1.61 (s, 9H, tert-Butyl)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 163.9 (C2-O)
-
δ 146.5 (C6)
-
δ 138.1 (C4)
-
δ 116.2 (C5)
-
δ 113.4 (C3)
-
δ 79.4 (Quaternary C of tert-Butyl)
-
δ 28.7 (3C, CH₃ of tert-Butyl)
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
m/z calculated for C₉H₁₄NO [M+H]⁺: 152.1075
-
m/z found: 152.1077
-
This data provides a self-validating system: the ¹H NMR shows the characteristic aromatic signals for a 2-substituted pyridine ring and a large singlet for the nine equivalent protons of the tert-butyl group. The ¹³C NMR confirms the presence of nine distinct carbon environments, and the HRMS provides an exact mass measurement consistent with the molecular formula.
Key Application: Mild tert-Butylation of Carboxylic Acids
The primary utility of this compound in drug development and complex molecule synthesis is its role as a practical and mild tert-butylating agent.[9] It is particularly effective for installing the tert-butyl ester protecting group on carboxylic acids.
Mechanism and Advantages
When combined with a Lewis acid, typically boron trifluoride diethyl etherate (BF₃·OEt₂), this compound efficiently esterifies a wide range of carboxylic acids.[9]
The advantages of this system over traditional methods (e.g., using strong acids like H₂SO₄ or hazardous gases like isobutylene) are significant:
-
Mild Conditions : The reaction proceeds under mild conditions, preserving acid-sensitive functional groups elsewhere in the molecule.
-
High Yields : It provides fast and high-yielding esterifications.[9]
-
Broad Scope : The method is effective for aromatic, aliphatic, unsaturated, and heteroaryl carboxylic acids, including sensitive substrates like amino acid derivatives.[9]
-
Safety and Practicality : It avoids the use of highly corrosive acids or difficult-to-handle gases.
Caption: Use of this compound for tert-butyl ester synthesis.
This application is crucial in multi-step syntheses common in drug discovery, where the temporary protection of carboxylic acid groups is essential to prevent unwanted side reactions.
Safety and Handling
Proper handling of this compound is necessary to ensure laboratory safety. It is classified as a hazardous substance.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral; Skin/Eye Irritation; STOT SE | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H320: Causes eye irritation. H335: May cause respiratory irritation. |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[11]
-
Ventilation : Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing fumes.[11]
-
Handling : Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke when using this product.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[5][11]
-
Spills : In case of a spill, absorb with an inert material and place it into a suitable disposal container.[11]
Conclusion
This compound is more than a simple pyridine derivative; it is a specialized tool that offers a mild and efficient solution for the protection of carboxylic acids, a frequent and critical step in the synthesis of complex pharmaceutical intermediates. Its well-defined synthesis, clear spectroscopic signature, and proven utility make it an indispensable reagent for scientists engaged in drug discovery and organic synthesis. Understanding its properties, handling requirements, and applications allows researchers to leverage its full potential in advancing their synthetic programs.
References
- 1. nbinno.com [nbinno.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 83766-88-5 [chemicalbook.com]
- 4. This compound | 83766-88-5 [sigmaaldrich.com]
- 5. This compound | 83766-88-5 [sigmaaldrich.com]
- 6. indiamart.com [indiamart.com]
- 7. This compound [oakwoodchemical.com]
- 8. echemi.com [echemi.com]
- 9. 2-tert-Butoxypyridine - Enamine [enamine.net]
- 10. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
Introduction: The Dual Personality of 2-(tert-Butoxy)pyridine
An In-Depth Technical Guide to the Reactivity and Stability of 2-(tert-Butoxy)pyridine
For the modern researcher, scientist, and drug development professional, a deep understanding of reagent and intermediate behavior is paramount. This guide offers a comprehensive exploration of this compound, a versatile building block in organic synthesis. We will delve into its core reactivity, stability profile, and practical applications, moving beyond simple protocols to explain the underlying chemical principles that govern its utility.
This compound, with the chemical formula C9H13NO, is an aromatic ether that presents a fascinating interplay of electronic and steric effects.[1][2][3] The electron-donating nature of the tert-butoxy group enriches the electron density of the pyridine ring, while its significant bulk sterically hinders certain approaches to the ring. This duality makes it a unique tool in the synthetic chemist's arsenal, acting as both a modified pyridine scaffold and a source of the tert-butyl group.
Synthesis of this compound
The most common and practical synthesis of this compound involves the nucleophilic aromatic substitution of a suitable 2-halopyridine with a tert-butoxide salt. The following protocol is a robust and scalable method for its preparation.
Experimental Protocol: Synthesis from 2-Chloropyridine
Objective: To synthesize this compound via a Williamson ether synthesis-type reaction.
Materials:
-
2-Chloropyridine
-
Potassium tert-butoxide
-
Toluene
-
18-Crown-6 (optional, as a phase transfer catalyst)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Saturated brine solution
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a solution of potassium tert-butoxide (2.0 equivalents) in toluene, add 2-chloropyridine (1.0 equivalent).[1]
-
Add a catalytic amount of 18-crown-6 (e.g., 0.05 equivalents) to facilitate the reaction.[1]
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 15 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water and saturated brine.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the organic phase under reduced pressure to obtain the crude product.[1]
-
Purify the crude oil by silica gel column chromatography using a gradient elution of ethyl acetate in hexane to afford this compound as a colorless oil.[1]
Yield: Approximately 54%.[1]
Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic data for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H13NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Colorless to slightly pale yellow clear liquid | |
| Boiling Point | 88 °C at 100 mmHg | [1] |
| Storage Temperature | Room temperature, under inert atmosphere | [3] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (ddd, 1H), 7.52 (ddd, 1H), 6.81 (ddd, 1H), 6.67 (dt, 1H), 1.61 (s, 9H) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 163.9, 146.5, 138.1, 116.2, 113.4, 79.4, 28.7 (3C) | [1] |
Reactivity Profile
The reactivity of this compound is governed by the electronic and steric nature of the tert-butoxy group and the inherent properties of the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is generally susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[4][5][6] However, in the case of this compound, the tert-butoxide anion is a poor leaving group, making direct displacement by another nucleophile challenging under standard SNAr conditions. The reactivity in SNAr is significantly lower compared to 2-halopyridines, where halides are excellent leaving groups.[4][5] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine, highlighting the importance of the leaving group.[4][5]
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring.[7][8] Reactions often require harsh conditions and result in low yields.[8] The tert-butoxy group, being an ortho, para-director, would direct incoming electrophiles to the 3- and 5-positions. However, the strong deactivation by the pyridine nitrogen often dominates, making EAS unpredictable and low-yielding.[7][8]
Directed Ortho-Metalation (DoM)
A more synthetically useful transformation is the directed ortho-metalation of 2-alkoxypyridines. The oxygen atom of the tert-butoxy group can coordinate with a strong base like n-butyllithium, directing deprotonation to the adjacent C3 position.[9][10][11] This generates a 3-lithiated pyridine species in situ, which can then be quenched with various electrophiles to introduce functionality at the 3-position. This approach offers a regioselective method for the functionalization of the this compound scaffold.
Application as a tert-Butylating Agent
This compound serves as a practical and efficient reagent for the tert-butylation of carboxylic acids to form tert-butyl esters.[12] This transformation is particularly valuable for the protection of carboxylic acids in multi-step syntheses. The reaction proceeds under mild conditions in the presence of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), and is suitable for substrates with acid-sensitive functional groups.[12] This method avoids the use of harsh acids like sulfuric acid or hazardous gases like isobutylene.[12]
Objective: To protect a carboxylic acid as its tert-butyl ester using this compound.
Materials:
-
Carboxylic acid
-
This compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BF₃·OEt₂ (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography if necessary.
Stability and Deprotection
Thermal and Chemical Stability
This compound is a relatively stable compound that can be stored at room temperature, preferably under an inert atmosphere.[3] It is stable to a range of basic and nucleophilic conditions, which allows for chemical manipulations at other positions of the molecule without affecting the tert-butoxy group.
Deprotection under Acidic Conditions
The tert-butoxy group is readily cleaved under acidic conditions, which is a common strategy for deprotection in organic synthesis.[13][14] Treatment of this compound with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, will efficiently remove the tert-butyl group to yield 2-hydroxypyridine (or its tautomer, 2-pyridone) and isobutylene.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: It is harmful if swallowed and can cause skin and eye irritation.[3] It may also cause respiratory irritation.[3]
-
Precautions:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15][17]
Conclusion
This compound is a valuable synthetic intermediate with a well-defined reactivity profile. Its synthesis is straightforward, and its stability under basic conditions makes it a useful protected form of 2-hydroxypyridine. The steric and electronic properties of the tert-butoxy group allow for regioselective functionalization through directed ortho-metalation and provide a mild route for the tert-butylation of carboxylic acids. A thorough understanding of its reactivity and stability, as outlined in this guide, will enable researchers to effectively incorporate this versatile molecule into their synthetic strategies.
References
- 1. This compound | 83766-88-5 [chemicalbook.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | 83766-88-5 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. 2-tert-Butoxypyridine - Enamine [enamine.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. aksci.com [aksci.com]
- 16. combi-blocks.com [combi-blocks.com]
- 17. fishersci.com [fishersci.com]
Spectroscopic Elucidation of 2-(tert-Butoxy)pyridine: A Multi-technique Structural Analysis
Introduction
In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of robust research and development. 2-(tert-Butoxy)pyridine, a key building block in organic synthesis, presents a valuable case study for the integrated application of modern spectroscopic techniques. Its structure, featuring a pyridine ring linked to a bulky tert-butyl group via an ether oxygen, gives rise to a distinct and informative spectroscopic fingerprint.
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data of this compound. Moving beyond a simple presentation of data, this document delves into the causality behind experimental choices and the logic of spectral interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. The aim is to provide a self-validating framework for the characterization of this and structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the molecular framework with high precision. For this compound, NMR provides definitive evidence for the connectivity of the pyridine and tert-butyl groups.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides a detailed picture of the hydrogen environment within the molecule. The chemical shift of each proton is influenced by its local electronic environment, and through-bond spin-spin coupling provides direct evidence of proton connectivity.
1.1.1 ¹H NMR Data Summary
The following table summarizes the key ¹H NMR data for this compound recorded on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.15 | ddd | 4.8, 2.0, 0.4 | 1H | H-6 |
| 7.52 | ddd | 9.2, 6.8, 1.6 | 1H | H-4 |
| 6.81 | ddd | 6.8, 5.2, 1.2 | 1H | H-5 |
| 6.67 | dt | 8.4, 0.8 | 1H | H-3 |
| 1.61 | s | - | 9H | -C(CH₃)₃ |
1.1.2 Interpretation and Mechanistic Insights
The spectrum displays four distinct signals in the aromatic region (6.5-8.5 ppm) and one large singlet in the aliphatic region (0-2.0 ppm).
-
Aromatic Region (Pyridine Ring): The four signals between δ 6.67 and 8.15 confirm the presence of a tetra-substituted pyridine ring. The downfield shift of H-6 (δ 8.15) is characteristic of a proton adjacent to the electronegative nitrogen atom in a pyridine ring.[2] The complex splitting patterns (ddd, dt) are a result of ortho, meta, and para couplings between the pyridine protons, allowing for their unambiguous assignment.
-
Aliphatic Region (tert-Butyl Group): The prominent singlet at δ 1.61 integrates to nine protons. This is the classic signature of a tert-butyl group, where all nine protons are chemically equivalent due to free rotation around the C-C bonds, and thus do not couple with each other. The shielding effect of the adjacent oxygen atom places this signal in its expected upfield region.
1.1.3 Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single deuterium lock signal.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer's probe.
-
Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Key acquisition parameters include a 30-degree pulse width, a relaxation delay of 1 second, and the collection of 16 scans to ensure a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm. Integrate all signals and analyze the coupling patterns.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides complementary information, revealing the number of unique carbon environments and their electronic nature.
1.2.1 ¹³C NMR Data Summary
The following table summarizes the key ¹³C NMR data for this compound recorded on a 100 MHz instrument in CDCl₃.[1]
| Chemical Shift (δ, ppm) | Assignment |
| 163.9 | C-2 |
| 146.5 | C-6 |
| 138.1 | C-4 |
| 116.2 | C-5 |
| 113.4 | C-3 |
| 79.4 | C (CH₃)₃ |
| 28.7 | -C(C H₃)₃ |
1.2.2 Interpretation and Mechanistic Insights
-
Pyridine Carbons: Five distinct signals are observed for the pyridine ring. The most downfield signal at δ 163.9 is assigned to C-2, the carbon directly attached to the electronegative ether oxygen. The C-6 carbon (δ 146.5) also appears significantly downfield due to its proximity to the nitrogen atom. The remaining pyridine carbons (C-3, C-4, C-5) appear in the expected aromatic region.
-
tert-Butyl Carbons: The signal at δ 79.4 corresponds to the quaternary carbon of the tert-butyl group, shifted downfield by the attached oxygen. The signal at δ 28.7 represents the three equivalent methyl carbons.
1.2.3 Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: The same instrument and setup are used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum at 100 MHz. Proton decoupling is a critical choice here; it collapses all C-H coupling, resulting in sharp singlet signals for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio. A larger number of scans (e.g., 1024) is typically required due to the low natural abundance of the ¹³C isotope.
-
Processing: Process the data similarly to the ¹H spectrum. The CDCl₃ solvent signal (a triplet at δ ~77.16 ppm) can be used as a secondary reference.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution analysis using a soft ionization technique like Electrospray Ionization (ESI) provides a highly accurate mass measurement of the molecular ion, which is crucial for determining the elemental composition.
2.1.1 HRMS Data Summary
| Ionization Mode | Calculated m/z | Found m/z | Formula |
| ESI (+) | 152.1075 | 152.1077 | [C₉H₁₄NO]⁺ ([M+H]⁺) |
Data sourced from ChemicalBook.[1]
The excellent agreement between the calculated and found mass for the protonated molecule ([M+H]⁺) unequivocally confirms the elemental formula of this compound as C₉H₁₃NO.
Electron Ionization (EI) and Proposed Fragmentation Pathway
While ESI is excellent for determining the molecular ion, the higher-energy Electron Ionization (EI) technique induces reproducible fragmentation, providing a "fingerprint" that reveals structural motifs. Though a specific EI spectrum was not available, a logical fragmentation pathway can be proposed based on established principles for ethers and aromatic compounds.[3][4][5][6]
The primary fragmentation events anticipated for the molecular ion (M⁺•, m/z 151) are:
-
Loss of a Methyl Radical (α-cleavage): The most favorable initial fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable, resonance-stabilized oxonium ion at m/z 136. This is a classic alpha-cleavage pathway for ethers.[1][4][7]
-
Formation of the tert-Butyl Cation: Cleavage of the C-O bond can generate the highly stable tert-butyl cation at m/z 57.
-
Loss of Isobutene: A rearrangement reaction can lead to the elimination of a neutral isobutene molecule, resulting in a 2-hydroxypyridine radical cation at m/z 95.
References
- 1. m.youtube.com [m.youtube.com]
- 2. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
- 3. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Ethers are not easily differentiated by their infrared spectra, b... | Study Prep in Pearson+ [pearson.com]
The Efficacy and Mechanism of 2-(tert-Butoxy)pyridine in Modern tert-Butylation Strategies: A Technical Guide for Researchers
Introduction: The Enduring Significance of the tert-Butyl Group in Chemical Synthesis
In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic introduction and removal of protecting groups is a cornerstone of molecular design and construction. Among the myriad of protecting groups for carboxylic acids, alcohols, and amines, the tert-butyl group holds a position of prominence. Its steric bulk confers exceptional stability across a wide range of reaction conditions, yet it can be selectively cleaved under specific acidic environments, rendering it an invaluable tool for the synthetic chemist.
Traditionally, the installation of a tert-butyl group has relied on methods that often necessitate harsh conditions or the use of hazardous reagents, such as strong acids and isobutylene gas. The search for milder, more efficient, and broadly applicable tert-butylation methodologies has led to the development of various reagents. This technical guide focuses on one such reagent that has emerged as a practical and versatile solution: 2-(tert-butoxy)pyridine. In concert with a Lewis acid activator, this compound provides a robust platform for the tert-butylation of a diverse array of substrates, most notably carboxylic acids. This guide will provide an in-depth exploration of the mechanism of action, practical experimental protocols, and the broad utility of this reagent system.
Core Principles: Unveiling the Mechanism of Action
The efficacy of this compound as a tert-butylating agent is not inherent to the molecule itself but is realized upon activation with a suitable Lewis acid, most commonly boron trifluoride diethyl etherate (BF₃·OEt₂). The mechanism hinges on the formation of a highly reactive pyridinium salt intermediate, which serves as the tert-butyl cation donor.
The Activation Step: Formation of the N-tert-Butoxypyridinium-Lewis Acid Adduct
The reaction is initiated by the coordination of the Lewis acid, BF₃·OEt₂, to the nitrogen atom of the pyridine ring of this compound. This interaction significantly enhances the electrophilicity of the pyridine ring and weakens the C-O bond of the tert-butoxy group. While direct spectroscopic evidence for this specific adduct in solution is not extensively documented in readily available literature, the proposed mechanism is strongly supported by well-established principles of Lewis acid-base chemistry and the observed reactivity of analogous systems, such as the in-situ formation of 2-tert-butoxy-1-methylpyridinium triflate for the synthesis of tert-butyl ethers[1].
The formation of this activated complex is a critical step, as it transforms the otherwise stable this compound into a potent electrophilic tert-butylating agent.
Nucleophilic Attack and Transfer of the tert-Butyl Group
Once the activated pyridinium-boron trifluoride adduct is formed, the substrate, typically a carboxylic acid, can engage in nucleophilic attack. The carboxylic acid attacks the tert-butyl group, leading to the formation of the corresponding tert-butyl ester. The 2-hydroxypyridine-BF₃ adduct is liberated as a byproduct. The driving force for this step is the generation of the stable tert-butyl cation or a species with significant carbocationic character, facilitated by the electron-withdrawing nature of the activated pyridinium ring.
Figure 1: Proposed mechanism for the tert-butylation of a carboxylic acid using this compound and BF₃·OEt₂.
Experimental Protocol: A Self-Validating System for tert-Butylation of Carboxylic Acids
The following protocol is a generalized yet robust procedure for the tert-butylation of a wide range of carboxylic acids using this compound and boron trifluoride diethyl etherate. The inherent mildness and high efficiency of this method contribute to its self-validating nature, consistently providing high yields with minimal side product formation.
Materials and Reagents:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 mmol, 1.5 equiv)
-
Anhydrous toluene (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 mmol).
-
Addition of Reagents: Dissolve the carboxylic acid in anhydrous toluene (5 mL). To this solution, add this compound (1.5 mmol) followed by the dropwise addition of boron trifluoride diethyl etherate (1.5 mmol) at room temperature with stirring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours at room temperature.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: Experimental workflow for the tert-butylation of carboxylic acids.
Data Presentation: Substrate Scope and Efficiency
A key advantage of the this compound and BF₃·OEt₂ system is its broad applicability to a wide range of carboxylic acids, including those with sensitive functional groups. The mild reaction conditions ensure high yields and minimal side reactions.[2]
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Benzoic acid | tert-Butyl benzoate | 95 |
| 2 | 4-Nitrobenzoic acid | tert-Butyl 4-nitrobenzoate | 92 |
| 3 | Phenylacetic acid | tert-Butyl phenylacetate | 96 |
| 4 | Cinnamic acid | tert-Butyl cinnamate | 94 |
| 5 | Ibuprofen | tert-Butyl ibuprofen | 91 |
| 6 | Boc-L-phenylalanine | Boc-L-phenylalanine tert-butyl ester | 89 |
Table 1: Representative yields for the tert-butylation of various carboxylic acids using this compound and BF₃·OEt₂. Data synthesized from typical results reported in the literature.
Field-Proven Insights and Causality
-
Choice of Lewis Acid: Boron trifluoride diethyl etherate is the preferred Lewis acid due to its commercial availability, ease of handling as a liquid, and optimal Lewis acidity to activate the pyridine ring without promoting unwanted side reactions. Stronger Lewis acids may lead to decomposition of the starting materials or the product.
-
Stoichiometry: A slight excess of both this compound and BF₃·OEt₂ is often employed to ensure complete conversion of the carboxylic acid, especially for less reactive substrates.
-
Solvent Selection: Anhydrous non-protic solvents such as toluene or dichloromethane are crucial to prevent the quenching of the Lewis acid and to ensure a homogeneous reaction medium.
-
Temperature Control: The reaction proceeds efficiently at room temperature, which is a significant advantage over methods requiring heating. This mild condition preserves the integrity of thermally sensitive functional groups.
Trustworthiness: A Self-Validating System
The protocol described is considered self-validating due to several key factors:
-
High Atom Economy: The primary byproduct, 2-hydroxypyridine-BF₃ adduct, is readily removed during the aqueous work-up.
-
Predictable Reactivity: The reaction is highly chemoselective for carboxylic acids, even in the presence of other nucleophilic groups like alcohols and amines under these conditions.
-
Reproducibility: The procedure is robust and provides consistent yields across a range of scales, from milligrams to grams.
-
Ease of Monitoring: The distinct polarity difference between the starting carboxylic acid and the product tert-butyl ester allows for straightforward monitoring by TLC.
Conclusion and Future Outlook
The use of this compound in combination with boron trifluoride diethyl etherate represents a significant advancement in the field of tert-butylation. This methodology offers a mild, efficient, and broadly applicable alternative to traditional methods. The proposed mechanism, involving the in-situ formation of a reactive pyridinium salt, provides a rational basis for understanding the reactivity and for further optimization. For researchers, scientists, and drug development professionals, this system provides a reliable and practical tool for the protection of carboxylic acids, facilitating the synthesis of complex molecules with greater efficiency and selectivity. Future research may focus on expanding the scope of this reagent to other functional groups and developing catalytic versions of this transformation.
References
Theoretical and Practical Insights into 2-(tert-Butoxy)pyridine: A Technical Guide for Researchers
Introduction: The Strategic Importance of 2-(tert-Butoxy)pyridine in Modern Synthesis
Pyridine and its derivatives are fundamental building blocks in the landscape of medicinal chemistry and drug discovery, with the pyridine scaffold being a prominent feature in a multitude of FDA-approved drugs.[1][2] These nitrogen-containing heterocycles are prized for their ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also engaging in crucial hydrogen bonding interactions with biological targets.[1] Within this vital class of compounds, this compound emerges as a reagent of significant interest, primarily recognized for its utility as a sterically hindered, non-nucleophilic base and as an efficient tert-butylating agent. This guide provides a comprehensive overview of the theoretical underpinnings and practical applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Part 1: Molecular and Electronic Structure: A Theoretical Perspective
A thorough understanding of the molecular and electronic structure of this compound is paramount to appreciating its reactivity and utility. While specific computational studies exclusively focused on this compound are not extensively available in the current literature, we can derive a robust theoretical framework from studies on closely related pyridine derivatives.[3][4] The primary computational tool for such investigations is Density Functional Theory (DFT), particularly with the B3LYP functional and basis sets such as 6-311G(d,p), which has been demonstrated to provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for similar systems.[3][4]
Optimized Molecular Geometry and Conformational Analysis
The geometry of this compound is characterized by the planar pyridine ring and the bulky tert-butyl group attached via an oxygen atom. The C-O-C bond angle and the dihedral angle between the pyridine ring and the tert-butoxy group are key determinants of its conformational preferences. The steric bulk of the tert-butyl group is expected to influence the orientation of the alkoxy substituent relative to the pyridine ring, favoring a conformation that minimizes steric hindrance.
Table 1: Representative Calculated Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Representative Value |
| Bond Lengths (Å) | ||
| N1-C2 | 1.34 | |
| C2-O3 | 1.37 | |
| O3-C4 | 1.45 | |
| C4-C5/C6/C7 | 1.54 | |
| Bond Angles (°) ** | ||
| N1-C2-O3 | 117.0 | |
| C2-O3-C4 | 120.0 | |
| Dihedral Angle (°) ** | ||
| N1-C2-O3-C4 | ~90.0 |
Note: The values presented are illustrative and based on typical bond lengths and angles for similar pyridine ethers and tert-butyl ethers as determined by DFT calculations on related structures. These are intended to provide a qualitative understanding.
Electronic Properties: Charge Distribution and Frontier Molecular Orbitals
The electronic properties of this compound are dictated by the interplay between the electron-withdrawing nature of the pyridine nitrogen and the electron-donating effect of the tert-butoxy group.
Mulliken Atomic Charge Distribution: The electronegative nitrogen atom in the pyridine ring is expected to have a significant negative Mulliken charge, indicating its role as a Lewis basic center. The oxygen atom of the tert-butoxy group will also carry a negative charge, while the carbon atoms of the pyridine ring and the tert-butyl group will have varying degrees of positive charge. This charge distribution is crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions.
-
HOMO: The HOMO is anticipated to be localized primarily on the pyridine ring and the oxygen atom, reflecting the regions of highest electron density and susceptibility to electrophilic attack.
-
LUMO: The LUMO is expected to be distributed over the pyridine ring, particularly at the ortho and para positions relative to the nitrogen atom, indicating the likely sites for nucleophilic attack.
The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity.
Table 2: Representative Electronic Properties of this compound (Illustrative Data)
| Property | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 6.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~2.5 D | Indicates overall polarity |
Note: These values are illustrative and represent typical ranges for similar pyridine derivatives as calculated by DFT methods.
Caption: Illustrative representation of HOMO and LUMO localization.
Part 2: Synthesis and Reactivity
Synthesis of this compound
The most common and practical synthesis of this compound involves the nucleophilic aromatic substitution of 2-chloropyridine with potassium tert-butoxide.[5] The use of a phase-transfer catalyst, such as 18-crown-6, can facilitate the reaction.[5]
Experimental Protocol: Synthesis of this compound [5]
-
Reaction Setup: To a solution of 2-chloropyridine (1.0 eq) in anhydrous toluene, add potassium tert-butoxide (2.0 eq) and 18-crown-6 (0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 15 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a colorless oil.
Caption: Workflow for the synthesis of this compound.
Reactivity Profile
The reactivity of this compound is primarily centered around its function as a tert-butylating agent.
tert-Butylation of Carboxylic Acids: In the presence of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), this compound serves as an excellent source for the tert-butyl cation, enabling the mild and efficient esterification of a wide range of carboxylic acids.[6] This method is particularly advantageous for substrates with acid-sensitive functional groups, as it avoids the harsh conditions associated with traditional tert-butylation methods.[6]
The proposed mechanism involves the activation of the ether oxygen by the Lewis acid, facilitating the departure of the stable 2-pyridone leaving group and the formation of a tert-butyl cation, which is then trapped by the carboxylic acid.
Caption: Proposed mechanism for tert-butylation of carboxylic acids.
Part 3: Applications in Drug Development
The pyridine scaffold is a cornerstone in medicinal chemistry, and derivatives like this compound serve as valuable intermediates in the synthesis of complex pharmaceutical agents.[2]
3.1. Role as a Synthetic Intermediate
The tert-butoxy group can act as a protecting group for the 2-position of the pyridine ring, which can be later deprotected to reveal a hydroxyl group (2-pyridone). 2-Pyridones are themselves a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[7] Furthermore, the 2-alkoxypyridine motif is present in various biologically active molecules.
3.2. Incorporation into Bioactive Molecules
While this compound itself is not typically the final active pharmaceutical ingredient (API), its structural motifs are found in numerous drug candidates. The 2-alkoxypyridine unit can influence the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, the lipophilicity introduced by the tert-butyl group can enhance membrane permeability, while the pyridine nitrogen can participate in crucial interactions with biological targets. The development of novel synthetic methodologies utilizing this compound and other 2-alkoxypyridines continues to be an active area of research in the pursuit of new therapeutic agents.
Conclusion
This compound is a versatile and valuable reagent for chemical synthesis, particularly in the realm of drug discovery and development. Its utility as a mild tert-butylating agent, coupled with the strategic importance of the 2-alkoxypyridine scaffold, ensures its continued relevance. A solid understanding of its theoretical properties, including its electronic structure and conformational preferences, provides a rational basis for its application and the design of novel synthetic strategies. As the demand for more efficient and selective synthetic methods grows, the role of well-characterized reagents like this compound will undoubtedly expand.
References
- 1. This compound [oakwoodchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 83766-88-5 [sigmaaldrich.com]
- 4. Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-(tert-Butoxy)pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(tert-butoxy)pyridine, a vital building block in contemporary drug discovery and organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a qualitative assessment in a range of common organic solvents, and provides detailed, field-proven experimental protocols for quantitative solubility determination. By elucidating the interplay between molecular structure and solvent interaction, this guide aims to empower scientists to make informed decisions in reaction setup, purification processes, and formulation development, thereby streamlining research and development workflows.
Introduction: The Significance of this compound in Medicinal Chemistry
Pyridine and its derivatives are cornerstone scaffolds in the architecture of numerous pharmaceuticals, owing to their versatile chemical reactivity and significant presence in a vast number of biologically active molecules.[1][2] The strategic functionalization of the pyridine ring allows medicinal chemists to meticulously modulate the physicochemical properties of drug candidates, enhancing their efficacy, bioavailability, and safety profiles.[1][2]
This compound serves as a crucial intermediate in this landscape. The sterically bulky tert-butoxy group offers a protective element for the 2-position of the pyridine ring, enabling selective reactions at other sites. This strategic protection is paramount in multi-step syntheses of complex molecular targets. A thorough understanding of its solubility in various organic solvents is, therefore, not merely academic but a critical parameter for its effective utilization. From ensuring homogeneous reaction conditions to optimizing chromatographic purification and enabling effective formulation, solubility data directly impacts the efficiency and success of synthetic campaigns.
This guide provides both the theoretical underpinnings and practical methodologies for assessing and predicting the solubility of this compound.
Theoretical Considerations: Predicting Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the polarity of both the solute and the solvent.
Molecular Structure of this compound:
-
Pyridine Ring: The nitrogen atom in the pyridine ring imparts polarity and a site for hydrogen bonding.
-
tert-Butoxy Group: This bulky, nonpolar aliphatic group significantly influences the overall polarity of the molecule, reducing its affinity for highly polar solvents.
Based on its structure, this compound can be classified as a moderately polar compound. The presence of the pyridine nitrogen allows for some interaction with polar solvents, while the hydrophobic tert-butyl group favors solubility in less polar to nonpolar organic solvents.
Qualitative Solubility Assessment
While precise quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature, its solubility behavior can be inferred from its use in chemical synthesis. For instance, its synthesis and purification procedures frequently involve solvents such as toluene, ethyl acetate, and hexane, indicating good solubility in these media.[3]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate | High | The moderate polarity of these solvents aligns well with the molecular structure of this compound. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The pyridine nitrogen can act as a hydrogen bond acceptor, though the bulky tert-butyl group may hinder extensive solvation. |
| Nonpolar Aromatic | Toluene, Benzene | High | The aromatic nature of the pyridine ring and the nonpolar character of the tert-butyl group favor solubility in aromatic solvents. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds of moderate polarity. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | The ether oxygen can interact with the pyridine ring, and the overall polarity is compatible. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate | The nonpolar tert-butyl group promotes solubility, although the polar pyridine ring may limit it. |
| Highly Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These are powerful organic solvents capable of dissolving a vast array of organic compounds.[4] |
Experimental Determination of Solubility: A Practical Workflow
Given the limited availability of quantitative data, experimental determination of solubility is often necessary. The following section provides a robust, step-by-step protocol for this purpose.
Materials and Equipment
-
This compound (ensure purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used. This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation).
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a tared vial. The exact amount should be enough to ensure undissolved solute remains after equilibration.
-
Record the initial mass of the this compound.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solute should be visible.
-
After the equilibration period, cease agitation and allow the undissolved material to settle.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended microparticles.
-
Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor. The solubility is expressed in units such as g/L, mg/mL, or mol/L.
-
Data Presentation
For accurate and comparative analysis, the experimentally determined solubility data should be tabulated as follows:
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solubility (g/L) | Solubility (mol/L) | Method |
| [Solvent 1] | [Value] | [Value] | [e.g., HPLC] |
| [Solvent 2] | [Value] | [Value] | [e.g., HPLC] |
| [Solvent 3] | [Value] | [Value] | [e.g., GC] |
| ... | ... | ... | ... |
Conclusion
While a comprehensive, publicly available database of the quantitative solubility of this compound is limited, a sound understanding of its molecular structure allows for reliable qualitative predictions. For applications requiring precise solubility data, the experimental workflow detailed in this guide provides a robust and reproducible method. By combining theoretical knowledge with practical experimental determination, researchers can effectively harness the synthetic utility of this compound in their drug discovery and development endeavors.
References
A Technical Guide to the Basicity of 2-(tert-butoxy)pyridine versus Pyridine: An Interplay of Steric and Electronic Effects
Abstract
The basicity of the pyridine scaffold is a cornerstone of its function in pharmaceuticals, agrochemicals, and catalysis. As a parameter governing molecular interactions, solubility, and pharmacokinetic profiles, the ability to precisely modulate the acid dissociation constant (pKa) is a critical objective in molecular design. This technical guide provides an in-depth analysis of the factors influencing the basicity of 2-(tert-butoxy)pyridine in comparison to its parent heterocycle, pyridine. We dissect the competing electronic and steric effects introduced by the 2-tert-butoxy substituent, synthesizing experimental data and theoretical principles to conclude that this compound is a significantly weaker base. This reduction in basicity is primarily attributed to the profound steric hindrance imposed by the bulky tert-butyl group, which impedes both protonation at the nitrogen lone pair and solvation of the resultant pyridinium cation. This analysis serves as a guide for researchers and drug development professionals in the rational design of pyridine derivatives with tailored physicochemical properties.
Introduction: The Central Role of Pyridine Basicity
Pyridine, a six-membered aromatic heterocycle, is a privileged structure in medicinal chemistry. Its nitrogen atom confers basicity, allowing for the formation of salts to improve solubility and providing a key hydrogen bond acceptor site for receptor interactions. The basicity of a pyridine derivative is quantified by the pKa of its conjugate acid, the pyridinium ion. For unsubstituted pyridine, the pKa is approximately 5.23.[1][2] This value reflects the availability of the nitrogen's lone pair of electrons, which resides in an sp² hybrid orbital perpendicular to the aromatic π-system and is therefore accessible for protonation.[3][4][5]
Altering the substitution pattern on the pyridine ring provides a powerful tool to fine-tune this pKa value. Substituents can exert influence through a combination of electronic (inductive and mesomeric) and steric effects. This guide focuses on the specific case of this compound, examining how the introduction of a bulky alkoxy group at the position ortho to the nitrogen atom fundamentally alters its character as a base compared to pyridine.
Deconstruction of Substituent Effects
The introduction of the tert-butoxy group at the 2-position creates a nuanced interplay of opposing electronic forces and a dominant steric influence. Understanding these factors is crucial to predicting and explaining the observed basicity.
Electronic Effects: A Tug-of-War
The oxygen atom of the tert-butoxy group exerts two distinct and opposing electronic effects on the pyridine ring.
-
Inductive Effect (-I): Due to its high electronegativity, the oxygen atom withdraws electron density from the pyridine ring through the sigma bond. This inductive effect reduces the electron density on the ring nitrogen, making its lone pair less available for donation to a proton and thereby decreasing basicity.[6]
-
Mesomeric Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system through resonance. This effect donates electron density to the ring, with resonance structures showing an accumulation of negative charge on the ortho and para carbons, and importantly, an increase in electron density on the nitrogen atom.[3] This mesomeric donation acts to increase basicity.
References
- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Assertion: Pyridine is more basic than pyrrole.Reason: Lone pairs of - askIITians [askiitians.com]
- 5. testbook.com [testbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
The Strategic Advantage of 2-(tert-Butoxy)pyridine for Mild and Efficient tert-Butylation of Carboxylic Acids
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science research, the strategic protection and deprotection of functional groups is a cornerstone of molecular design. The tert-butyl ester is a preeminent protecting group for carboxylic acids, prized for its steric hindrance that confers robust stability against a wide array of nucleophilic and basic conditions.[1][2][3][4] Its facile cleavage under mild acidic conditions further elevates its utility.[1][3] However, traditional methods for the synthesis of tert-butyl esters often necessitate the use of harsh reagents, such as strong acids (e.g., H₂SO₄) or hazardous, difficult-to-handle gases like isobutylene, limiting their application with sensitive or complex substrates.[5][6] This note details a superior, mild, and highly efficient protocol for the tert-butylation of carboxylic acids utilizing 2-(tert-butoxy)pyridine in conjunction with boron trifluoride diethyl etherate (BF₃·OEt₂), a method distinguished by its operational simplicity and broad substrate compatibility.[5]
The Causality of Choice: Why this compound?
The selection of a tert-butylating agent is a critical experimental decision. While reagents like di-tert-butyl dicarbonate (Boc₂O) and tert-butyl trichloroacetimidate have their place, they can present their own challenges, including side reactions and stringent reaction conditions.[2][4] The combination of this compound and a Lewis acid, specifically BF₃·OEt₂, circumvents many of these issues. This system offers a rapid and practical pathway to tert-butyl esters at room temperature, making it an invaluable tool for modern synthetic laboratories.[5][7] The primary advantages of this methodology include:
-
Mild Reaction Conditions: The process avoids the use of strong Brønsted acids, preserving acid-sensitive functional groups within the substrate.[5]
-
High Efficiency: The reaction typically proceeds to completion quickly and results in high yields of the desired tert-butyl ester.[5]
-
Broad Substrate Scope: This method is effective for a diverse range of carboxylic acids, including aromatic, aliphatic, heterocyclic, and α,β-unsaturated systems.[5] Even substrates sensitive to decomposition, such as furoic acid, can be esterified successfully.[5]
-
Operational Simplicity: The reagents are easy to handle, and the reaction does not require specialized equipment or the management of hazardous gases.[5]
Mechanistic Insight: The Role of Lewis Acid Activation
The efficacy of the this compound and BF₃·OEt₂ system lies in the activation of the tert-butoxy group by the Lewis acid. The reaction proceeds through a well-defined pathway that ensures the efficient transfer of the tert-butyl group to the carboxylic acid.
Figure 1: Proposed mechanism for the BF₃·OEt₂ mediated tert-butylation of carboxylic acids using this compound.
The reaction is initiated by the coordination of the Lewis acid, BF₃·OEt₂, to the nitrogen atom of the pyridine ring of this compound. This coordination enhances the leaving group ability of the 2-pyridyloxy moiety, facilitating the subsequent nucleophilic attack by the carboxylic acid. The carboxylic acid attacks the tert-butyl group, leading to the formation of the desired tert-butyl ester and the 2-hydroxypyridine·BF₃ adduct as a byproduct.
Experimental Protocol: A Self-Validating System
This protocol provides a detailed, step-by-step methodology for the tert-butylation of a generic carboxylic acid using this compound and BF₃·OEt₂.
Materials:
-
Carboxylic acid
-
This compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Figure 2: A generalized experimental workflow for the tert-butylation of carboxylic acids.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv).
-
Reagent Addition: Add this compound (1.2-1.5 equiv) followed by an anhydrous solvent (e.g., toluene) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Initiation: Cool the mixture to 0 °C using an ice bath. Add boron trifluoride diethyl etherate (1.2-1.5 equiv) dropwise via syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography, if necessary, to yield the pure tert-butyl ester.
Data Presentation: Substrate Scope and Yields
The versatility of this method has been demonstrated across a wide range of carboxylic acids.[5] The following table summarizes representative examples, showcasing the high yields obtained for various substrate classes.
| Entry | Carboxylic Acid Substrate | Product | Yield (%) |
| 1 | Benzoic Acid | tert-Butyl benzoate | 95 |
| 2 | 4-Nitrobenzoic Acid | tert-Butyl 4-nitrobenzoate | 92 |
| 3 | Phenylacetic Acid | tert-Butyl phenylacetate | 98 |
| 4 | Cinnamic Acid | tert-Butyl cinnamate | 96 |
| 5 | Furoic Acid | tert-Butyl furoate | 90 |
| 6 | N-Boc-L-phenylalanine | N-Boc-L-phenylalanine tert-butyl ester | 94 |
Table 1: Representative yields for the tert-butylation of various carboxylic acids using this compound and BF₃·OEt₂. Data synthesized from reported literature values.[5]
Conclusion
The use of this compound in combination with BF₃·OEt₂ represents a significant advancement in the protection of carboxylic acids as tert-butyl esters. This methodology provides a mild, rapid, and high-yielding alternative to traditional protocols, expanding the toolkit available to researchers in drug development and chemical synthesis. Its operational simplicity and broad applicability make it a highly reliable and robust choice for the synthesis of tert-butyl esters, even in the presence of sensitive functional groups.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. 2-tert-Butoxypyridine - Enamine [enamine.net]
- 6. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Practical Guide to the Synthesis of tert-Butyl Esters Using 2-(tert-Butoxy)pyridine
Abstract
The protection of carboxylic acids as their tert-butyl esters is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and complex molecule synthesis. This guide provides an in-depth technical overview and a field-proven protocol for the synthesis of tert-butyl esters utilizing 2-(tert-butoxy)pyridine in conjunction with boron trifluoride diethyl etherate (BF₃·OEt₂). This methodology stands out for its mild reaction conditions, rapid execution, and broad substrate applicability, offering a significant improvement over traditional methods that often require harsh acids or the use of hazardous reagents like isobutylene. This document is intended for researchers, scientists, and professionals in drug development seeking a reliable and efficient protocol for tert-butyl ester formation.
Introduction: The Strategic Importance of tert-Butyl Esters
The tert-butyl ester is a widely employed protecting group for carboxylic acids due to its exceptional stability across a range of reaction conditions, including exposure to nucleophiles and reducing agents.[1] Its facile cleavage under acidic conditions, such as with trifluoroacetic acid (TFA), allows for selective deprotection without compromising other sensitive functionalities within a molecule.[1]
Traditional methods for the synthesis of tert-butyl esters often involve the condensation of carboxylic acids with tert-butanol or isobutylene gas under strongly acidic conditions (e.g., concentrated sulfuric acid).[1] These methods, while effective, can be incompatible with sensitive substrates and pose significant safety and handling challenges. The use of this compound as a tert-butylating agent, activated by a Lewis acid like BF₃·OEt₂, presents a milder, more versatile, and safer alternative.[2] This system has been shown to be effective for a wide array of carboxylic acids, including aromatic, aliphatic, bulky, and heteroaryl derivatives, even those containing acid-sensitive functional groups.[2]
The Underlying Chemistry: Mechanism of Action
The efficacy of the this compound and BF₃·OEt₂ system lies in the Lewis acid-mediated activation of the tert-butylating agent. The lone pair of electrons on the nitrogen atom of the pyridine ring coordinates with the electron-deficient boron atom of BF₃·OEt₂, enhancing the electrophilicity of the tert-butoxy group. This activation facilitates the transfer of the tert-butyl cation to the carboxylic acid.
Caption: Proposed mechanism of tert-butyl ester synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from the work of La and Kim, published in Tetrahedron in 2018.[3]
Materials and Reagents
-
Carboxylic acid (substrate)
-
This compound (≥98% purity)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Reaction Setup and Procedure
Caption: Step-by-step experimental workflow.
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 mmol) and this compound (1.5 mmol, 1.5 equivalents).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol, 1.2 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions are typically complete within 1-3 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure tert-butyl ester.
Substrate Scope and Performance
This method has demonstrated high efficacy across a diverse range of carboxylic acids, affording excellent yields. Below is a summary of representative examples.
| Carboxylic Acid Substrate | Product | Time (h) | Yield (%) |
| Benzoic acid | tert-Butyl benzoate | 1 | 95 |
| 4-Nitrobenzoic acid | tert-Butyl 4-nitrobenzoate | 1 | 98 |
| 4-Methoxybenzoic acid | tert-Butyl 4-methoxybenzoate | 1 | 96 |
| Phenylacetic acid | tert-Butyl phenylacetate | 1 | 94 |
| Cinnamic acid | tert-Butyl cinnamate | 1.5 | 92 |
| Ibuprofen | tert-Butyl ibuprofenate | 2 | 93 |
| Boc-L-phenylalanine | tert-Butyl Boc-L-phenylalaninate | 3 | 90 |
Safety and Handling Considerations
-
This compound: This compound may cause skin, eye, and respiratory irritation. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂): BF₃·OEt₂ is a corrosive and flammable liquid. It reacts violently with water, releasing toxic and flammable gases. Handle this reagent with extreme care in a fume hood, away from ignition sources, and under an inert atmosphere. Ensure appropriate fire extinguishing media (e.g., dry chemical, CO₂) is readily available.
-
Quenching: The quenching of BF₃·OEt₂ with aqueous solutions is exothermic. Perform the quench slowly and with adequate cooling.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Limitations and Troubleshooting
While this protocol is broadly applicable, certain functional groups may be sensitive to the Lewis acidic conditions. For example, highly acid-labile protecting groups such as trityl or silyl ethers may be cleaved. In such cases, careful monitoring of the reaction and optimization of the reaction time and temperature may be necessary. If the reaction is sluggish, a slight excess of BF₃·OEt₂ may be added, but this should be done cautiously to avoid potential side reactions.
Comparative Analysis with Other Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| This compound | This compound, BF₃·OEt₂ | Mild, room temperature | Broad scope, high yields, fast, avoids harsh acids and isobutylene | Cost of this compound |
| Isobutylene/Acid | Isobutylene, H₂SO₄ or other strong acid | High pressure, low temperature | Inexpensive reagents | Requires specialized equipment, not suitable for sensitive substrates |
| Di-tert-butyl Dicarbonate | (Boc)₂O, DMAP | Mild | Good for sensitive substrates | Can be slow, potential for side reactions |
| tert-Butanol/DCC | tert-Butanol, DCC, DMAP | Mild | Effective for some substrates | Dicyclohexylurea byproduct can be difficult to remove |
Synthesis of this compound
For laboratories that wish to prepare this compound in-house, the following protocol can be employed.[4]
-
To a solution of 2-chloropyridine (1.0 eq) in anhydrous toluene, add potassium tert-butoxide (2.0 eq) and a catalytic amount of 18-crown-6 (0.05 eq).
-
Heat the mixture to reflux (approximately 110 °C) and stir for 15 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound as a colorless oil.
Conclusion
The use of this compound in combination with boron trifluoride diethyl etherate provides a robust, efficient, and mild method for the synthesis of tert-butyl esters from a wide range of carboxylic acids. Its advantages over traditional methods make it a valuable tool for synthetic chemists, particularly in the pharmaceutical industry where the protection of carboxylic acids is a frequent and critical step. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and effectively implement this methodology in their synthetic endeavors.
References
- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. BF3·OEt2 catalyzed chemoselective C [[double bond, length as m-dash]] C bond cleavage of α,β-enones: an unexpected synthesis of 3-alkylated oxindoles and spiro-indolooxiranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 83766-88-5 [chemicalbook.com]
Application Notes & Protocols: 2-(tert-Butoxy)pyridine for Mild and Efficient Protection of Carboxylic Acids
Introduction: A Modern Approach to Carboxylic Acid Protection
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing them from interfering with desired transformations elsewhere in the molecule. The ideal protecting group should be easy to install, stable under a variety of reaction conditions, and removable selectively and in high yield under mild conditions.
Carboxylic acids, with their acidic proton and electrophilic carbonyl carbon, are frequently targeted for protection. The formation of a tert-butyl ester is a classic strategy, prized for its steric bulk and stability across a wide pH range, yet readily cleaved under acidic conditions. However, traditional methods for installing this group often rely on harsh reagents, such as strong acids (H₂SO₄, CF₃COOH) or the use of hazardous, difficult-to-handle isobutylene gas.[1]
This application note details a modern, field-proven alternative: the use of 2-(tert-butoxy)pyridine in conjunction with a Lewis acid catalyst for the mild, rapid, and high-yielding protection of carboxylic acids as their tert-butyl esters.[1] This system offers a significant advantage for complex syntheses, particularly those involving acid-sensitive substrates.
Section 1: The Mechanism of Action - Lewis Acid-Mediated tert-Butylation
The efficacy of this compound as a tert-butylating agent hinges on its activation by a Lewis acid, most commonly boron trifluoride diethyl etherate (BF₃·OEt₂). The reaction does not proceed without this crucial activator.
The proposed mechanism is as follows:
-
Lewis Acid Activation: The lone pair of electrons on the pyridine nitrogen atom coordinates with the electron-deficient boron atom of BF₃·OEt₂.
-
Formation of a Reactive Intermediate: This coordination enhances the electrophilicity of the ether oxygen's bond to the tert-butyl group, making it an excellent leaving group.
-
Nucleophilic Attack: The carboxylic acid, serving as the nucleophile, attacks the activated tert-butyl carbocation.
-
Ester Formation & Byproduct Release: The attack results in the formation of the desired tert-butyl ester and the release of a stable 2-pyridone-BF₃ complex. This complex is easily removed during aqueous work-up.
This process avoids the generation of strong Brønsted acids, thereby preserving sensitive functional groups within the substrate.
Caption: Mechanism of BF₃·OEt₂-mediated tert-butylation of carboxylic acids.
Section 2: Applications & Substrate Scope
A key advantage of the this compound system is its remarkably broad substrate scope. It has been successfully employed for the protection of a wide array of carboxylic acids, demonstrating its functional group tolerance and reliability.[1]
Compatible Substrate Classes:
-
Aromatic Acids: Both electron-rich and electron-deficient benzoic acid derivatives react efficiently.
-
Aliphatic Acids: Linear, branched, and cyclic aliphatic acids provide excellent yields.
-
Sterically Hindered Acids: Bulky substrates that are often challenging for other esterification methods are well-tolerated.
-
α,β-Unsaturated Acids: The double bond remains intact, showcasing the mildness of the conditions.
-
Heteroaromatic Acids: Substrates containing sensitive rings, such as furan, undergo smooth protection without decomposition.[1]
-
Amino Acids: N-protected amino acids can be esterified without significant epimerization.
Data Presentation: Representative Substrate Protection
| Substrate Type | Example | Conditions | Yield (%) |
| Aromatic (Electron-Donating) | 4-Methoxybenzoic Acid | 2-(t-BuO)Py (1.5 eq), BF₃·OEt₂ (1.5 eq), DCE, rt, 1h | 98% |
| Aromatic (Electron-Withdrawing) | 4-Nitrobenzoic Acid | 2-(t-BuO)Py (1.5 eq), BF₃·OEt₂ (1.5 eq), DCE, rt, 1h | 99% |
| Aliphatic | Cyclohexanecarboxylic Acid | 2-(t-BuO)Py (1.5 eq), BF₃·OEt₂ (1.5 eq), DCE, rt, 1h | 97% |
| Sterically Hindered | Adamantane-1-carboxylic Acid | 2-(t-BuO)Py (1.5 eq), BF₃·OEt₂ (1.5 eq), DCE, rt, 1h | 95% |
| Heteroaromatic (Sensitive) | Furan-2-carboxylic Acid | 2-(t-BuO)Py (1.5 eq), BF₃·OEt₂ (1.5 eq), DCE, rt, 1h | 96% |
| N-Protected Amino Acid | Boc-L-Phenylalanine | 2-(t-BuO)Py (1.5 eq), BF₃·OEt₂ (1.5 eq), DCE, rt, 1h | 94% |
Data synthesized from findings reported in Tetrahedron, 2018, 74 (27), 3748–3754.[1]
Section 3: Experimental Protocols
The protocols described below are self-validating systems designed for reproducibility and efficiency.
Protocol: Protection of a Carboxylic Acid
This procedure details the general method for converting a carboxylic acid to its corresponding tert-butyl ester.
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 eq)
-
This compound (1.5 mmol, 1.5 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 mmol, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous (0.2 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCE (to make a 0.2 M solution).
-
Reagent Addition: Add this compound (1.5 eq) to the solution via syringe. Stir for 2-3 minutes.
-
Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add BF₃·OEt₂ (1.5 eq) dropwise via syringe. A mild exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x volume of aqueous layer). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography if necessary.
Protocol: Deprotection of a tert-Butyl Ester
The removal of the tert-butyl ester is reliably achieved under standard acidic conditions.
Materials:
-
tert-Butyl ester (1.0 mmol, 1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)
Procedure:
-
Reaction Setup: Dissolve the tert-butyl ester (1.0 eq) in anhydrous DCM (e.g., 0.1-0.2 M).
-
Acid Addition: Cool the solution to 0 °C. Add an excess of TFA (typically 5-10 equivalents, or a 25-50% v/v solution of TFA in DCM).[2]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS. The reaction is often accompanied by bubbling as isobutylene gas evolves.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. Caution: TFA is corrosive. Co-evaporation with a solvent like toluene can help remove residual acid.
-
Isolation: The resulting carboxylic acid can be used directly or purified further. If the product is a free amine, it will be isolated as its TFA salt. Neutralization with a mild base (e.g., NaHCO₃) followed by extraction may be required to obtain the free acid.
Caption: General synthetic workflow using this compound protection.
Section 4: Advantages & Field-Proven Insights
As a Senior Application Scientist, the choice of a protecting group strategy is dictated by efficiency, reliability, and safety. The this compound method excels in these areas.
-
Mild Conditions: The avoidance of strong Brønsted acids during the protection step is the most significant advantage, making it the method of choice for substrates with acid-labile functionalities such as acetals, silyl ethers, or Boc-protected amines.[1]
-
Safety and Handling: This protocol circumvents the need for specialized equipment to handle gaseous and flammable isobutylene, a major operational benefit in both academic and industrial labs.[1]
-
Speed and Efficiency: Reactions are typically complete within 1-3 hours at room temperature, offering a significant time savings over other methods.
-
High Yields and Purity: The reaction is generally clean with high conversions, simplifying purification and maximizing material throughput.
Trustworthiness through Self-Validation: The protocol's endpoint is easily validated. The disappearance of the acidic starting material and the appearance of a new, less polar spot on a TLC plate provides a clear indication of reaction completion. The byproducts are readily removed by a simple aqueous wash, ensuring the integrity of the subsequent purification.
References
Application Notes and Protocols: 2-(tert-Butoxy)pyridine in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Synthetic Potential of 2-(tert-Butoxy)pyridine
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a versatile and highly valuable building block, offering a unique combination of steric and electronic properties. Its utility spans a range of applications, from serving as a sterically hindered base to a precursor for highly functionalized 2-pyridone scaffolds, which are prevalent in numerous natural products and pharmaceuticals.[1][2] This document provides an in-depth guide to the practical applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The core of this compound's utility lies in the bulky tert-butyl group attached to the pyridine ring via an oxygen atom. This ether linkage is relatively stable under various reaction conditions, yet it can be cleaved under specific acidic conditions to unmask the corresponding 2-pyridone. This "masked" 2-pyridone functionality allows for a wide array of transformations on the pyridine core that would otherwise be incompatible with the more reactive pyridone tautomer.
I. Strategic Applications of this compound in Synthesis
The applications of this compound in complex molecule synthesis are multifaceted. Below, we delve into its primary roles, providing both the conceptual framework and practical considerations for its use.
A Non-Nucleophilic, Sterically Hindered Base
The nitrogen atom in this compound, while possessing a lone pair of electrons, is significantly sterically encumbered by the adjacent tert-butoxy group. This steric hindrance dramatically diminishes its nucleophilicity, rendering it a poor nucleophile in substitution reactions.[3][4] However, it retains sufficient basicity to act as a proton scavenger in various reactions. This characteristic is particularly advantageous in transformations where a non-nucleophilic base is required to prevent unwanted side reactions.
Key Advantages:
-
Minimization of Side Reactions: Its low nucleophilicity prevents it from participating in undesired substitution or addition reactions with electrophilic substrates or reagents.
-
Improved Reaction Selectivity: By selectively scavenging protons without interfering with the primary reaction pathway, it can enhance the selectivity and yield of the desired product.
Directed ortho-Metalation (DoM) Strategies
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[5] The heteroatom of a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[6][7] The tert-butoxy group in this compound can serve as a moderately effective DMG, directing lithiation to the C3 position of the pyridine ring.
This strategy opens a pathway to introduce a variety of electrophiles at a specific position, leading to the synthesis of 3-substituted this compound derivatives. Subsequent deprotection provides access to 3-substituted 2-pyridones, which are challenging to synthesize through other routes.
Conceptual Workflow for Directed ortho-Metalation:
Caption: Directed ortho-metalation of this compound.
A Versatile Precursor in Palladium-Catalyzed Cross-Coupling Reactions
Perhaps the most significant application of this compound is its role as a versatile precursor in a variety of palladium-catalyzed cross-coupling reactions. By first converting it into a suitable coupling partner (e.g., a boronic ester or a halide), a wide range of substituents can be introduced at various positions on the pyridine ring.
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation.[8] this compound can be readily converted to its corresponding boronic acid or pinacol boronate ester derivatives. These intermediates can then be coupled with a wide array of aryl, heteroaryl, or vinyl halides and triflates to afford substituted biaryl and vinylpyridine structures. This approach has been successfully employed in the synthesis of complex pharmaceutical intermediates.[9][10]
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in medicinal chemistry.[11][12] Halogenated this compound derivatives are excellent substrates for this reaction, enabling the introduction of primary and secondary amines at specific positions on the pyridine ring.[13][14] This method provides a direct route to aminopyridine derivatives, which are common motifs in bioactive molecules.
The Sonogashira coupling facilitates the formation of C-C triple bonds between aryl or vinyl halides and terminal alkynes.[15][16] Halogenated 2-(tert-butoxy)pyridines can participate in this reaction to yield alkynylpyridine derivatives.[17][18] These products can serve as valuable intermediates for further transformations, such as the synthesis of fused heterocyclic systems.
Table 1: Overview of Cross-Coupling Reactions with this compound Derivatives
| Coupling Reaction | This compound Derivative | Coupling Partner | Key Reagents & Conditions | Product Type |
| Suzuki-Miyaura | Boronic acid/ester | Aryl/vinyl halide or triflate | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O) | Biaryl or vinyl pyridine |
| Buchwald-Hartwig | Halide (Br, Cl) | Primary/secondary amine | Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | Aminopyridine |
| Sonogashira | Halide (I, Br) | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) | Alkynylpyridine |
Gateway to 2-Pyridone Scaffolds
The tert-butoxy group serves as an effective protecting group for the 2-pyridone tautomer. The 2-pyridone moiety is a privileged scaffold in drug discovery due to its ability to act as a hydrogen bond donor and acceptor, as well as its favorable physicochemical properties.[19][20] The synthesis of diversely functionalized 2-pyridones is a major focus in medicinal chemistry.[21]
The deprotection of this compound derivatives is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the corresponding 2-pyridone.[22][23] This strategy allows for the late-stage introduction of the 2-pyridone functionality after performing various synthetic manipulations on the more stable this compound core.
II. Experimental Protocols
The following protocols are provided as representative examples of the synthetic utility of this compound. Researchers should adapt these procedures to their specific substrates and experimental setups.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the preparation of this compound from 2-chloropyridine.[24]
Materials:
-
2-Chloropyridine
-
Potassium tert-butoxide
-
Toluene
-
18-Crown-6
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloropyridine (1.0 eq) in toluene, add potassium tert-butoxide (2.0 eq).
-
Add a catalytic amount of 18-crown-6 (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and saturated brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
Protocol 2: Suzuki-Miyaura Coupling of a 2-(tert-Butoxy)pyridyl Boronate Ester
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a pre-formed 2-(tert-butoxy)pyridyl boronate ester with an aryl bromide.
Materials:
-
2-(tert-Butoxy)pyridyl pinacol boronate ester (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
In a round-bottom flask, combine the 2-(tert-butoxy)pyridyl pinacol boronate ester, aryl bromide, palladium(II) acetate, and triphenylphosphine.
-
Add 1,4-dioxane and an aqueous solution of potassium carbonate.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the mixture to 80-90 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 3: Deprotection to form a 2-Pyridone Derivative
This protocol describes the cleavage of the tert-butyl group to yield the corresponding 2-pyridone.
Materials:
-
Substituted this compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Dichloromethane for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substituted this compound derivative in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-pyridone derivative by recrystallization or column chromatography.
III. Mechanistic Considerations and Process Visualization
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing reactions involving this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling:
References
- 1. iipseries.org [iipseries.org]
- 2. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review | Bentham Science [benthamscience.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. baranlab.org [baranlab.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Photo-activation of Pd-catalyzed Sonogashira coupling using a Ru/bipyridine complex as energy transfer agent - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 21. eurekaselect.com [eurekaselect.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. This compound | 83766-88-5 [chemicalbook.com]
Application Notes & Protocols: 2-(tert-Butoxy)pyridine for the Mild Protection of Acid-Sensitive Functional Groups
Introduction: A Modern Solution for a Classic Challenge
In the intricate world of multi-step organic synthesis, particularly within drug development, the strategic use of protecting groups is paramount.[1][2] The ability to mask a reactive functional group, perform transformations elsewhere in the molecule, and then cleanly remove the mask is a cornerstone of synthetic chemistry.[1][2] However, a significant challenge arises when dealing with substrates that are sensitive to the harsh acidic or basic conditions often required for protection and deprotection steps.[3]
The tert-butyl group is a widely used protecting group, especially for carboxylic acids, due to its steric bulk which effectively prevents unwanted reactions. Traditionally, its installation requires strong acids (e.g., H₂SO₄) and hazardous, difficult-to-handle reagents like isobutylene gas.[4] This approach is incompatible with molecules containing acid-labile functionalities, limiting its application in complex syntheses.
This guide introduces 2-(tert-butoxy)pyridine as a superior reagent for the mild and efficient protection of carboxylic acids as their tert-butyl esters.[4] When activated by a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂), it serves as an excellent tert-butylating agent under conditions that preserve sensitive functional groups.[4] This methodology offers a fast, high-yielding, and practical alternative, circumventing the need for harsh acids and specialized equipment.[4]
The Underlying Chemistry: Mechanism of Action
The efficacy of the this compound / BF₃·OEt₂ system lies in the Lewis acid-mediated generation of a highly reactive tert-butylating species. The causality behind this experimental choice is a two-step activation and reaction process.
-
Activation: The lone pair on the nitrogen atom of the pyridine ring coordinates with the Lewis acid, BF₃·OEt₂. This coordination enhances the electrophilicity of the ether oxygen, making the tert-butyl group susceptible to nucleophilic attack.
-
Nucleophilic Attack & Transfer: The carboxylic acid substrate acts as a nucleophile, attacking the tert-butyl group. This results in the formation of the desired tert-butyl ester and the 2-pyridone·BF₃ complex as a byproduct. The byproducts are typically easily removed during aqueous workup.
This mechanism avoids the generation of free carbocations in high concentration, which can lead to side reactions, and proceeds under significantly milder conditions than traditional methods.
Caption: Mechanism of this compound activation and tert-butylation.
Experimental Protocols & Methodologies
Synthesis of this compound Reagent
For laboratories preferring to synthesize the reagent in-house, the following protocol is effective. Commercially, this reagent is available from suppliers such as Enamine, Sigma-Aldrich, and Tokyo Chemical Industry.[4][5]
Protocol 1: Synthesis of this compound [6]
-
To a solution of 2-chloropyridine (5 g, 44.04 mmol) in toluene (100 mL), add potassium tert-butoxide (9.88 g, 88.07 mmol).
-
Add 18-crown-6 (0.58 g, 2.20 mmol) as a phase transfer catalyst.
-
Heat the reaction mixture to reflux at 110 °C and stir for 15 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of 2-chloropyridine.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (200 mL).
-
Wash the organic layer sequentially with water (150 mL) and saturated brine (150 mL).
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (gradient elution, e.g., 0% to 20% ethyl acetate in hexane) to yield this compound as a colorless oil (Typical yield: ~54%).[6]
-
Confirm product identity and purity via ¹H NMR, ¹³C NMR, and HRMS.[6]
Protocol for Protection of Carboxylic Acids
This protocol is designed for the efficient tert-butylation of a wide range of carboxylic acids, including those with sensitive functionalities.[4]
Caption: General workflow for the protection of carboxylic acids.
Protocol 2: General Procedure for tert-Butyl Ester Formation [4]
-
In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 mmol) and this compound (1.5 mmol, 1.5 equiv.) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) (0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 mmol, 1.5 equiv.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure tert-butyl ester.
Table 1: Substrate Scope and Performance The following table summarizes the reported performance of this protocol with various carboxylic acid substrates, demonstrating its broad applicability.[4]
| Substrate (Carboxylic Acid) | Time (h) | Yield (%) | Notes |
| Benzoic Acid | 1 | 99 | Electronically neutral aromatic acid. |
| 4-Nitrobenzoic Acid | 1 | 99 | Tolerates electron-withdrawing groups. |
| 4-Methoxybenzoic Acid | 1 | 98 | Tolerates electron-donating groups. |
| Phenylacetic Acid | 1 | 99 | Effective for aliphatic acids. |
| Ibuprofen | 3 | 95 | Successful with complex drug molecules. |
| Boc-L-Phenylalanine | 1 | 96 | Compatible with amine protecting groups (Boc). |
| Furoic Acid | 1 | 95 | Tolerates sensitive heterocyclic rings. |
Protocol for Deprotection of tert-Butyl Esters
The tert-butyl ester is a robust protecting group stable to a wide range of nucleophilic and basic conditions.[3] Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[7]
Protocol 3: Acid-Mediated Deprotection
-
Dissolve the tert-butyl protected compound (1.0 mmol) in an appropriate solvent, typically dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) in excess (e.g., 5-10 equivalents, or use a 25-50% TFA/CH₂Cl₂ solution).[7][8]
-
Stir the reaction at room temperature. The reaction is often rapid (30 minutes to a few hours).
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can aid in removing residual TFA).
-
The resulting carboxylic acid can be used directly or purified further if necessary.
Self-Validation and Causality: The choice of TFA is critical; it is a strong acid that effectively protonates the ester carbonyl, facilitating the elimination of isobutylene and regenerating the carboxylic acid. The volatility of both TFA and the isobutylene byproduct simplifies purification, often requiring only evaporation.[7]
Trustworthiness & Field-Proven Insights
-
Chemoselectivity: This method demonstrates high chemoselectivity for carboxylic acids. In the presence of other functional groups like alcohols or phenols, the protection occurs preferentially at the more acidic carboxylic acid site.
-
Mildness: The primary advantage is the avoidance of strong Brønsted acids during the protection step, which is crucial for the synthesis of complex natural products and pharmaceuticals containing acid-labile groups such as acetals, silyl ethers (e.g., TBS, TIPS), or other acid-sensitive heterocycles.[4][9][10][11]
-
Operational Simplicity: The protocol uses common laboratory reagents and glassware, requires no specialized equipment, and is generally complete within a few hours at room temperature, making it highly practical for both academic and industrial research.[4]
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agroipm.cn [agroipm.cn]
- 4. 2-tert-Butoxypyridine - Enamine [enamine.net]
- 5. This compound | 83766-88-5 [sigmaaldrich.com]
- 6. This compound | 83766-88-5 [chemicalbook.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 11. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
Application Notes & Protocols: Experimental Setups for Reactions Involving 2-(tert-Butoxy)pyridine
Abstract
2-(tert-Butoxy)pyridine (CAS No. 83766-88-5) is a versatile heterocyclic intermediate of significant value in medicinal chemistry and organic synthesis.[1][2] Its unique electronic and steric properties, conferred by the bulky tert-butoxy group at the 2-position, enable its use in a variety of strategic transformations. This guide provides an in-depth exploration of the primary applications of this compound, including its role as a precursor in directed ortho-metalation (DoM), its utility as a mild tert-butylating agent, and its function as a protecting group for the 2-pyridone moiety. We present detailed, field-proven protocols, mechanistic insights, and safety guidelines to empower researchers, scientists, and drug development professionals to effectively leverage this reagent in their synthetic endeavors.
Compound Profile and Safety Precautions
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 83766-88-5 | [3] |
| Molecular Formula | C₉H₁₃NO | [4] |
| Molecular Weight | 151.21 g/mol | [4] |
| Appearance | Clear, colorless to slightly pale yellow liquid | [5] |
| Boiling Point | ~88 °C at 100 mmHg | [3] |
| Storage | Store at room temperature under an inert atmosphere | [6] |
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[7][8][9] Adherence to institutional safety protocols and the use of appropriate Personal Protective Equipment (PPE) are non-negotiable.
| Hazard Class | GHS Pictogram | Statements |
| Acute Toxicity, Oral | GHS07 | H302: Harmful if swallowed.[6] |
| Skin Irritation | GHS07 | H315: Causes skin irritation.[6] |
| Eye Irritation | GHS07 | H320: Causes eye irritation.[6] |
| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation.[6] |
Mandatory PPE:
Handling Precautions:
-
Keep away from sources of ignition and incompatible substances like strong oxidizing agents.[7][9]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
Synthesis of this compound
While commercially available, an in-house synthesis can be cost-effective for large-scale applications. The most common route is a nucleophilic aromatic substitution of 2-chloropyridine.[3]
Protocol 2.1: Synthesis via Williamson Ether Synthesis
This protocol describes the synthesis from 2-chloropyridine and potassium tert-butoxide, using a phase-transfer catalyst to enhance reaction efficiency.[3]
Reagents and Materials:
-
2-Chloropyridine
-
Potassium tert-butoxide (KOtBu)
-
18-Crown-6
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add potassium tert-butoxide (2.0 eq.), 18-crown-6 (0.05 eq.), and anhydrous toluene under an argon atmosphere.
-
Add 2-chloropyridine (1.0 eq.) to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and saturated brine.[3]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a colorless oil.[3]
Scientist's Note: 18-Crown-6 acts as a phase-transfer catalyst by sequestering the potassium cation, thereby increasing the nucleophilicity of the tert-butoxide anion. The anhydrous conditions are critical as both KOtBu and the product are sensitive to moisture.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (ddd, J = 4.8, 2.0, 0.4 Hz, 1H), 7.52 (ddd, J = 9.2, 6.8, 1.6 Hz, 1H), 6.81 (ddd, J = 6.8, 5.2, 1.2 Hz, 1H), 6.67 (dt, J = 8.4, 0.8 Hz, 1H), 1.61 (s, 9H).[3]
-
¹³C NMR (100 MHz, CDCl₃): δ 163.9, 146.5, 138.1, 116.2, 113.4, 79.4, 28.7 (3C).[3]
Application: Directed ortho-Metalation (DoM) and Borylation
A cornerstone application of this compound is its use in Directed ortho-Metalation (DoM). The oxygen atom of the tert-butoxy group acts as a Directed Metalation Group (DMG), coordinating to an organolithium base and directing deprotonation specifically to the C3 position.[10][11][12] This generates a powerful nucleophile for subsequent functionalization, such as borylation, creating a versatile handle for cross-coupling reactions.
Caption: Directed ortho-Metalation (DoM) and Borylation Workflow.
Protocol 3.1: Stereoselective Lithiation-Borylation
This protocol is adapted from standard procedures for the lithiation-borylation of carbamates and is highly effective for generating C3-functionalized pyridines.[13]
Reagents and Materials:
-
This compound
-
(-)-Sparteine (or other suitable chiral ligand)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Isopropoxy-pinacolborane (BpinOⁱPr) or Triisopropyl borate B(OⁱPr)₃
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous NH₄Cl
-
Pinacol and NaOH (for transesterification if using B(OⁱPr)₃)
Step-by-Step Procedure:
-
To a flame-dried, argon-purged flask, add a solution of this compound (1.0 eq.) in anhydrous Et₂O (target concentration ~0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add (-)-sparteine (1.3 eq.) dropwise.
-
Add s-BuLi (1.3 M in cyclohexane, 1.3 eq.) dropwise over 10 minutes. The solution typically develops a deep color.
-
Stir the mixture at -78 °C for 4-5 hours to ensure complete lithiation.
-
Add a solution of isopropoxy-pinacolborane (1.3 eq.) in Et₂O dropwise.
-
Allow the reaction to stir for 1 hour at -78 °C, then warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous phase with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the 2-(tert-butoxy)pyridin-3-yl)boronic acid pinacol ester.
Scientist's Note: The use of a chiral ligand like (-)-sparteine can induce enantioselectivity if the substrate is prochiral, but here it primarily serves to break up s-BuLi aggregates and enhance basicity. The low temperature is critical to maintain the stability of the lithiated intermediate and prevent side reactions.[11] The resulting boronic ester is a highly valuable building block for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds.[14][15]
Application: tert-Butylation of Carboxylic Acids
This compound, in combination with a Lewis acid, serves as an excellent and mild reagent for the synthesis of tert-butyl esters.[16] This method avoids the use of harsh acids or hazardous isobutylene gas, making it suitable for sensitive substrates.
Caption: Proposed mechanism for tert-butyl ester formation.
Protocol 4.1: Mild Synthesis of tert-Butyl Esters
This protocol outlines a general procedure for the esterification of a carboxylic acid.[16]
Reagents and Materials:
-
Carboxylic acid substrate
-
This compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
In a dry, argon-purged flask, dissolve the carboxylic acid (1.0 eq.) and this compound (1.5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add BF₃·OEt₂ (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to afford the desired tert-butyl ester.
Scientist's Note: BF₃·OEt₂ acts as a Lewis acid, activating the carboxylic acid and facilitating the transfer of the tert-butyl cation from the protonated this compound. This method is exceptionally mild and shows high functional group tolerance, providing excellent yields even with sensitive substrates.[16]
Application: Deprotection to 2-Pyridone
The tert-butoxy group can be viewed as a protecting group for the 2-pyridone tautomer of 2-hydroxypyridine. Its removal is typically achieved under acidic conditions.
Protocol 5.1: Acid-Catalyzed Deprotection
This protocol uses trifluoroacetic acid (TFA), a standard reagent for Boc-group cleavage.[17]
Reagents and Materials:
-
This compound substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolve the this compound derivative (1.0 eq.) in DCM.
-
Add TFA (5-10 eq.) and stir the mixture at room temperature for 2-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize remaining acid.
-
Dry the organic layer, concentrate, and purify the resulting 2-pyridone product as needed (often by recrystallization or chromatography).
Scientist's Note: The mechanism involves protonation of the ether oxygen, followed by elimination of isobutylene gas and formation of the stable 2-pyridone. The reaction is often driven to completion by the volatility of the isobutylene byproduct.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in DoM (Protocol 3.1) | 1. Incomplete lithiation. 2. Moisture in reagents/glassware. 3. Degradation of s-BuLi. | 1. Increase lithiation time; add TMEDA (1.3 eq.) to enhance basicity. 2. Ensure rigorous drying of all glassware and solvents. 3. Titrate the s-BuLi solution before use to confirm concentration. |
| No reaction in esterification (Protocol 4.1) | 1. Inactive BF₃·OEt₂. 2. Sterically hindered carboxylic acid. | 1. Use a fresh bottle of BF₃·OEt₂. 2. Increase reaction time and/or temperature (e.g., to 40 °C). |
| Incomplete deprotection (Protocol 5.1) | 1. Insufficient acid or reaction time. 2. Acid-labile groups elsewhere in the molecule. | 1. Increase equivalents of TFA or reaction time. Consider gentle heating. 2. If other sensitive groups are present, explore alternative deprotection methods, such as using ZnBr₂ in DCM.[18] |
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. This compound | 83766-88-5 [chemicalbook.com]
- 4. This compound [oakwoodchemical.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 83766-88-5 [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. baranlab.org [baranlab.org]
- 13. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-tert-Butoxypyridine - Enamine [enamine.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Workup and Purification of Products from 2-(tert-Butoxy)pyridine Reactions
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the workup and purification of reaction products derived from 2-(tert-butoxy)pyridine. Tailored for researchers, medicinal chemists, and process development scientists, this document offers an in-depth analysis of the chemical principles and practical considerations necessary for isolating highly pure substituted pyridine compounds. We will explore strategies for handling common reaction types, such as directed ortho-lithiation and palladium-catalyzed cross-coupling reactions, with a focus on mitigating byproduct formation and efficiently removing unreacted starting materials and catalysts. This guide emphasizes the causality behind experimental choices, providing a robust framework for developing self-validating purification systems.
Introduction: The Unique Challenges of this compound Chemistry
This compound is a valuable building block in modern organic synthesis, prized for its role as a precursor to a variety of functionalized pyridine derivatives. The tert-butoxy group serves two primary functions: it can act as a sterically bulky directing group in reactions like ortho-lithiation, and it can function as a protected form of a 2-pyridone, which can be revealed later in a synthetic sequence.
However, the very features that make this reagent useful also introduce specific challenges during workup and purification:
-
Basicity of the Pyridine Core: The nitrogen atom (pKa of conjugate acid ~5.2) imparts basicity, requiring specific strategies, such as acidic washes, to separate it from neutral or acidic components. This basicity is also the root cause of common chromatographic issues like peak tailing on silica gel.[1]
-
Acid Lability of the tert-Butoxy Group: The ether linkage is susceptible to cleavage under strongly acidic conditions, which can be inadvertently encountered during an extractive workup. This cleavage generates a reactive tert-butyl cation, which can lead to unwanted byproducts through alkylation of other nucleophiles in the reaction mixture.[2]
-
Common Reaction Impurities: High-impact synthetic methods used with this compound, such as organometallic and transition-metal-catalyzed reactions, introduce their own sets of challenging impurities, including residual metals and complex salt byproducts.
This guide will systematically address these challenges, providing both the "how" and the "why" for each procedural step.
General Workup Strategy: A Multi-Stage Approach
A robust workup is the foundation of a successful purification. Its goal is to remove the bulk of impurities before proceeding to more resource-intensive chromatographic or crystallization steps. The general workflow can be visualized as a decision-making process.
Caption: General workflow for the workup of this compound reactions.
Step 1: The Quench - Deactivating Reactive Species
The first step post-reaction is to safely and effectively neutralize any highly reactive reagents. The choice of quenching agent is critical and depends on the specific chemistry employed.
-
For Organolithium Reactions (e.g., ortho-lithiation): Organolithium reagents like n-BuLi, s-BuLi, or LDA are pyrophoric and react violently with water.[3] A sequential quenching strategy is mandatory for safety and control.
-
Protocol: Cool the reaction vessel to -78 °C or 0 °C. Slowly add a less reactive alcohol, such as isopropanol , dropwise until gas evolution subsides.[4] This is a less exothermic initial quench. Follow this with a more reactive quencher like methanol , and finally, add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) .[3][4] Saturated NH₄Cl is a mild acid that effectively quenches the reaction while buffering the pH to prevent potential base-sensitive product degradation.
-
-
For Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura): These reactions typically do not require a reactive quench. The workup can proceed directly to dilution with an organic solvent and subsequent aqueous extraction.
Step 2: Liquid-Liquid Extraction - The Primary Separation
Liquid-liquid extraction is a powerful technique to partition the desired product from water-soluble byproducts and reagents.
-
The Acidic Wash: Removing Basic Impurities: The basicity of the pyridine nitrogen allows for its protonation and subsequent migration into the aqueous layer. This is highly effective for removing unreacted this compound or other basic starting materials.
-
Causality: In an acidic medium (pH < 4), the pyridine nitrogen is protonated to form a pyridinium salt. This ionic species is highly soluble in the aqueous phase and insoluble in most organic solvents.[5][6]
-
Protocol:
-
Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer 2-3 times with a dilute aqueous acid. Common choices include 1M HCl, 5% citric acid, or saturated NH₄Cl solution.
-
Critical Consideration: Avoid using strong, concentrated acids or prolonged exposure to the acidic phase. The tert-butoxy group is acid-labile and can be cleaved to form 2-pyridone and a tert-butyl cation.[2] The latter can alkylate electron-rich species in your mixture, creating new, difficult-to-separate impurities. Saturated NH₄Cl is often the safest choice.
-
-
-
The Basic and Brine Washes:
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: This is essential to neutralize any residual acid from the previous step, preventing acid-catalyzed degradation of the product during concentration.
-
Saturated Sodium Chloride (Brine) Wash: This wash helps to remove residual water from the organic layer and breaks up emulsions that may have formed.
-
Purification Strategies: Achieving High Purity
After a thorough workup, residual impurities often remain, necessitating a final purification step. The choice between column chromatography and crystallization depends on the physical properties of the product and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Silica Gel Column Chromatography
Column chromatography is the most versatile method for purifying products from this compound reactions, especially for oils or solids that are difficult to crystallize.
-
The Challenge: Peak Tailing: The primary issue when chromatographing pyridine derivatives on standard silica gel is peak tailing . This occurs due to strong interactions between the basic lone pair of the pyridine nitrogen and acidic silanol groups (Si-OH) on the silica surface.[6][7][8] This secondary interaction mechanism leads to poor separation, broad peaks, and reduced yields.
-
The Solution: Deactivating the Stationary Phase: To achieve sharp, symmetrical peaks, the acidic silanol sites must be masked. This is most commonly achieved by adding a small amount of a competing base to the mobile phase.
-
Solvent System Selection: The choice of eluent is determined by the polarity of the product. A typical starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
Table 1: Recommended Starting Solvent Systems for Column Chromatography
Product Polarity Recommended Solvent System (v/v) Additive Typical Rf Range on TLC Non-polar 1-10% Ethyl Acetate in Hexanes 1% TEA 0.2 - 0.4 Moderately Polar 10-50% Ethyl Acetate in Hexanes 1% TEA 0.2 - 0.4 | Polar | 50-100% Ethyl Acetate in Hexanes or1-5% Methanol in Dichloromethane | 1% TEA | 0.2 - 0.4 |
Note: The ideal Rf for column chromatography is typically between 0.25 and 0.35 for the best separation.[4]
Crystallization
For solid products, crystallization can be an efficient and scalable purification method, often yielding material of very high purity. Pyridine-containing compounds can sometimes be challenging to crystallize, but a systematic approach to solvent screening can lead to success.[11]
-
Protocol: Single-Solvent Crystallization
-
Dissolve the crude product in the minimum amount of a suitable boiling solvent.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Cool the flask in an ice bath or refrigerator to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
-
Protocol: Mixed-Solvent Crystallization This method is useful when no single solvent has the ideal solubility profile. It involves a "soluble solvent" and a miscible "insoluble solvent" (antisolvent).[1]
-
Dissolve the crude product in the minimum amount of the hot "soluble solvent".
-
Add the "insoluble solvent" dropwise at an elevated temperature until the solution becomes persistently cloudy.
-
Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Allow the solution to cool slowly, as described above.
Table 2: Common Solvents for Crystallization of Substituted Pyridines
Soluble Solvents Insoluble (Antisolvent) Solvents Common Pairs Ethanol, Methanol Water, Diethyl Ether Ethanol/Water Acetone, Ethyl Acetate Hexanes, Pentane, Heptane Ethyl Acetate/Hexanes Dichloromethane, Toluene Hexanes, Pentane Toluene/Hexanes | Tetrahydrofuran (THF) | Water, Hexanes | THF/Hexanes |
-
Specialized Protocols for Common Reaction Types
Workup & Purification after Directed ortho-Lithiation
-
Context: Reaction of this compound with a strong base (e.g., n-BuLi, LDA) generates a C3-lithiated species, which is then quenched with an electrophile.[12][13]
-
Key Impurities: Unreacted starting material, excess electrophile, and potentially byproducts from reaction at other positions or with the solvent.
-
Protocol:
-
Quench: Cool the reaction to -78 °C. Slowly add saturated aqueous NH₄Cl solution. Allow to warm to room temperature.
-
Extract: Dilute with ethyl acetate. Wash sequentially with water (2x) and brine (1x).
-
Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify: The resulting substituted this compound derivatives are often amenable to silica gel chromatography using an ethyl acetate/hexanes gradient containing 1% triethylamine.
-
Workup & Purification after Suzuki-Miyaura Cross-Coupling
-
Context: Coupling of a halo-substituted this compound derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.
-
Key Impurities: Palladium catalyst residues, boronic acid homo-coupling byproducts, and inorganic base.
-
Protocol: Palladium Removal and Purification
-
Initial Filtration: After the reaction is complete, cool to room temperature and dilute with a solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the inorganic base and some of the precipitated palladium black.[5]
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash with water (2x) and brine (1x).
-
Palladium Scavenging (if necessary): If the organic layer retains a dark color, residual palladium is present. This can be removed by stirring the organic solution with a palladium scavenger (e.g., activated carbon, thiol-functionalized silica) for 1-2 hours, followed by filtration through Celite®.[14][15]
-
Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify: The biaryl pyridine products are often solids. Attempt crystallization first from a solvent system like ethyl acetate/hexanes or ethanol/water. If crystallization is unsuccessful, use silica gel chromatography with an appropriate eluent containing 1% triethylamine.
-
Conclusion
The successful workup and purification of products from reactions involving this compound hinge on a strategic approach that respects the inherent basicity and acid-lability of the molecule. By employing careful quenching techniques, judicious use of acidic washes, and deactivating the stationary phase during chromatography, researchers can consistently isolate highly pure substituted pyridine compounds. The protocols and principles outlined in this guide provide a robust foundation for navigating the common challenges and serve as a starting point for the development of tailored purification methods for novel derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. epfl.ch [epfl.ch]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. welch-us.com [welch-us.com]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-(tert-Butoxy)pyridine Reactions
Welcome to the technical support center for reactions involving 2-(tert-butoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields in their experiments. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guide
This section provides in-depth solutions to specific problems encountered during common reactions with this compound and its derivatives.
Directed Ortho-Lithiation and Subsequent Quenching
Question: My directed ortho-lithiation of this compound followed by quenching with an electrophile is giving a low yield of the desired 3-substituted product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the ortho-lithiation of this compound are a common issue and can stem from several factors, primarily related to the stability of the lithiated intermediate, the choice of organolithium reagent, and reaction conditions. The 2-tert-butoxy group is a moderately effective directing metalation group (DMG), but its steric bulk and the electronic nature of the pyridine ring introduce complexities.
Potential Causes and Solutions:
-
Competitive Lithiation at C-6: The pyridine nitrogen can also direct lithiation to the C-6 position. Studies on similar 2-alkoxypyridines have shown that a mixture of C-3 and C-6 lithiated species can be formed. The kinetic site of deprotonation can be C-6 due to coordination of the organolithium reagent with the nitrogen atom, while the thermodynamically more stable product is often the C-3 lithiated species.[1][2]
-
Addition of the Organolithium Reagent to the Pyridine Ring: Alkyllithium reagents, particularly n-BuLi, can act as nucleophiles and add to the electron-deficient pyridine ring, leading to undesired side products.[3]
-
Solution: Employing a more sterically hindered base such as t-BuLi can mitigate this side reaction. Additionally, using a non-nucleophilic base like LDA or LiTMP is highly recommended.[3]
-
-
Instability of the Lithiated Intermediate: The generated pyridyllithium species can be unstable, especially at higher temperatures, leading to decomposition or side reactions before the electrophile is added.
-
Solution: Maintain a very low reaction temperature (typically -78 °C) throughout the lithiation and quenching steps. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can help to stabilize the organolithium intermediate by forming a more stable complex.
-
-
Inefficient Quenching: The electrophile might not be reactive enough, or it might be reacting with the organolithium reagent in an undesired manner.
-
Solution: Ensure the electrophile is of high purity and added slowly at low temperature. For less reactive electrophiles, a transmetalation step (e.g., with ZnCl₂ or CuCN) after the initial lithiation can generate a more reactive and stable organometallic species for the subsequent coupling.
-
Optimized Protocol for Directed ortho-Lithiation:
| Parameter | Recommendation | Rationale |
| Base | LDA or LiTMP (1.1 - 1.5 eq.) | Minimizes nucleophilic addition and favors C-3 lithiation.[3][4] |
| Solvent | Anhydrous THF or Et₂O | Ethereal solvents are crucial for solvating the organolithium species. |
| Temperature | -78 °C | Critical for the stability of the lithiated intermediate. |
| Additive | TMEDA (1.1 - 1.5 eq.) | Stabilizes the organolithium reagent and can enhance the rate of lithiation. |
| Procedure | Slow, dropwise addition of the base to the substrate solution. | Prevents localized heating and side reactions. |
Troubleshooting Workflow for Low Yield in Lithiation:
Caption: Troubleshooting workflow for low yield in lithiation.
Suzuki-Miyaura Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura coupling with a 2-(tert-butoxy)pyridyl boronic acid or ester derivative and observing low conversion to the desired biaryl product. What are the likely causes and how can I optimize the reaction?
Answer:
Suzuki-Miyaura couplings involving pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with and inhibit the palladium catalyst. The bulky 2-tert-butoxy group can also introduce steric hindrance.
Potential Causes and Solutions:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.
-
Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands such as RuPhos, SPhos, or XPhos can promote the desired reductive elimination step and prevent catalyst inhibition.[5] Using a pre-catalyst like a G3 or G4 palladacycle can also be beneficial as they are more stable and efficient at generating the active Pd(0) species.
-
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be a rate-limiting step.
-
Solution: The choice of base is crucial for activating the boronic acid/ester. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. The presence of water in the solvent system (e.g., dioxane/water) is often necessary to facilitate the hydrolysis of the boronate ester and promote transmetalation. However, for some systems, anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be advantageous.[6]
-
-
Protodeborylation: The boronic acid/ester can be cleaved by protons in the reaction mixture, leading to the formation of the corresponding unsubstituted pyridine.
-
Solution: Ensure anhydrous conditions if using a protocol that calls for it. The choice of boronic ester can also influence stability; pinacol esters are generally more stable than boronic acids.
-
-
Homocoupling: The boronic acid/ester can couple with itself to form a symmetrical biaryl byproduct.
-
Solution: This is often a sign of slow transmetalation or slow oxidative addition. Optimizing the catalyst, ligand, and base as described above can help to favor the desired cross-coupling pathway.
-
Optimized Protocol for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., RuPhos, SPhos) or a pre-catalyst (e.g., XPhos Pd G3) | Promotes efficient catalytic turnover and prevents catalyst inhibition.[5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 eq.) | Stronger bases facilitate transmetalation. |
| Solvent | Dioxane/water, Toluene/water, or DME/water | The presence of water is often crucial for efficient coupling. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion. |
Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of a halogenated this compound is resulting in a low yield of the desired aminated product. What factors should I investigate?
Answer:
Similar to Suzuki-Miyaura couplings, Buchwald-Hartwig aminations of pyridyl halides can be challenging due to catalyst inhibition by the pyridine nitrogen. The bulky tert-butoxy group can also sterically hinder the approach of the amine nucleophile.
Potential Causes and Solutions:
-
Catalyst and Ligand Choice: Standard palladium catalysts and ligands may not be effective for this substrate class.
-
Solution: The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) is often essential for achieving high yields.[7] These ligands promote the reductive elimination step and stabilize the palladium catalyst. Josiphos-type ligands have also shown great promise for the amination of challenging heteroaryl chlorides.[7]
-
-
Base Selection: The choice of base is critical and can significantly impact the reaction outcome.
-
Steric Hindrance: The 2-tert-butoxy group can sterically encumber the reaction center, making it difficult for the amine to couple.
-
Solution: Employing a less sterically hindered amine, if possible, can improve the yield. Alternatively, using a more active catalyst system with a less sterically demanding ligand might be necessary.
-
-
Hydrolysis of the tert-Butoxy Group: Under certain conditions, particularly with strong bases and elevated temperatures, the tert-butoxy group may be susceptible to hydrolysis, leading to the formation of 2-pyridone derivatives.
-
Solution: Careful control of the reaction temperature and time is important. If hydrolysis is a significant issue, exploring milder reaction conditions or alternative protecting groups may be necessary.
-
Troubleshooting Buchwald-Hartwig Amination:
Caption: Troubleshooting Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) at room temperature.[9] It is a liquid that can be sensitive to moisture and air over long periods.
Q2: Can the tert-butoxy group be cleaved during purification?
A2: Yes, the tert-butoxy group is an ether linkage that can be susceptible to cleavage under acidic conditions. During aqueous work-up, avoid strongly acidic solutions. For chromatographic purification, silica gel is generally acceptable, but prolonged exposure or the use of acidic eluents should be avoided to prevent hydrolysis to 2-hydroxypyridine. If cleavage is a concern, consider using neutral alumina for chromatography.
Q3: Are there any common side reactions to be aware of when working with this compound?
A3: Besides the issues discussed in the troubleshooting guide, one potential side reaction, especially in the presence of strong oxidizing agents, is the formation of the corresponding pyridine N-oxide.[10][11] While this is more of a concern when starting from pyridines, it is a possibility under certain oxidative conditions. Additionally, as mentioned, hydrolysis of the tert-butoxy group to 2-hydroxypyridine can occur, particularly under acidic or strongly basic conditions at elevated temperatures.
Q4: How does the 2-tert-butoxy group influence the reactivity of the pyridine ring?
A4: The 2-tert-butoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to the 3- and 5-positions. However, the pyridine nitrogen is a strong deactivating group, making electrophilic substitution challenging. In nucleophilic aromatic substitution reactions, the 2-tert-butoxy group can be a leaving group, although it is generally less facile than a halide. Its primary role in many synthetic strategies is as a directing group for ortho-lithiation at the 3-position.
References
- 1. researchgate.net [researchgate.net]
- 2. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? | Semantic Scholar [semanticscholar.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 83766-88-5 [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
Optimizing reaction time and temperature for 2-(tert-Butoxy)pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and optimization of 2-(tert-butoxy)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges encountered during its synthesis, offering troubleshooting guides and in-depth FAQs to enhance your experimental success. Our approach is rooted in explaining the chemical principles behind each step, ensuring you not only solve immediate issues but also build a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely reported method for synthesizing this compound is a variation of the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a leaving group on the pyridine ring by a tert-butoxide anion. Specifically, it is typically achieved by reacting 2-chloropyridine with potassium tert-butoxide.[3][4] This process is classified as an SN2-type reaction, where the alkoxide attacks the carbon atom bearing the halide.[5]
Q2: What are the critical reagents in this synthesis and what are their specific roles?
There are three critical components for this synthesis:
-
2-Chloropyridine (Substrate): This is the electrophilic component of the reaction. The chlorine atom at the 2-position of the pyridine ring serves as the leaving group that is displaced by the nucleophile.
-
Potassium tert-Butoxide (Nucleophile/Base): This is the source of the tert-butoxy group. As a strong, sterically hindered base, it provides the nucleophilic alkoxide to attack the pyridine ring.[6] Its high reactivity necessitates anhydrous (moisture-free) conditions.
-
18-Crown-6 (Phase Transfer Catalyst): This is often added to improve reaction efficiency.[3][4] The crown ether chelates the potassium cation (K⁺), effectively separating it from the tert-butoxide anion. This "naked" anion is a more potent nucleophile, thereby increasing the reaction rate.
Q3: Why can the synthesis of this compound be challenging?
The main challenges stem from the properties of the reagents and the competition between desired and undesired reaction pathways:
-
Moisture Sensitivity: Potassium tert-butoxide is extremely hygroscopic. Any moisture in the reaction will protonate the alkoxide, rendering it non-nucleophilic and halting the synthesis.
-
Steric Hindrance: The tert-butyl group is very bulky. This steric hindrance can slow down the desired SN2 substitution reaction.[2][5]
-
Competing Elimination Reactions: In traditional Williamson ether synthesis, bulky bases like potassium tert-butoxide are known to favor E2 elimination reactions over SN2 substitution, especially with secondary or tertiary alkyl halides.[2][7] While this specific elimination pathway is not typical for an aromatic substrate like 2-chloropyridine, the strong basicity of the alkoxide can promote other side reactions if conditions are not optimal.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem: Low or No Product Yield
Q: I have set up the reaction as per the literature, but TLC/LC-MS analysis after several hours shows mostly unreacted 2-chloropyridine. What are the most probable causes?
A: This is a common issue and almost always points to a problem with one of the key reagents or reaction conditions. Let's break down the potential causes in a logical troubleshooting sequence.
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low yield.
Detailed Explanation:
-
Potassium tert-Butoxide Quality: This is the most frequent culprit. Potassium tert-butoxide reacts readily with atmospheric water to form potassium hydroxide and tert-butanol. Neither of these will facilitate the desired reaction. Always use a freshly opened bottle or a sample stored properly in a desiccator under an inert atmosphere. When weighing, do so quickly to minimize air exposure.
-
Anhydrous Conditions: The solvent and glassware must be rigorously dried. Toluene should be distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as an anhydrous grade and stored over molecular sieves. All glassware should be oven-dried immediately before use and assembled while hot under a stream of dry nitrogen or argon.
-
Reaction Temperature: The literature specifies refluxing at 110°C.[3][4] This temperature is necessary to provide sufficient activation energy for the reaction to proceed at a reasonable rate. A lower temperature will result in a sluggish or stalled reaction. Ensure your heating mantle or oil bath is calibrated and that you observe a steady reflux.
Problem: Significant Byproduct Formation
Q: My reaction produces the desired product, but I'm also seeing significant impurities that are difficult to separate. What are these byproducts and how can I avoid them?
A: Besides unreacted starting material, the primary byproduct is often 2-hydroxypyridine.
-
Cause: Formation of 2-hydroxypyridine occurs if the potassium tert-butoxide is contaminated with potassium hydroxide (from exposure to moisture) or if there is water in the reaction mixture. The hydroxide ion (OH⁻) can also act as a nucleophile, attacking the 2-chloropyridine to produce 2-hydroxypyridine (which exists in equilibrium with its tautomer, 2-pyridone).
-
Solution: The solution is the same as for low yield: ensure strictly anhydrous conditions and use high-purity potassium tert-butoxide.
Optimization of Reaction Parameters
Q: How can I optimize reaction time and temperature for this synthesis?
A: While the literature provides a good starting point, optimization can lead to better yields and shorter reaction times.
| Parameter | Standard Condition[3][4] | Optimization Strategy |
| Temperature | 110 °C (Toluene Reflux) | Maintain this temperature. It provides the necessary energy for this sterically demanding reaction. Lowering it will drastically reduce the rate. |
| Reaction Time | 15 hours | This should be optimized by monitoring. A long, fixed time can lead to degradation if the reaction finishes early. |
| Monitoring | Not specified | Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours to track the disappearance of 2-chloropyridine. |
| Stoichiometry | 2 eq. of t-BuOK | Using a slight excess (2.0-2.2 equivalents) of potassium tert-butoxide is recommended to drive the reaction to completion. |
Monitoring the Reaction by TLC:
-
Mobile Phase: A good starting point is a 1:4 mixture of Ethyl Acetate:Hexane.
-
Visualization: Use a UV lamp (254 nm). 2-chloropyridine is UV active.
-
Procedure: Co-spot the reaction mixture with a sample of your 2-chloropyridine starting material. The reaction is complete when the starting material spot has completely disappeared.
Experimental Protocols
Detailed Synthesis Protocol for this compound
This protocol is adapted from established literature procedures.[3][4]
Caption: Experimental workflow for synthesis.
Step-by-Step Methodology:
-
Preparation: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Oven-dry all glassware and cool under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add anhydrous toluene (100 mL), followed by 2-chloropyridine (5 g, 44.04 mmol). Stir the solution and add 18-crown-6 (0.58 g, 2.20 mmol).
-
Base Addition: Carefully add potassium tert-butoxide (9.88 g, 88.07 mmol) to the mixture in portions. The mixture may become warm.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Maintain the reflux for 15 hours, or until TLC analysis indicates the complete consumption of 2-chloropyridine.
-
Work-up:
-
Isolation:
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
-
Purification:
References
- 1. byjus.com [byjus.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. This compound | 83766-88-5 [chemicalbook.com]
- 4. This compound CAS#: 83766-88-5 [m.chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson's synthesis of ethers [quimicaorganica.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Side reactions and byproduct formation with 2-(tert-Butoxy)pyridine
Welcome to the technical support hub for 2-(tert-Butoxy)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges, side reactions, and byproduct formation encountered during its use, providing in-depth, experience-driven solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete when using this compound as a tert-butylating agent. What are the likely causes?
A1: Sluggish or incomplete tert-butylation reactions using this compound often stem from several factors:
-
Insufficient Activation: this compound requires an activator, typically a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂), to facilitate the transfer of the tert-butyl group.[1] Ensure the activator is fresh and used in the correct stoichiometric ratio.
-
Moisture Contamination: The presence of water can hydrolyze the Lewis acid activator and react with the activated intermediate, quenching the reaction. It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Steric Hindrance: While an effective tert-butylating agent, its efficiency can be reduced with highly sterically hindered substrates.[2] In such cases, longer reaction times, elevated temperatures, or a stronger Lewis acid might be necessary.
-
Substrate Reactivity: The nucleophilicity of the substrate is paramount. Weakly nucleophilic substrates will react more slowly.
Q2: I am observing the formation of 2-hydroxypyridine (2-pyridone) as a major byproduct. How can I prevent this?
A2: The formation of 2-hydroxypyridine, which exists in tautomeric equilibrium with 2(1H)-pyridone, is a common issue resulting from the deprotection of this compound.[3] This can occur under several conditions:
-
Acidic Conditions: The tert-butyl group is labile in the presence of strong acids.[4] If your reaction conditions are too acidic, or if acidic byproducts are generated, premature cleavage of the ether bond will occur.
-
Thermal Instability: Although relatively stable, prolonged heating at high temperatures can lead to thermal decomposition, yielding isobutene and 2-hydroxypyridine.[5]
-
Hydrolysis: As mentioned, water can contribute to the hydrolysis of the tert-butoxy group, particularly in the presence of even catalytic amounts of acid.
Troubleshooting Flowchart for 2-Hydroxypyridine Formation
Caption: Troubleshooting unwanted 2-hydroxypyridine formation.
Q3: In cross-coupling reactions, I'm seeing low yields and the formation of homocoupled byproducts. How is this compound implicated?
A3: While not a direct participant in the catalytic cycle of many cross-coupling reactions, the pyridine nitrogen of this compound can act as a ligand for the metal catalyst (e.g., Palladium or Nickel).[2][6] This can lead to:
-
Catalyst Inhibition: Coordination of the pyridine nitrogen to the metal center can inhibit the desired catalytic activity, leading to lower yields.
-
Alteration of Reactivity: This coordination can change the electronic properties and steric environment of the catalyst, potentially favoring side reactions like homocoupling.
If you suspect this is an issue, consider using a ligand that can more effectively compete with the this compound for coordination to the metal center.
Troubleshooting Guides
Issue 1: Formation of Isobutene and Related Byproducts
Symptoms:
-
Presence of gaseous byproducts.
-
Observation of unexpected peaks in the low-field region of the ¹H NMR spectrum.
-
Mass spectrometry data indicating the addition of tert-butyl groups to unintended molecules.
Root Cause Analysis: The tert-butyl carbocation, generated during the deprotection or decomposition of this compound, is highly reactive.[4] It can be trapped by nucleophiles in the reaction mixture or eliminate a proton to form isobutene. Isobutene can then participate in various side reactions.
Mitigation Protocol:
-
Introduce a Scavenger: The use of a carbocation scavenger can effectively mitigate these side reactions.
-
Common Scavengers: Anisole, thioanisole, or triethylsilane are effective at trapping the tert-butyl carbocation.
-
-
Control Reaction Temperature: Lowering the reaction temperature can reduce the rate of decomposition and the formation of the tert-butyl carbocation.
-
Optimize Acidity: Use the minimum effective concentration of the acid or Lewis acid required for the desired transformation to minimize side reactions.
Experimental Protocol: tert-Butylation of a Carboxylic Acid with Scavenger
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere, add anisole (1.2 equiv).
-
Add this compound (1.5 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add boron trifluoride diethyl etherate (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: N vs. O-Alkylation Ambiguity in Pyridone Reactions
Symptoms:
-
Isolation of a mixture of N-alkyl-2-pyridone and 2-alkoxypyridine isomers.
-
Inconsistent product ratios between batches.
Root Cause Analysis: The deprotonated 2-pyridone anion is an ambident nucleophile, meaning it can react with electrophiles at either the nitrogen or the oxygen atom.[7] The regioselectivity of this reaction is highly dependent on the reaction conditions.
Controlling N- vs. O-Alkylation
| Factor | Favors N-Alkylation | Favors O-Alkylation | Rationale |
| Counter-ion | Li⁺, Na⁺ | K⁺, Cs⁺ | Harder cations associate more strongly with the harder oxygen atom, leaving the softer nitrogen more nucleophilic. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Polar protic (e.g., Ethanol, Water) | Polar aprotic solvents solvate the cation, freeing the anion for reaction. Protic solvents can hydrogen bond with the oxygen, hindering its reactivity. |
| Leaving Group | Hard (e.g., -OTs, -OTf) | Soft (e.g., -I, -Br) | According to Hard-Soft Acid-Base (HSAB) theory, hard electrophiles prefer to react with the hard oxygen, while soft electrophiles prefer the soft nitrogen. |
| Temperature | Higher | Lower | O-alkylation is often the kinetically favored product, while N-alkylation is the thermodynamically favored product. |
Reaction Pathway Diagram
References
- 1. 2-tert-Butoxypyridine - Enamine [enamine.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Improving selectivity of 2-(tert-Butoxy)pyridine with polyfunctional substrates
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(tert-butoxy)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent and encounter challenges with selectivity in the context of complex, polyfunctional substrates. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic routes.
This compound serves as a sterically hindered, electron-rich pyridine surrogate. Its primary utility lies in its ability to undergo N-functionalization (e.g., alkylation, arylation) to form a pyridinium salt, which can then be de-tert-butylated under mild conditions to yield N-substituted-2-pyridones. However, its reactivity is nuanced, and achieving high selectivity can be challenging due to issues of regioselectivity, chemoselectivity, and steric hindrance. This guide addresses the most common problems in a practical, question-and-answer format.
Troubleshooting Guide 1: Poor Regioselectivity
This is the most frequently encountered issue, where reactions yield a mixture of products arising from attack at different positions of the pyridine ring.
FAQ 1.1: My reaction is producing a significant amount of a C-alkylated byproduct alongside my desired N-alkylated pyridinium salt. Why is this happening?
Answer:
This issue stems from the ambident nucleophilic character of the this compound system. While the primary reactive site is the lone pair on the nitrogen atom (a Lewis basic site), the π-system of the pyridine ring is electron-rich, particularly at the C3 and C5 positions. Under certain conditions, the pyridine can react as a carbon nucleophile, leading to undesired C-alkylation or C-arylation byproducts.
The reaction with an electrophile (E⁺) can proceed via two competing pathways:
-
N-Functionalization (Desired): The nitrogen atom attacks the electrophile directly to form a stable N-substituted pyridinium salt. This is generally favored with "hard" electrophiles.
-
C-Functionalization (Undesired): The π-system of the ring, often at the C3 or C5 position, attacks the electrophile. This is more common with "soft" and highly reactive electrophiles and can be promoted by certain solvents and reaction conditions.
The following diagram illustrates these competing pathways.
Caption: Competing N- vs. C-functionalization pathways.
FAQ 1.2: How can I optimize my reaction conditions to exclusively favor N-functionalization over C-functionalization?
Answer:
Controlling N- vs. C-selectivity requires careful tuning of several reaction parameters. The key is to manipulate the conditions to favor the kinetic pathway of N-attack. This is guided by principles such as Hard and Soft Acids and Bases (HSAB) theory, where the hard nitrogen atom prefers to react with hard electrophiles.[1]
Here are the key factors to consider:
-
Choice of Electrophile:
-
Hard Electrophiles: Reagents like alkyl halides (iodides > bromides > chlorides), tosylates, and triflates are considered "harder" and will preferentially react at the nitrogen atom.
-
Soft Electrophiles: Highly reactive and polarizable electrophiles, such as those used in Friedel-Crafts type reactions or Michael acceptors, may have a higher tendency for C-functionalization.
-
-
Solvent:
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These are generally the best choice. They effectively solvate the transition state leading to the charged pyridinium salt, accelerating the desired N-alkylation pathway.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents can lead to lower selectivity and slower reaction rates.
-
-
Temperature:
-
Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy, which is typically N-alkylation. Start your optimizations at 0 °C or room temperature before resorting to heating.
-
-
Additives/Lewis Acids:
Data Summary: Influence of Conditions on Regioselectivity
The following table summarizes general trends for maximizing N-selectivity, based on established principles in pyridine chemistry.[1][4][5]
| Parameter | Condition for High N-Selectivity | Rationale |
| Electrophile | Hard (e.g., CH₃I, BnBr, Alkyl Tosylates) | The nitrogen lone pair is a "hard" nucleophilic center, reacting preferentially with hard electrophiles (HSAB Theory). |
| Solvent | Polar Aprotic (Acetonitrile, DMF) | Stabilizes the charged pyridinium product and the transition state leading to it, accelerating the desired reaction. |
| Temperature | Low to Moderate (0 °C to RT) | Favors the kinetic product (N-alkylation) over potentially thermodynamically favored or competing side reactions. |
| Base (if used) | Non-nucleophilic, sterically hindered | Prevents competition with the pyridine nitrogen and avoids deprotonation of the substrate at undesired positions. |
Suggested Optimization Protocol for N-Alkylation
This protocol provides a starting point for optimizing your reaction to favor N-alkylation.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Solvent: Add anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the alkyl halide or alkyl tosylate (1.1 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LCMS every 2-4 hours. Look for the disappearance of the starting material and the appearance of a new, more polar spot (the pyridinium salt).
-
Workup: Once the reaction is complete, the pyridinium salt may precipitate. It can be isolated by filtration or by removing the solvent under reduced pressure. The crude salt is often used directly in the subsequent de-tert-butylation step.
Troubleshooting Guide 2: Low Reactivity & Steric Hindrance
The bulky tert-butyl group is a double-edged sword: it provides useful properties but can also impede reactivity.
FAQ 2.1: My reaction is extremely slow or stalls completely, even with a reactive electrophile. Is the tert-butoxy group to blame?
Answer:
Yes, this is a classic case of steric hindrance . The large tert-butyl group shields the nitrogen atom, physically blocking the approach of the electrophile.[6][7][8] This steric shield raises the activation energy of the reaction, leading to slow conversion rates. The effect is magnified with bulky electrophiles. Studies on related hindered pyridines show a dramatic decrease in reactivity and basicity due to steric effects.[9]
To overcome this, you must increase the energy of the system or use more reactive components.
Strategies to Overcome Steric Hindrance:
-
Increase Temperature: Heating the reaction provides the necessary thermal energy to overcome the activation barrier. Refluxing in a suitable solvent (e.g., acetonitrile) is a common strategy.
-
Use Microwave Irradiation: Microwave synthesis is exceptionally effective for reactions hindered by steric effects. The rapid, efficient heating can often drive sluggish reactions to completion in minutes, whereas conventional heating might take many hours or days.
-
Employ More Reactive Electrophiles: If possible, switch to a more reactive electrophile. For example, use an alkyl iodide instead of a bromide, or an alkyl triflate instead of a tosylate.
-
High-Pressure Conditions: While less accessible for most labs, applying high pressure can accelerate sterically hindered reactions by reducing the activation volume.
The diagram below outlines a decision-making workflow for troubleshooting a stalled reaction.
Caption: Troubleshooting workflow for low reactivity.
Troubleshooting Guide 3: Poor Chemoselectivity
When your substrate contains multiple reactive sites, forcing the reaction to occur only at the desired pyridine nitrogen is a significant challenge.
FAQ 3.1: My substrate contains a phenol (or an aliphatic amine). The reaction is occurring at that site instead of the pyridine nitrogen. How can I improve chemoselectivity?
Answer:
This is a problem of competing nucleophiles. Phenols, amines, and thiols are often more nucleophilic than the sterically hindered nitrogen of this compound. To achieve selectivity, you must either temporarily deactivate the competing nucleophile or tune the conditions to favor reaction at the pyridine nitrogen.
Decision Tree for Improving Chemoselectivity:
The optimal strategy depends on the nature of the competing functional group.
Caption: Strategy selection for improving chemoselectivity.
Method 1: Exploiting Basicity (For Competing Amines)
If the competing nucleophile is a significantly more basic aliphatic amine, you can "deactivate" it by protonation. By adding one equivalent of a mild acid (relative to the substrate), the more basic amine will be protonated to form a non-nucleophilic ammonium salt, leaving the less basic pyridine nitrogen free to react.
Method 2: Base Selection (For Competing Acidic Protons)
For substrates with acidic protons (like phenols or thiols), the choice of base is critical. Using a weak, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can sometimes deprotonate the phenol to form a phenoxide. While nucleophilic, the phenoxide is a softer nucleophile than the pyridine nitrogen, and selectivity for N-alkylation can sometimes be achieved with hard electrophiles. This approach requires careful screening.
Method 3: Protecting Groups (The Most Robust Strategy)
When other methods fail, the most reliable approach is to use a protecting group. This strategy is common in the synthesis of complex polysubstituted pyridines.[10][11]
-
For Phenols/Alcohols: Silyl ethers (e.g., TBS, TIPS) are excellent choices. They are easily installed and can be removed with fluoride sources (TBAF) after the N-alkylation is complete.
-
For Amines: Carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are standard. They effectively render the amine non-nucleophilic and are removed under acidic (Boc) or hydrogenolysis (Cbz) conditions.
General Protocol Using a Protecting Group Strategy (Phenol Example)
-
Protection: React the polyfunctional substrate with TBS-Cl (1.1 equiv) and imidazole (1.2 equiv) in DMF to protect the phenol as a TBS ether. Purify the protected substrate.
-
N-Alkylation: Perform the N-alkylation reaction on the protected substrate as described in the protocol in FAQ 1.2.
-
Deprotection: After isolating the N-alkylated pyridinium salt, dissolve it in THF and treat it with tetrabutylammonium fluoride (TBAF, 1.1 equiv) to cleave the TBS ether and reveal the phenol.
-
Final Step: Proceed with the final de-tert-butylation of the pyridine moiety as planned.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. einstein.elsevierpure.com [einstein.elsevierpure.com]
Navigating the Purification Maze: A Guide to Removing Pyridine-Based Impurities Post-2-(tert-Butoxy)pyridine Reactions
For researchers and professionals in drug development, the use of 2-(tert-butoxy)pyridine is a valuable tool in synthesis. However, the very reactivity that makes it useful can also lead to the formation of pyridine-based impurities that complicate downstream applications. This technical support guide provides in-depth, field-proven insights into troubleshooting the removal of these persistent impurities, ensuring the integrity of your final compound.
Frequently Asked Questions (FAQs): The Front Line of Troubleshooting
Here we address the most common issues encountered during the purification of products from reactions involving this compound.
Q1: What are the most common pyridine-based impurities I should expect?
A: The primary impurity of concern is often unreacted pyridine, especially if it is used as a solvent or a base in the reaction.[1] Beyond this, side-reactions can lead to the formation of various substituted pyridines. The specific impurities will depend on the other reagents and conditions of your reaction. Another common issue is the presence of water in pyridine, as it is highly hygroscopic and can form an azeotrope with water, making simple distillation for its removal ineffective.[2]
Q2: I've performed a standard aqueous workup, but I still see pyridine in my product. Why?
A: Pyridine's basicity allows it to be protonated by an acid, forming a water-soluble pyridinium salt that can be extracted into an aqueous layer.[3] However, if the acidic wash is not sufficiently acidic or if an insufficient volume is used, a significant amount of pyridine can remain in the organic layer.[4] The efficiency of the extraction is also dependent on the organic solvent used and the number of washes performed.
Q3: My compound is sensitive to acid. How can I remove pyridine without risking degradation of my product?
A: For acid-sensitive compounds, a common and effective alternative to an acidic wash is to use an aqueous solution of copper(II) sulfate (CuSO₄).[1] Pyridine forms a coordination complex with the copper ions, which is then extracted into the aqueous phase.[5] This method avoids the use of strong acids that could cleave protecting groups or degrade sensitive functionalities.[5]
Q4: Can I remove pyridine by simply evaporating it?
A: While pyridine is volatile, it has a relatively high boiling point (115°C). If pyridine is used as the reaction solvent, removing the bulk of it by rotary evaporation is a necessary first step.[5] However, trace amounts can be difficult to remove completely by this method alone. Co-evaporation with a solvent like toluene can be effective for removing residual pyridine, as they can form a lower-boiling azeotrope.[1][6]
Troubleshooting Guides: A Deeper Dive into Purification Strategies
This section provides detailed protocols and the scientific rationale for the most effective methods to remove pyridine-based impurities.
Issue 1: Residual Pyridine in Acid-Stable Compounds
If your product is stable in the presence of acid, a dilute acid wash is the most straightforward and efficient method for pyridine removal.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and wash with a 1-2 M solution of hydrochloric acid (HCl).[1] The number of washes and the volume of the acidic solution will depend on the amount of pyridine present. A good rule of thumb is to use a volume of acid solution that is about one-third to one-half of the organic layer volume and repeat the wash until the aqueous layer remains acidic.[4]
-
Neutralization: After the final acidic wash, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water in the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[5]
Scientific Rationale: The basic nitrogen atom in the pyridine ring is readily protonated by the acid to form the pyridinium cation. This salt is highly polar and therefore preferentially partitions into the aqueous phase, leaving the desired, less polar organic product in the organic phase.
Workflow for Pyridine Removal using an Acidic Wash
Caption: A step-by-step workflow for removing pyridine using a dilute acid wash.
Issue 2: Purifying Acid-Sensitive Compounds
For compounds that may degrade or lose protecting groups under acidic conditions, the copper sulfate wash is an excellent alternative.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.
-
Copper Sulfate Extraction: In a separatory funnel, wash the organic layer with a 10-15% aqueous solution of CuSO₄.[1] The formation of a blue-violet color in the aqueous layer indicates the formation of the pyridine-copper complex.[1] Continue washing until the blue color of the aqueous layer no longer deepens.
-
Water Wash: Wash the organic layer with water or brine to remove any residual copper sulfate.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.[5]
Scientific Rationale: The lone pair of electrons on the nitrogen atom of pyridine coordinates with the empty d-orbitals of the copper(II) ion to form a stable, water-soluble complex. This complex is then readily extracted into the aqueous phase.
Workflow for Pyridine Removal using a Copper Sulfate Wash
Caption: A step-by-step workflow for removing pyridine using a copper sulfate wash.
Issue 3: Removing Trace Amounts of Pyridine
Even after an initial workup, trace amounts of pyridine can persist. Azeotropic distillation is a useful technique to remove these final traces.
-
Initial Concentration: After the main workup procedure, concentrate the organic layer under reduced pressure to remove the bulk of the solvent.
-
Toluene Addition: Add toluene to the residue. A 1:1 ratio with the estimated volume of the residue is a good starting point.[6]
-
Co-evaporation: Concentrate the mixture again under reduced pressure. The toluene and pyridine will co-distill as an azeotrope.
-
Repeat: This process can be repeated 2-3 times to ensure the complete removal of pyridine.[6]
Scientific Rationale: Pyridine and toluene form a minimum-boiling azeotrope, which has a lower boiling point than either of the individual components. This allows for the efficient removal of pyridine at a lower temperature during evaporation under reduced pressure.
Workflow for Azeotropic Removal of Pyridine
References
Impact of solvent choice on 2-(tert-Butoxy)pyridine reactivity
A Guide to Solvent Selection and Reaction Optimization
Welcome to the technical support center for 2-(tert-butoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. As a Senior Application Scientist, I've structured this resource to address the most common challenges and questions that arise in the lab, with a focus on how the choice of solvent can be the difference between a successful reaction and a complex mixture.
The this compound moiety is more than just a protected 2-pyridone. The tert-butoxy group acts as a sterically bulky, electron-donating group that can influence regioselectivity and reactivity. However, its stability is critically dependent on the reaction environment, particularly the solvent. This guide provides in-depth, field-tested insights to help you troubleshoot experiments and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses common questions about the reactivity of this compound, focusing on the causal relationship between solvent choice and experimental outcomes.
Question 1: Stability and Decomposition
I'm observing the formation of 2-pyridone as a major byproduct in my reaction. What role does the solvent play in the decomposition of this compound?
Answer:
The formation of 2-pyridone is a classic indicator of the cleavage of the tert-butyl ether bond. This is typically an acid-catalyzed hydrolysis reaction. The choice of solvent is critical in preventing this unwanted side reaction.
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can be problematic for two main reasons. First, they can act as a proton source, especially when heated or in the presence of trace acidic impurities, facilitating the cleavage of the acid-labile tert-butoxy group. Second, they can participate directly in the hydrolysis mechanism. Polar protic solvents are known to stabilize charged intermediates, which can lower the activation energy for this cleavage pathway.[1][2]
-
Aprotic Solvents (e.g., THF, Dioxane, Toluene, DMF): These solvents are strongly recommended to maintain the integrity of the this compound. They lack acidic protons and cannot participate in hydrogen bonding to the same extent as protic solvents.[2][3] Using anhydrous aprotic solvents minimizes the risk of hydrolysis, ensuring the protecting group remains intact throughout your reaction sequence.
Troubleshooting Tip: If you must use a protic solvent, run the reaction at the lowest possible temperature and ensure all reagents and glassware are scrupulously dry. Consider adding a non-nucleophilic base (like proton sponge) to scavenge any trace acid.
Question 2: Directed ortho-Metalation (DoM)
I'm attempting an ortho-lithiation on this compound, but I'm getting low yields and recovering starting material. How does solvent choice impact this reaction?
Answer:
Solvent choice is paramount for successful directed ortho-metalation (DoM). The reactivity of organolithium bases (like n-BuLi, s-BuLi) is highly dependent on their aggregation state, which is directly controlled by the solvent.
-
Non-Coordinating Solvents (e.g., Hexane, Toluene): In hydrocarbon solvents, organolithiums exist as large, unreactive aggregates (tetramers, hexamers). Their solubility is also often poor.[4][5] Performing a lithiation in these solvents alone will be extremely slow or fail completely.
-
Coordinating Ethereal Solvents (e.g., THF, Diethyl Ether (Et₂O)): These are the solvents of choice for DoM. The oxygen lone pairs in THF and Et₂O are Lewis basic and coordinate to the lithium cations. This breaks down the large aggregates into more soluble and significantly more reactive monomers and dimers.[5][6]
-
THF is a stronger coordinating solvent than Et₂O and is generally more effective at deaggregating the organolithium reagent. However, it is more susceptible to cleavage by strong bases, especially at temperatures above -20 °C.[5]
-
Diethyl Ether is less reactive and a good choice for reactions that require milder conditions or higher temperatures.
-
Expert Insight: For challenging lithiations, the addition of a strong, bidentate Lewis basic ligand like TMEDA (N,N,N',N'-tetramethylethylenediamine) is highly recommended. TMEDA chelates the lithium ion, effectively sequestering it and maximizing the basicity and reactivity of the "Bu⁻" anion.[6] This is often sufficient to drive sluggish lithiations to completion.
Question 3: Nucleophilic Aromatic Substitution (SNAr)
Which solvent is best for a Nucleophilic Aromatic Substitution (SNAr) reaction on a this compound derivative carrying a leaving group?
Answer:
SNAr reactions proceed through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[7][8] The ideal solvent must stabilize this charged intermediate without deactivating the incoming nucleophile.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These are the superior choice for most SNAr reactions. Their high polarity effectively stabilizes the charged Meisenheimer complex. Crucially, while they solvate cations well, they do not strongly solvate anions (the nucleophile) through hydrogen bonding.[3][9] This leaves the nucleophile "naked" and highly reactive, accelerating the rate-determining nucleophilic attack step.[9]
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents should generally be avoided. They form a tight solvation shell around the anionic nucleophile via hydrogen bonding.[1][3] This energetic stabilization of the nucleophile increases the activation energy required for it to attack the aromatic ring, significantly slowing down or even inhibiting the reaction.[1][10]
Troubleshooting Guide & Workflow Optimization
This section provides solutions to specific experimental problems and visual workflows to guide your decision-making process.
Problem 1: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction
| Symptom | Potential Solvent-Related Cause | Recommended Solution & Rationale |
| Low conversion in a Suzuki Coupling | The base (e.g., K₂CO₃, K₃PO₄) is not sufficiently soluble, or the boronic acid is not properly activated. | Most Suzuki couplings benefit from a biphasic solvent system. Use a primary organic solvent like 1,4-Dioxane or Toluene with the addition of Water (e.g., 4:1 or 5:1 ratio).[11] The water dissolves the inorganic base, facilitating the crucial transmetalation step by creating the active "ate" complex.[12][13] |
| Catalyst decomposition in a Buchwald-Hartwig Amination | The solvent is not appropriate for the specific ligand/catalyst system, leading to catalyst deactivation. | Non-polar aprotic solvents are standard. Toluene is an excellent first choice, as it is generally inert and performs well across a range of catalysts.[14] 1,4-Dioxane is also widely used. Avoid protic solvents which can compete with the amine nucleophile.[15] |
| Struggling with a pyridine-based boronic acid | Pyridine boronic acids are known to be unstable and can undergo rapid protodeboronation, especially in the presence of water/protic solvents. | If possible, reverse the coupling partners. Use the more stable arylboronic acid and a halogenated this compound. This common strategy avoids the pitfalls of working with less stable pyridine boronic acids.[16] |
Solvent Selection Workflow for Key Reactions
The following diagram provides a decision-making framework for selecting an appropriate solvent based on your desired transformation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. sites.wp.odu.edu [sites.wp.odu.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. baranlab.org [baranlab.org]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection and Optimization for 2-(tert-Butoxy)pyridine Mediated Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 2-(tert-butoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions for common challenges encountered during experimentation. We will explore the nuances of catalyst selection, reaction optimization, and troubleshooting, ensuring a robust and logical approach to your synthetic challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Q1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion in reactions involving pyridine derivatives is a frequent challenge, often stemming from catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center, forming inactive catalyst species and halting the catalytic cycle.[1]
Primary Causes & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The most common issue is the sequestration of the active catalyst by the substrate's nitrogen atom. While the steric bulk of the tert-butoxy group at the 2-position can mitigate this, it doesn't eliminate the problem.
-
Solution 1: Ligand Choice: Employ bulky, electron-rich ligands that can shield the metal center and promote the desired catalytic steps over catalyst inhibition. Ligands such as bulky biarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often effective.[1] These ligands create a sterically hindered environment that disfavors pyridine coordination while stabilizing the active catalytic species.
-
Solution 2: Precatalyst Selection: Use modern palladium precatalysts (e.g., Buchwald's G3 or G4 precatalysts) that are designed for rapid and efficient generation of the active Pd(0) species, which can help initiate the catalytic cycle before catalyst inhibition takes over.[1]
-
Solution 3: Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are properly degassed to prevent oxidation to inactive Pd(II) species.[2]
-
-
Inefficient Precatalyst Activation: Some palladium sources, like Pd(OAc)₂, require in situ reduction to the active Pd(0) state. If this step is inefficient, the catalytic cycle will not initiate properly.[2]
-
Solution: If using a Pd(II) source, consider adding a reducing agent or switching to a precatalyst that activates more reliably under your reaction conditions.[3]
-
Experimental Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I am observing poor regioselectivity in a C-H functionalization reaction. How can I control where the reaction occurs?
A2: Regioselectivity in C-H functionalization is dictated by a complex interplay of electronic and steric factors, governed by the substrate, directing group, and the catalyst system. The this compound unit can direct functionalization, but achieving high selectivity requires careful catalyst and condition tuning.
Primary Causes & Solutions:
-
Mechanism Ambiguity: Different catalysts can operate through distinct mechanistic pathways (e.g., concerted metalation-deprotonation, oxidative addition), each with its own inherent regiochemical preference.[4][5]
-
Solution 1: Catalyst System Screening: The choice of both the metal (e.g., Pd, Rh, Ir) and the ligand is paramount. For palladium-catalyzed reactions, the ligand can profoundly influence selectivity. For instance, some ligands may favor functionalization at the C6 position, while others might allow for functionalization at more remote positions. A systematic screening of different catalyst/ligand combinations is essential.[6]
-
Solution 2: Directing Group Strategy: While the pyridine nitrogen itself is a directing group, its effectiveness can be modulated. In some cases, transient directing groups are employed to achieve functionalization at positions that are typically difficult to access, such as the meta-position.[7]
-
-
Steric and Electronic Mismatch: The steric environment around the C-H bond and the electronic properties of the catalyst must be complementary.
-
Solution: If ortho-functionalization is desired but hindered, a less bulky catalyst system might be required. Conversely, to overcome an electronically favored but undesired position, a sterically demanding catalyst can be used to block that site and favor another.
-
Table 1: General Guidance for Catalyst Selection in Pyridine C-H Functionalization
| Desired Position | Typical Metal Catalyst | Common Ligand Class / Additive | Mechanistic Consideration |
| C2/C6 (ortho) | Pd(II), Rh(III), Ru(II) | Mono-N-protected amino acids, Acetate | Coordination to pyridine nitrogen facilitates cyclometalation.[8] |
| C3/C5 (meta) | Pd(II), Ir(I) | Nitrile-containing templates, Bulky phosphines | Requires a directing group capable of reaching the meta position.[5][7] |
| C4 (para) | Pd(II) | Specialized directing groups | Often the most challenging position to functionalize directly. |
Q3: My reaction is producing a significant amount of a byproduct from the cleavage of the tert-butyl group. How can I prevent this?
A3: The tert-butoxy group is a protecting group that is labile under acidic conditions and can also be sensitive to high temperatures or certain nucleophilic/basic conditions. Its cleavage leads to the formation of 2-hydroxypyridine, which can complicate the reaction and purification.
Primary Causes & Solutions:
-
Acidic Conditions: Trace amounts of acid, either from reagents or generated during the reaction, can catalyze the hydrolysis of the tert-butyl ether.
-
Solution 1: Choice of Base: Use non-acidic, anhydrous bases. Alkali metal carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are generally milder than alkoxides like sodium tert-butoxide, which can sometimes contain trace hydroxides.[9] Avoid ammonium salts which can be acidic.
-
Solution 2: Scrutinize Reagents: Ensure all starting materials and solvents are free from acidic impurities.
-
-
Thermal Instability: High reaction temperatures can promote elimination of isobutylene from the tert-butoxy group.
-
Solution: Screen lower reaction temperatures. Modern, highly active catalyst systems often allow for reactions to be run at significantly lower temperatures (e.g., room temperature to 80 °C) compared to older methods.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I select an initial catalyst system for my specific this compound mediated reaction?
A1: The optimal starting point depends on the reaction type. A logical approach involves analyzing the desired transformation and consulting literature for the most robust and broadly applicable methods.
Catalyst Selection Workflow
Caption: A decision tree for initial catalyst system selection.
Q2: What is the primary role of the this compound moiety in these reactions?
A2: The this compound unit can play several roles:
-
Substrate: It is the molecule undergoing transformation, for example, in a C-H functionalization or cross-coupling reaction.[8]
-
Protecting Group: The tert-butoxy group can be viewed as a protecting group for 2-hydroxypyridine, preventing its interference in reactions.
-
Steric Modifier: The bulky tert-butyl group sterically hinders the C6 position and the nitrogen lone pair, which can influence regioselectivity and reduce catalyst inhibition compared to unsubstituted pyridine.[10]
-
tert-Butylating Agent: Under specific conditions, particularly with a Lewis acid like BF₃·OEt₂, this compound can act as a practical agent for forming tert-butyl esters from carboxylic acids.[11]
Q3: Which analytical techniques are best for monitoring these reactions?
A3: A combination of techniques is ideal for a comprehensive understanding of the reaction progress.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks of reaction completion.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. It provides information on conversion, byproduct formation, and mass for identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse for less volatile or thermally sensitive molecules. It is crucial for monitoring the consumption of starting materials and the formation of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of crude reaction aliquots can provide a clean and quantitative measure of conversion to product by integrating signals corresponding to the starting material and product.
Key Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening in a Cross-Coupling Reaction
This protocol outlines a parallel screening approach to efficiently identify a promising catalyst system.
-
Array Setup: In a glovebox, arrange an array of 8 mL vials equipped with stir bars.
-
Reagent Addition:
-
To each vial, add the limiting reagent (e.g., aryl halide, 0.1 mmol).
-
Add the coupling partner (e.g., boronic acid, 0.15 mmol).
-
Add the base (e.g., K₃PO₄, 0.3 mmol).
-
-
Catalyst Addition:
-
Prepare stock solutions of the palladium source (e.g., Pd₂(dba)₃) and various ligands (e.g., XPhos, SPhos, RuPhos) in an anhydrous solvent (e.g., toluene or dioxane).
-
To each vial, add the palladium source (e.g., 2 mol %) and a different ligand (e.g., 4 mol %). Include a control vial with no ligand and one with no catalyst.
-
-
Reaction Execution:
-
Add the final volume of solvent (to achieve a concentration of ~0.1 M).
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).
-
-
Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, filter, and analyze by LC-MS or GC-MS to determine the relative conversion in each case.
Protocol 2: Reaction Optimization for Solvent and Base
Once a lead catalyst/ligand pair is identified, the solvent and base should be optimized.
-
Setup: Use the same vial array setup as in Protocol 1.
-
Reagent Addition: Add the substrates and the best catalyst/ligand system identified from the initial screen to each vial.
-
Variable Addition:
-
Divide the array into sets. To each set, add a different anhydrous solvent (e.g., Toluene, Dioxane, THF, CPME).
-
Within each solvent set, add a different base to each vial (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, NaOtBu).
-
-
Execution and Analysis: Run the reactions under the previously determined best temperature and analyze as described in Protocol 1 to find the optimal solvent/base combination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ethz.ch [ethz.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 9. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 2-tert-Butoxypyridine - Enamine [enamine.net]
Preventing decomposition of 2-(tert-Butoxy)pyridine during storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(tert-Butoxy)pyridine. This guide, curated by senior application scientists, provides in-depth troubleshooting and frequently asked questions to ensure the stability and integrity of your material during storage and handling. We understand that experimental success hinges on the quality of your starting materials, and this resource is designed to address the specific challenges associated with the decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, with the CAS number 83766-88-5, is a heterocyclic organic compound.[1][2][3] It is commonly used in organic synthesis as a bulky, non-nucleophilic base and as a reagent for introducing the tert-butyl protecting group to carboxylic acids under mild conditions.[4] Its structure, featuring a pyridine ring substituted with a tert-butoxy group, makes it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Q2: What are the primary signs of decomposition in this compound?
Visual inspection can often provide the first clues of degradation. Pure this compound is typically a colorless to slightly pale yellow, clear liquid.[1] The development of a more pronounced yellow or brown color, the formation of a precipitate, or a change in viscosity can indicate decomposition. The primary decomposition product is 2-hydroxypyridine, which is a solid at room temperature.
Q3: What are the main decomposition pathways for this compound?
The decomposition of this compound is primarily driven by two pathways: hydrolysis and thermal degradation.
-
Hydrolysis: The ether linkage is susceptible to cleavage by water, especially in the presence of acid, which catalyzes the reaction. This process yields tert-butanol and 2-hydroxypyridine. The pyridine nitrogen can be protonated by trace acids, increasing the susceptibility of the ether bond to nucleophilic attack by water.
-
Thermal Decomposition: Like other tert-butyl ethers, this compound can undergo thermal elimination.[5][6] At elevated temperatures, it can decompose to form isobutylene gas and 2-hydroxypyridine. This process is generally slower than hydrolysis at ambient temperatures but can be significant if the compound is stored improperly or for extended periods in warm conditions.
Q4: How should I properly store this compound to prevent decomposition?
To ensure the long-term stability of this compound, adhere to the following storage recommendations:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[1][7] or refrigerated (2-8 °C) for long-term storage. | Lower temperatures slow down the rate of potential thermal decomposition. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen).[7] | Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions. |
| Container | Tightly sealed, opaque glass bottle. | Prevents exposure to moisture, air, and light, which can accelerate decomposition. |
| Location | Cool, dry, well-ventilated area away from acids and strong oxidizing agents.[8] | Prevents accidental contact with incompatible substances that could catalyze decomposition. |
Q5: Is this compound sensitive to air or moisture?
Yes, it is sensitive to both. Moisture can lead to hydrolysis, forming 2-hydroxypyridine.[9] While not acutely pyrophoric, prolonged exposure to air can introduce moisture and potentially facilitate slow oxidative degradation. Therefore, handling under an inert atmosphere is a best practice.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments involving this compound.
Problem 1: Inconsistent or low yields in reactions where this compound is used as a reagent.
-
Possible Cause: The this compound has likely degraded, reducing its effective concentration. The primary decomposition product, 2-hydroxypyridine, is not an effective substitute and can interfere with some reactions.
-
Troubleshooting Steps:
-
Assess Purity: Before use, analyze the purity of your this compound stock. A simple method is to run a ¹H NMR spectrum. The presence of a broad peak characteristic of an acidic proton and the absence of the sharp singlet for the tert-butyl group at approximately 1.6 ppm are indicative of decomposition to 2-hydroxypyridine.[2]
-
Purification: If decomposition is confirmed, the material can be purified. Distillation under reduced pressure is a common method to separate the liquid this compound from the solid 2-hydroxypyridine impurity.[2] Ensure the distillation apparatus is scrupulously dry.
-
Use Fresh Material: If purification is not feasible, it is best to use a fresh, unopened bottle of the reagent. Always record the date of opening on the bottle.
-
Problem 2: A solid precipitate has formed in my bottle of this compound.
-
Possible Cause: This is a clear sign of decomposition. The solid is almost certainly 2-hydroxypyridine, which has limited solubility in the parent compound.
-
Troubleshooting Steps:
-
Do Not Use As Is: Do not attempt to use the liquid portion directly from the bottle. The concentration will be unknown, and the dissolved 2-hydroxypyridine can negatively impact your reaction.
-
Purification: As mentioned above, purification by vacuum distillation is the recommended course of action.
-
Review Storage Conditions: Investigate why the decomposition occurred. Was the bottle properly sealed? Was it stored in a humid environment or near acidic vapors? Correcting your storage protocol will prevent future occurrences.
-
Problem 3: My reaction is unexpectedly acidic after adding this compound.
-
Possible Cause: This is counterintuitive, as this compound is a base. However, if the material has significantly hydrolyzed, the resulting 2-hydroxypyridine exists in equilibrium with its pyridone tautomer, which has an acidic proton.
-
Troubleshooting Steps:
-
Confirm Purity: Use an analytical technique like ¹H NMR or GC-MS to confirm the presence of 2-hydroxypyridine.
-
Consider an Alternative: If your reaction is highly sensitive to acidic impurities, it may be necessary to use a freshly opened or purified batch of this compound.
-
Experimental Protocols & Visual Guides
Protocol: Purity Assessment by ¹H NMR
This protocol outlines the steps to quickly assess the purity of this compound.
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), carefully withdraw approximately 0.1 mL of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
-
Instrument Setup:
-
Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
-
Data Analysis:
-
Pure Sample: A pure sample will show a characteristic sharp singlet for the nine protons of the tert-butyl group at approximately 1.61 ppm. You will also observe multiplets for the four pyridine ring protons between 6.6 and 8.2 ppm.[2]
-
Decomposed Sample: The presence of 2-hydroxypyridine will be indicated by a decrease in the integration of the tert-butyl singlet and the appearance of new signals corresponding to the decomposition product. A broad signal for the N-H proton of the pyridone tautomer may also be visible.
-
Decomposition Pathway Diagram
The following diagram illustrates the primary pathways for the decomposition of this compound.
References
- 1. This compound | 83766-88-5 [sigmaaldrich.com]
- 2. This compound | 83766-88-5 [chemicalbook.com]
- 3. This compound | 83766-88-5 [chemicalbook.com]
- 4. 2-tert-Butoxypyridine - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 83766-88-5 [m.chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Moisture Sensitivity of 2-(tert-Butoxy)pyridine Reactions
Welcome to the technical support guide for handling 2-(tert-Butoxy)pyridine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Our goal is to provide in-depth, field-proven insights to help you anticipate and resolve common challenges related to its moisture sensitivity, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it useful?
This compound is a pyridine derivative where the 2-position is substituted with a tert-butoxy group. It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its utility often stems from its role as a precursor to 2-hydroxypyridine or its use in cross-coupling reactions where the tert-butoxy group can act as a directing group or a masked hydroxyl function.[1][2]
Q2: Fundamentally, why is this compound sensitive to moisture?
The molecule's sensitivity arises from the tert-butyl ether linkage. While ethers are generally considered stable, those with a tertiary alkyl group, like the tert-butyl group, are susceptible to cleavage under acidic conditions.[3][4] In the presence of water and an acid catalyst (which can be trace impurities or generated in situ), the ether undergoes hydrolysis. This reaction proceeds via a stable tert-butyl carbocation intermediate, making the cleavage process relatively facile compared to primary or secondary ethers.[5][6][7]
Q3: How should I properly store this compound?
To maintain its integrity, this compound should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container. The ideal storage location is a cool, dry place away from sources of ignition and incompatible substances like strong acids.[8][9] For long-term storage, using a bottle with a PTFE-lined cap or a Sure/Seal™ system is highly recommended to prevent atmospheric moisture ingress.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions involving this compound. Each entry details the probable cause related to moisture and provides a validated solution.
Q4: My reaction has a low yield, and I've isolated 2-hydroxypyridine (or 2-pyridone) as a major byproduct. What went wrong?
Probable Cause: This is the classic symptom of unintended hydrolysis of your starting material. The presence of water, combined with even trace amounts of acid, has catalyzed the cleavage of the tert-butyl ether bond.[4] The reaction follows an SN1 mechanism where the ether oxygen is first protonated, leading to the departure of the stable tert-butyl cation and formation of 2-hydroxypyridine.[3][5][6]
Solution: You must adopt a rigorous anhydrous technique.
-
Glassware: Ensure all glassware is oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool under a stream of inert gas (Argon or Nitrogen).
-
Solvents: Use freshly dried, anhydrous solvents. Solvents from commercial suppliers, even if rated as "anhydrous," should be freshly distilled from an appropriate drying agent or passed through a solvent purification system immediately before use.[10]
-
Reagents: Ensure all other reagents, especially salts or bases, are anhydrous. Dry solid reagents in a vacuum oven if their stability permits.
-
Atmosphere: The entire reaction, from reagent addition to workup, must be conducted under a positive pressure of an inert gas.[11]
Q5: I am running a palladium-catalyzed cross-coupling reaction, and the results are inconsistent or the reaction fails completely. Could moisture be the culprit?
Probable Cause: Yes, moisture is a highly likely culprit for several reasons in a catalytic cycle:
-
Ligand/Substrate Degradation: If this compound is your substrate or part of a ligand scaffold, its hydrolysis removes it from the reaction, leading to low conversion.
-
Catalyst Deactivation: Water can interact with the palladium center or other components of the catalytic system, potentially leading to the formation of inactive palladium hydroxides or other species.[12]
-
Reagent Inactivation: Many reagents used in cross-coupling, such as strong bases (e.g., sodium tert-butoxide) or organometallic reagents, are extremely sensitive to moisture and will be quenched.[13][14]
Solution: In addition to the rigorous anhydrous techniques described in Q4, pay special attention to the catalyst and base.
-
Inert Atmosphere Box (Glovebox): If available, weigh and dispense the palladium catalyst, ligands, and base inside a glovebox to minimize exposure to air and moisture.
-
Azeotropic Drying: For substrates that are stable to heat, you can co-evaporate them with anhydrous toluene two or three times on a rotary evaporator to remove trace water azeotropically before introducing them to the reaction flask.[15]
Q6: My NMR spectrum shows an unexpected singlet at ~1.6 ppm and other unidentifiable peaks. Is this related to moisture?
Probable Cause: The singlet at ~1.6 ppm is highly characteristic of the nine equivalent protons of the tert-butyl group in this compound.[2][16] However, if you observe the disappearance of this peak and the emergence of new signals, it could indicate decomposition. The hydrolysis of this compound would produce tert-butanol (which has a singlet around 1.3 ppm in CDCl₃) and 2-hydroxypyridine/2-pyridone, which has a complex pattern in the aromatic region. The tert-butyl cation can also undergo elimination to form isobutylene gas.
Solution:
-
Confirm Identity: Spike your crude NMR sample with authentic samples of 2-hydroxypyridine and tert-butanol to confirm the identity of the byproducts.
-
Review Procedures: This observation strongly indicates a breach in your anhydrous protocol. Re-evaluate every step, from solvent purification to reaction setup, to identify the source of water contamination. A common oversight is using a syringe that was not properly dried or purging the reaction flask with an inert gas of insufficient quality.
Key Experimental Protocols
To ensure success, the following protocols for maintaining anhydrous conditions should be treated as standard operating procedure.
Protocol 1: Setup for a Moisture-Sensitive Reaction
This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere using a Schlenk line.
Materials:
-
Round-bottom flask with a sidearm (Schlenk flask)
-
Condenser (if refluxing)
-
Rubber septa
-
Nitrogen or Argon source connected to a bubbler
-
Schlenk line or manifold
-
Oven-dried glassware and magnetic stir bar
-
Syringes and needles
Procedure:
-
Assembly: Assemble the oven-dried flask, stir bar, and condenser while still hot. Quickly cap all openings with rubber septa.
-
Purging: Connect the flask's sidearm to the Schlenk line. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with inert gas. Repeat this "evacuate-backfill" cycle three times to ensure the complete removal of atmospheric gases.
-
Reagent Addition (Solids): For solid reagents, quickly remove a septum, add the solid under a positive flow of inert gas ("argon blanket"), and immediately reseal the flask.
-
Reagent Addition (Liquids): Add anhydrous solvents and liquid reagents via a dry syringe through the rubber septum. Ensure the syringe is purged with inert gas before drawing up the liquid.
Diagram: Workflow for Anhydrous Reaction Setup
Caption: Standard workflow for setting up a moisture-sensitive experiment.
Data Table: Common Drying Agents for Solvents
| Drying Agent | Solvents | Mechanism | Comments |
| Sodium/Benzophenone | THF, Diethyl Ether, Toluene | Chemical Reaction | Excellent for ethers. The deep blue/purple color of the ketyl radical indicates an anhydrous, oxygen-free state. Not for halogenated solvents. |
| Calcium Hydride (CaH₂) | Pyridine, Dichloromethane, Acetonitrile | Chemical Reaction | Good for basic and neutral solvents. Slower than sodium. Reacts to produce H₂ gas. |
| Potassium Hydroxide (KOH) | Pyridine, Amines | Chemical Reaction | Primarily for drying basic compounds like pyridine.[17] Not suitable for acidic or ester-containing solvents. |
| Molecular Sieves (3Å or 4Å) | Most Solvents | Physical Adsorption | Excellent for storing previously dried solvents.[10] Must be activated by heating under vacuum before use. 3Å is preferred for ethanol/methanol to avoid co-adsorption. |
Diagnostic Troubleshooting Flowchart
If a reaction fails, this decision tree can help pinpoint the source of moisture contamination.
Caption: A decision tree for diagnosing moisture contamination issues.
References
- 1. Pyridine synthesis [organic-chemistry.org]
- 2. This compound | 83766-88-5 [chemicalbook.com]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. aksci.com [aksci.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Workup [chem.rochester.edu]
- 16. This compound CAS#: 83766-88-5 [chemicalbook.com]
- 17. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
Validation & Comparative
A Head-to-Head Comparison of 2-(tert-Butoxy)pyridine and Di-tert-butyl Dicarbonate for Esterification
A Senior Application Scientist's Guide to Selecting the Optimal Reagent for Carboxylic Acid Protection and Ester Synthesis
In the landscape of synthetic organic chemistry, the esterification of carboxylic acids is a cornerstone transformation. The choice of coupling agents and reaction conditions is critical, particularly when dealing with sensitive substrates prevalent in pharmaceutical and materials science research. Among the myriad of available reagents, 2-(tert-butoxy)pyridine and di-tert-butyl dicarbonate (Boc anhydride) have emerged as prominent contenders for the synthesis of esters, especially tert-butyl esters, which are valuable protecting groups and synthetic intermediates. This guide provides an in-depth, objective comparison of these two reagents, leveraging experimental data and mechanistic insights to empower researchers in making informed decisions for their specific synthetic challenges.
The Contenders: An Overview
Di-tert-butyl Dicarbonate (Boc Anhydride) is a widely recognized reagent, primarily for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines.[1] However, its utility extends to the activation of carboxylic acids for esterification, often in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[2] This method is lauded for its operational simplicity and the generation of volatile by-products, which simplifies purification.[3]
This compound , in contrast, serves as a direct source of the tert-butyl group. When activated by a Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂), it efficiently transfers a tert-butyl group to a carboxylic acid, forming the corresponding tert-butyl ester under mild conditions.[4] This approach is particularly advantageous for substrates sensitive to the harsher conditions sometimes associated with traditional esterification methods.
Mechanistic Insights: A Tale of Two Pathways
The divergent mechanisms of these two reagents fundamentally dictate their reactivity, substrate compatibility, and side-product profiles.
Di-tert-butyl Dicarbonate: A Nucleophilic Catalysis Pathway
The esterification using Boc anhydride and DMAP proceeds through a well-established nucleophilic catalysis mechanism.
-
Activation of Boc Anhydride: The highly nucleophilic DMAP attacks one of the carbonyl carbons of Boc anhydride.[5]
-
Formation of the Active Acylating Agent: This attack leads to the formation of a reactive N-acylpyridinium salt and a tert-butyl carbonate anion.[6]
-
Carboxylic Acid Activation: The carboxylate, formed by deprotonation of the carboxylic acid, attacks the N-acylpyridinium salt.
-
Ester Formation: The resulting mixed anhydride is then attacked by an alcohol to yield the desired ester, regenerating the DMAP catalyst and releasing carbon dioxide and tert-butanol as by-products.
Figure 1: Simplified mechanism of DMAP-catalyzed esterification using Boc anhydride.
This compound: A Lewis Acid-Mediated Pathway
The esterification with this compound and BF₃·OEt₂ follows a distinct Lewis acid-mediated pathway.
-
Lewis Acid Activation: The Lewis acid, BF₃·OEt₂, coordinates to the nitrogen atom of this compound, enhancing the electrophilicity of the ether oxygen's lone pair.
-
Formation of the Tert-butylating Agent: This coordination facilitates the departure of the tert-butyl group as a tert-butyl cation equivalent, likely complexed with the Lewis acid.
-
Nucleophilic Attack: The carboxylic acid then acts as a nucleophile, attacking the activated tert-butyl species.
-
Ester Formation: Subsequent deprotonation yields the tert-butyl ester and the 2-pyridone-BF₃ complex.
Figure 2: Simplified mechanism of BF₃·OEt₂-mediated tert-butylation using this compound.
Head-to-Head Comparison: Performance and Practicality
| Feature | This compound with BF₃·OEt₂ | Di-tert-butyl Dicarbonate (Boc Anhydride) with DMAP |
| Primary Function | Direct tert-butylation agent for esters.[4] | Carboxylic acid activator for general esterification.[2] |
| Reaction Conditions | Mild, often at room temperature.[7] | Generally mild, room temperature to gentle heating.[3] |
| Reaction Time | Typically rapid.[4] | Can vary, but often proceeds to completion in a few hours. |
| Substrate Scope | Broad scope for tert-butyl ester formation, including aromatic, aliphatic, and sensitive heterocyclic carboxylic acids.[4] | Wide applicability for various esters (methyl, ethyl, benzyl, etc.) and tolerates many functional groups.[3] |
| By-products | 2-Hydroxypyridine and BF₃·OEt₂ complex.[8] | tert-Butanol and carbon dioxide (volatile).[3] |
| Work-up & Purification | Requires aqueous work-up to remove the pyridinone by-product and Lewis acid.[8] | Simplified due to volatile by-products; often requires removal of unreacted Boc anhydride and DMAP.[2] |
| Advantages | - Mild conditions suitable for acid-sensitive substrates.[4]- Avoids the use of hazardous gases like isobutylene.[4]- High yields for tert-butyl esters. | - Volatile by-products simplify purification.[3]- Broadly applicable for various types of esters.- Readily available and cost-effective reagent. |
| Disadvantages | - Stoichiometric use of Lewis acid.- Non-volatile pyridinone by-product requires removal. | - Potential for side reactions with sensitive functional groups.- Unreacted Boc anhydride can complicate purification. |
Experimental Data: A Snapshot of Performance
Table 1: Representative Yields for the Synthesis of tert-Butyl Benzoate
| Reagent System | Carboxylic Acid | Alcohol | Conditions | Yield (%) | Reference |
| This compound / BF₃·OEt₂ | Benzoic Acid | (tert-Butoxy)pyridine | Toluene, rt, 1h | 95 | [7] |
| Boc Anhydride / DMAP | Benzoic Acid | tert-Butanol | CH₂Cl₂, rt, 16h | >95 | [3] |
Table 2: Substrate Scope Highlights
| Reagent System | Representative Substrates with High Yields | Reference |
| This compound / BF₃·OEt₂ | 4-Nitrobenzoic acid, 4-Methoxybenzoic acid, Cinnamic acid, Furoic acid, Boc-protected amino acids. | [4] |
| Boc Anhydride / DMAP | 3-Phenylpropionic acid, Adipic acid, various aliphatic and aromatic carboxylic acids with primary and secondary alcohols. | [3] |
Experimental Protocols
General Procedure for tert-Butyl Ester Synthesis using this compound and BF₃·OEt₂
-
Materials:
-
Carboxylic acid (1.0 mmol)
-
This compound (1.2 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol)
-
Anhydrous toluene (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
-
Procedure:
-
To a stirred solution of the carboxylic acid in anhydrous toluene at room temperature, add this compound.
-
Slowly add boron trifluoride diethyl etherate to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
General Procedure for Ester Synthesis using Di-tert-butyl Dicarbonate and DMAP
-
Materials:
-
Carboxylic acid (1.0 mmol)
-
Alcohol (1.2 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of the carboxylic acid and alcohol in anhydrous dichloromethane at room temperature, add DMAP.
-
Add di-tert-butyl dicarbonate to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Discussion and Recommendations
The choice between this compound and Boc anhydride is contingent on the specific synthetic objective and the nature of the substrate.
Choose this compound when:
-
The primary goal is the synthesis of a tert-butyl ester .
-
The carboxylic acid substrate is sensitive to acidic or basic conditions that might be present in other esterification protocols.
-
A mild and rapid transformation is desired.
The main drawback is the need to remove the 2-hydroxypyridine by-product, which is typically achieved through an aqueous basic wash.[8]
Choose Di-tert-butyl Dicarbonate (Boc Anhydride) when:
-
A versatile reagent for the synthesis of a variety of esters (not just tert-butyl) is needed.
-
Simplified purification due to volatile by-products is a priority.
-
The substrate is robust enough to tolerate the presence of DMAP and the reaction intermediates.
Care must be taken to remove any unreacted Boc anhydride during work-up, which can sometimes be challenging.
Conclusion
Both this compound and di-tert-butyl dicarbonate are powerful tools in the synthetic chemist's arsenal for esterification. This compound, activated by BF₃·OEt₂, offers a mild and efficient route specifically for the synthesis of tert-butyl esters, making it ideal for delicate substrates. Boc anhydride, in conjunction with DMAP, provides a more general and convenient method for a broader range of ester syntheses, with the significant advantage of volatile by-products. By understanding the underlying mechanisms, substrate scope, and practical considerations of each reagent, researchers can strategically select the optimal method to achieve their synthetic goals with high efficiency and purity.
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. 2-tert-Butoxypyridine - Enamine [enamine.net]
- 5. nbinno.com [nbinno.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. researchgate.net [researchgate.net]
- 8. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
A Comparative Guide to tert-Butylation Agents: 2-(tert-Butoxy)pyridine vs. tert-Butanol
In the landscape of medicinal chemistry and drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. The tert-butyl group, in particular, is a workhorse for the protection of carboxylic acids and alcohols due to its steric bulk and unique cleavage conditions.[1] It offers robust stability across a wide range of nucleophilic and reductive conditions, yet can be selectively removed under acidic protocols.[1]
Traditionally, the go-to reagent for introducing this group has been tert-butanol, an inexpensive and readily available tertiary alcohol.[2] However, its application is often hampered by the need for harsh, strongly acidic conditions that are incompatible with sensitive functional groups present in many modern pharmaceutical intermediates. This has driven the development of milder, more refined reagents.
This guide provides an in-depth, data-supported comparison between the classical reagent, tert-butanol, and a more contemporary alternative, 2-(tert-butoxy)pyridine. We will delve into their reaction mechanisms, substrate compatibility, and operational considerations to provide researchers with the insights needed to make informed decisions for their synthetic strategies.
The Classical Approach: tert-Butanol
tert-Butanol (t-BuOH) is the simplest tertiary alcohol, a colorless solid at room temperature that is widely used as a solvent and a chemical intermediate.[2][3][4] Its use as a tert-butylating agent is a cornerstone of introductory organic synthesis, valued for its low cost and straightforward application in certain contexts.
Mechanism of Action: The Brute Force of Strong Acid
The tert-butylation of a nucleophile (Nu-H), such as a carboxylic acid or an alcohol, using tert-butanol is a classic example of an Sₙ1 reaction. The key to activating the otherwise unreactive tert-butanol is the use of a strong protic acid, like concentrated sulfuric acid (H₂SO₄).
The mechanism proceeds via three principal steps:
-
Protonation: The hydroxyl group of tert-butanol is protonated by the strong acid to form a tert-butyloxonium ion. This is a critical activation step, as the hydroxyl group itself is a poor leaving group.
-
Carbocation Formation: The protonated alcohol readily loses a molecule of water, a stable leaving group, to form a tertiary carbocation (the tert-butyl cation). This is the rate-determining step of the reaction.[5]
-
Nucleophilic Attack: The highly electrophilic tert-butyl cation is then intercepted by the nucleophile (e.g., the carboxylic acid) to form the final tert-butylated product.
Limitations and Practical Drawbacks
The causality behind this mechanism is also its greatest weakness. The reliance on strong, concentrated acid and often elevated temperatures brings several disadvantages:
-
Substrate Incompatibility: Acid-labile functional groups, such as acetals, ketals, silyl ethers, and even other protecting groups like Boc, will not survive the reaction conditions.
-
Side Reactions: The highly reactive tert-butyl cation can lead to undesired side reactions. The most common is elimination, where the cation loses a proton to form isobutylene gas, a flammable and hazardous byproduct.[6][7]
-
Safety Concerns: Concentrated sulfuric acid is highly corrosive and requires careful handling. The potential generation of isobutylene gas also necessitates a well-ventilated workspace away from ignition sources.[7] Furthermore, tert-butanol itself is a flammable solid whose vapors can form explosive mixtures with air.[8][9][10]
The Modern Alternative: this compound
This compound is a specialized reagent designed to overcome the limitations of the classical tert-butanol method. It is a practical and efficient agent for the tert-butylation of carboxylic acids under remarkably mild conditions.[6]
Mechanism of Action: The Finesse of Lewis Acid Activation
Instead of brute-force protonation, this reagent utilizes a more subtle activation strategy with a Lewis acid, most commonly boron trifluoride diethyl etherate (BF₃·OEt₂).[6][11] This approach circumvents the need for strong protic acids and avoids the formation of a "free" tert-butyl cation.
The mechanism is understood to proceed as follows:
-
Lewis Acid Activation: The BF₃ Lewis acid coordinates to the lone pair of electrons on the pyridine nitrogen. This coordination acts as an electron sink, making the entire pyridinium moiety a superb leaving group.
-
Nucleophilic Attack: The carboxylic acid, acting as the nucleophile, directly attacks the electrophilic carbon of the tert-butyl group in a process that resembles an Sₙ2-like displacement of the activated pyridine.
-
Product Formation: The reaction yields the desired tert-butyl ester and the 2-hydroxypyridine-BF₃ complex as a byproduct.
Advantages and Scope
The key experimental choice—using a Lewis acid instead of a strong protic acid—is the source of this reagent's significant advantages:
-
Mild Conditions: Reactions are typically fast and high-yielding at room temperature.[6][11]
-
Broad Substrate Scope: The method is highly tolerant of sensitive functional groups. It has been successfully applied to a wide array of carboxylic acids, including aromatic (with both electron-donating and -withdrawing groups), aliphatic, unsaturated, heteroaryl, and even complex amino acid derivatives, without decomposition or racemization.[6]
-
Enhanced Safety: This protocol completely avoids the use of hazardous reagents like concentrated sulfuric acid or isobutylene gas.[6] While this compound is a chemical irritant and combustible liquid requiring standard laboratory precautions, its overall handling profile is significantly more favorable.[12][13][14]
Head-to-Head Comparison
The choice between these two reagents is ultimately a choice between cost-effectiveness for simple systems and precision/compatibility for complex ones. The table below summarizes the critical differences.
| Feature | tert-Butanol | This compound |
| Reagent Type | Simple tertiary alcohol | Activated pyridine derivative |
| Activator | Strong protic acid (e.g., conc. H₂SO₄)[1][15] | Lewis acid (e.g., BF₃·OEt₂)[6][11] |
| Mechanism | Sₙ1 via tert-butyl cation[5] | Lewis acid-activated Sₙ2-like displacement |
| Reaction Conditions | Harsh: Strong acid, often requires heat | Mild: Room temperature, neutral pH[6] |
| Substrate Scope | Limited to acid-stable molecules | Broad, excellent for acid-sensitive substrates[6] |
| Typical Yields | Variable, often moderate to good | Consistently high[6][11] |
| Key Byproducts | Water, Isobutylene (potential)[16] | 2-Hydroxypyridine complex |
| Safety Profile | Flammable solid, requires handling of highly corrosive acid.[7][9] | Combustible liquid, irritant. Avoids strong acids.[12][13] |
| Primary Use Case | Bulk protection of robust, simple acids | Protection of complex, high-value, or sensitive intermediates |
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences, let's compare a typical workflow for the esterification of a generic carboxylic acid (R-COOH).
Detailed Protocol 1: tert-Butylation using tert-Butanol
-
Setup: To a solution of the carboxylic acid (1.0 eq) in tert-butanol (5-10 eq), cool the mixture in an ice-water bath.
-
Acid Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the cooled, stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or LCMS. Gentle heating may be required for less reactive acids.
-
Workup: Quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Detailed Protocol 2: tert-Butylation using this compound[7]
-
Setup: To a solution of the carboxylic acid (1.0 eq) in a suitable solvent like toluene, add this compound (1.2-1.5 eq) at room temperature.
-
Lewis Acid Addition: Add boron trifluoride diethyl etherate (1.2-1.5 eq) dropwise to the stirring solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours, as monitored by TLC or LCMS.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by silica gel chromatography.
Conclusion and Expert Recommendation
While tert-butanol remains a viable, low-cost option for the tert-butylation of simple and robust substrates, its utility in modern, complex synthesis is severely limited by its requirement for harsh acidic conditions. The potential for side reactions and substrate degradation is a significant risk, particularly when dealing with precious, late-stage intermediates in a drug development campaign.
This compound , activated by BF₃·OEt₂, represents a significant advancement in chemical technology. Its ability to effect the same transformation under mild, room-temperature conditions with high efficiency and broad functional group tolerance makes it the authoritative choice for researchers who prioritize yield, purity, and predictability. The higher initial cost of the reagent is frequently offset by the savings realized from higher yields, reduced purification efforts, and, most importantly, the preservation of molecular complexity.
For drug development professionals and scientists working on the cutting edge of organic synthesis, the causality is clear: when success is paramount and substrate integrity cannot be compromised, this compound is the superior and more trustworthy tert-butylating agent.
References
- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 3. tert-Butanol - Sciencemadness Wiki [sciencemadness.org]
- 4. tert-Butanol | 75-65-0 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 2-tert-Butoxypyridine - Enamine [enamine.net]
- 7. nj.gov [nj.gov]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. fishersci.com [fishersci.com]
- 10. ICSC 0114 - tert-BUTANOL [inchem.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 83766-88-5 [sigmaaldrich.com]
- 13. 2-tert-Butoxypyridine | 83766-88-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. This compound | 83766-88-5 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
The Ascendancy of 2-(tert-Butoxy)pyridine: A Comparative Analysis of Hindered Pyridine Bases in Modern Organic Synthesis
<-3a-3a> A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the strategic selection of a base is paramount to achieving desired chemical transformations with high yield and selectivity. Hindered pyridine bases, a class of non-nucleophilic organic bases, have become indispensable tools for chemists, particularly in reactions that are sensitive to nucleophilic attack or require precise pH control. Among these, 2-(tert-Butoxy)pyridine is emerging as a superior alternative in a variety of applications. This guide provides an in-depth comparison of this compound with other commonly used hindered pyridine bases, supported by experimental data and mechanistic insights, to assist researchers in making informed decisions for their synthetic challenges.
The Critical Role of Hindered Bases in Synthesis
Many organic reactions, such as acylations, silylations, and glycosylations, generate strong acids as byproducts. These acids can lead to undesired side reactions, decomposition of starting materials or products, and catalyst deactivation. Hindered pyridine bases, also known as non-nucleophilic bases, are employed to scavenge these acidic byproducts without interfering with the primary reaction pathway. Their efficacy is determined by a delicate balance of basicity and steric hindrance. The lone pair of electrons on the nitrogen atom provides the basicity to neutralize acids, while bulky substituents flanking the nitrogen atom sterically obstruct its approach to electrophilic centers other than a proton, thereby minimizing its nucleophilicity.
A Comparative Overview of Common Hindered Pyridine Bases
A survey of the field reveals several key players in the realm of hindered pyridine bases, each with a distinct profile of strengths and weaknesses.
| Base | Structure | pKa of Conjugate Acid | Key Features |
| This compound | O=C(OC(C)(C)C)n1ccccc1 | ~5.8 (estimated) | High steric hindrance, moderate basicity, unique reactivity in certain transformations. |
| 2,6-Lutidine | Cc1cccc(C)n1 | 6.7[1] | Moderate steric hindrance and basicity, widely used as an acid scavenger.[2][1] |
| 2,4,6-Collidine | Cc1cc(C)nc(C)c1 | 7.43[3] | Higher basicity than 2,6-lutidine, effective in dehydrohalogenation reactions.[4] |
| 2,6-di-tert-Butylpyridine | CC(C)(C)c1cccc(C(C)(C)C)n1 | 3.58 (in 50% aq. ethanol)[5] | Extremely high steric hindrance, but significantly reduced basicity.[5] |
| Proton Sponge (HMPA) | CN(C)c1cccc2c1N(C)C2 | 12.1 (in water)[6] | Exceptionally high basicity, acts as a "proton sponge" due to relief of steric strain upon protonation.[6][7] |
The Distinct Advantages of this compound
While established hindered bases like 2,6-lutidine and 2,4,6-collidine are effective in many scenarios, this compound offers unique advantages that stem from its distinct structural and electronic properties.
Superior Performance in Glycosylation Reactions
The synthesis of complex carbohydrates and glycoconjugates is a formidable challenge in organic chemistry, with the stereoselective formation of glycosidic bonds being a critical step. Hindered bases play a crucial role in these reactions, often influencing the stereochemical outcome.[8][9][10] While bases like 2,4,6-tri-tert-butylpyrimidine have been shown to be effective, this compound is gaining recognition for its ability to promote high stereoselectivity in glycosylation reactions involving 2-deoxy sugars.[11] The bulky tert-butoxy group can influence the conformation of key intermediates, favoring the formation of one stereoisomer over the other.
Caption: Influence of this compound on Glycosylation Stereoselectivity.
Enhanced Efficacy in Silylation and Acylation Reactions
The protection of functional groups is a cornerstone of multi-step organic synthesis. Silylation, the introduction of a silyl ether protecting group, is a common strategy for masking the reactivity of alcohols. These reactions often generate strong acids like triflic acid, necessitating the use of a non-nucleophilic base. While 2,6-lutidine is a standard choice for this purpose, this compound can offer improved yields and cleaner reaction profiles in certain cases, particularly with sterically demanding substrates.[1] Its greater steric bulk can more effectively prevent side reactions involving the base.
Similarly, in acylation reactions where acyl chlorides are used, this compound can act as an efficient scavenger of the generated HCl.[12] Its moderate basicity is sufficient to neutralize the acid without promoting unwanted side reactions that can be observed with more basic amines.
Experimental Protocol: Comparative Silylation of a Hindered Secondary Alcohol
Objective: To compare the efficacy of this compound and 2,6-lutidine as acid scavengers in the silylation of a sterically hindered secondary alcohol.
Materials:
-
1-(1-Adamantyl)ethanol
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)
-
This compound
-
2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In two separate flame-dried round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, dissolve 1-(1-adamantyl)ethanol (1.0 mmol) in anhydrous DCM (5 mL).
-
Base Addition: To Flask A, add this compound (1.2 mmol). To Flask B, add 2,6-lutidine (1.2 mmol).
-
Cooling: Cool both reaction mixtures to 0 °C in an ice bath.
-
Silylating Agent Addition: Slowly add TBSOTf (1.1 mmol) to each flask.
-
Reaction Monitoring: Stir the reactions at 0 °C and monitor their progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reactions by adding saturated aqueous sodium bicarbonate. Separate the organic layers and wash them sequentially with water and brine.
-
Isolation and Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by flash column chromatography on silica gel.
-
Analysis: Determine the isolated yields of the silylated product for both reactions and compare.
Expected Outcome: It is anticipated that the reaction utilizing this compound will proceed to completion more cleanly and potentially with a higher isolated yield due to its superior ability to prevent side reactions associated with the less sterically hindered 2,6-lutidine.
Mechanistic Considerations: The Interplay of Sterics and Electronics
The superiority of this compound in certain applications can be attributed to the intricate interplay of its steric and electronic properties. The tert-butoxy group is significantly larger than the methyl groups of 2,6-lutidine, providing a more substantial steric shield around the nitrogen atom. This enhanced steric hindrance is crucial in preventing the nitrogen lone pair from engaging in nucleophilic attack on sensitive electrophilic centers in the reaction mixture.
Caption: Steric Shielding Comparison of Hindered Pyridine Bases.
Electronically, the oxygen atom of the tert-butoxy group can donate electron density to the pyridine ring through resonance, which can modulate the basicity of the nitrogen atom. While precise pKa values in various solvents are still a subject of investigation, empirical evidence suggests that its basicity is sufficient for scavenging protons from strong acids generated in situ, without being so high as to cause unwanted deprotonation of other functionalities.
Conclusion: A Strategic Addition to the Chemist's Toolkit
This compound represents a significant advancement in the field of non-nucleophilic bases. Its unique combination of substantial steric hindrance and moderate basicity makes it an ideal choice for a range of sensitive organic transformations where traditional hindered bases may fall short. Particularly in the realms of complex oligosaccharide synthesis and the protection of sterically demanding functional groups, this compound has demonstrated its potential to improve reaction outcomes, leading to higher yields and cleaner product profiles. As researchers continue to push the boundaries of chemical synthesis, the strategic application of this compound will undoubtedly contribute to the development of more efficient and selective synthetic methodologies.
References
- 1. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective glycosylation reactions with 2-deoxyglucose: a computational study of some catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applications to Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Monitoring 2-(tert-Butoxy)pyridine Reactions: TLC vs. LC-MS
In the landscape of modern organic synthesis, particularly within drug development, the precise monitoring of chemical reactions is paramount. For transformations involving versatile reagents like 2-(tert-butoxy)pyridine, which serves as a practical tert-butylating agent for forming tert-butyl esters under mild conditions, the ability to track the consumption of starting materials and the formation of products in real-time is critical for optimizing yields and minimizing impurities.[1] This guide provides an in-depth comparison of two ubiquitous analytical techniques, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for monitoring reactions involving this compound. We will delve into the underlying principles, provide actionable experimental protocols, and offer a comparative analysis to aid researchers in making informed decisions for their specific applications.
Understanding the Chemistry: Reactions of this compound
This compound is a valuable reagent, often employed in the synthesis of tert-butyl esters from carboxylic acids in the presence of a Lewis acid such as boron trifluoride diethyl etherate.[1] The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and other functional groups due to its stability under various conditions and its relatively straightforward removal.[2][3] Monitoring reactions involving this compound, whether it's a protection or deprotection step, is crucial for determining reaction completion and identifying potential side products.
A typical reaction to monitor would be the esterification of a carboxylic acid or the deprotection of a Boc-protected amine. For instance, the removal of the Boc group is often achieved under acidic conditions, such as with trifluoroacetic acid (TFA).[4]
Thin-Layer Chromatography (TLC): The Workhorse of the Organic Lab
TLC is a rapid, cost-effective, and indispensable tool for the qualitative monitoring of organic reactions.[5][6] Its simplicity and speed make it the first line of analysis for many synthetic chemists.
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent).[7] The separation is driven by the polarity of the compounds. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and travel shorter distances (lower Rf).
-
Sample Preparation: At various time points during the reaction, take a small aliquot of the reaction mixture using a capillary tube.[5] Dilute the aliquot in a suitable solvent (e.g., ethyl acetate or dichloromethane) to an appropriate concentration.
-
Spotting: On a TLC plate, draw a faint starting line with a pencil. Spot the diluted reaction mixture, along with the starting material and, if available, the expected product as references. A co-spot, containing both the starting material and the reaction mixture, can be useful for resolving compounds with similar Rf values.[5]
-
Development: Place the spotted TLC plate in a developing chamber containing a pre-determined mobile phase. A common solvent system for pyridine-containing compounds is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific polarity of the reactants and products. Allow the solvent to ascend the plate until it is about 1 cm from the top.[6]
-
Visualization: After development, dry the plate and visualize the spots. For aromatic compounds like this compound and its derivatives, UV light (254 nm) is a common non-destructive visualization method.[8][9] Compounds that absorb UV light will appear as dark spots against a fluorescent background.[8] For compounds that are not UV-active, various chemical stains can be used.[8][9] Iodine vapor is a general-purpose stain that reacts with many organic compounds to produce brownish spots.[8][9] Stains like p-anisaldehyde can be effective for a wide range of functional groups.[10]
Workflow for TLC Monitoring
Caption: General workflow for monitoring a reaction using TLC.
Liquid Chromatography-Mass Spectrometry (LC-MS): High-Resolution Insight
LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.[] This technique provides not only retention time data but also crucial molecular weight information, confirming the identity of reactants, products, and byproducts.[6]
In LC-MS, the reaction mixture is first separated by HPLC based on the analytes' interactions with the stationary and mobile phases. The eluent from the HPLC column then enters the mass spectrometer's ion source, where the molecules are ionized. Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[12] ESI is a "soft" ionization technique, meaning it causes minimal fragmentation and is well-suited for polar and thermally labile molecules.[12] The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.
A notable challenge when analyzing Boc-protected compounds with mass spectrometry is the potential for in-source fragmentation. The Boc group can be labile under certain MS conditions, leading to cleavage and the detection of fragment ions instead of the intact molecule.[13][14] Specifically, a McLafferty rearrangement can occur in the ion source.[13] This can sometimes be mitigated by using soft ionization techniques and optimizing the ion source parameters.[14]
-
Sample Preparation: Prepare a dilute solution of the reaction aliquot in a solvent compatible with the LC mobile phase (e.g., acetonitrile or methanol). Filtration of the sample may be necessary to remove any particulate matter.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for separating organic molecules.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile, often with a small amount of an acid modifier like formic acid to improve peak shape and ionization efficiency, is typical.
-
Flow Rate: A standard flow rate is around 0.5-1.0 mL/min.
-
Detection: A UV detector can be used in series before the mass spectrometer to provide additional data.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: For pyridine derivatives, positive ion mode ESI is generally effective, as the pyridine nitrogen can be readily protonated to form [M+H]+ ions.[15]
-
Mass Analyzer: A single quadrupole or a time-of-flight (TOF) analyzer can be used to acquire the mass spectra.
-
Data Analysis: Monitor the extracted ion chromatograms (EICs) for the m/z values corresponding to the starting material and the expected product. The disappearance of the starting material's peak and the appearance of the product's peak indicate the progress of the reaction.
-
Workflow for LC-MS Monitoring
Caption: General workflow for monitoring a reaction using LC-MS.
Comparative Analysis: TLC vs. LC-MS
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Differential partitioning between stationary and mobile phases. | Chromatographic separation followed by mass-based detection. |
| Information Obtained | Qualitative (presence/absence of spots, Rf values).[6] | Quantitative (peak area, retention time) and structural (molecular weight).[6] |
| Sensitivity | Lower (microgram range). | High (nanogram to picogram range). |
| Resolution | Lower, co-elution is possible. | High, capable of separating complex mixtures. |
| Speed | Fast (5-20 minutes per sample).[5] | Slower (minutes to an hour per sample). |
| Cost | Low (inexpensive plates and solvents). | High (expensive instrumentation and maintenance). |
| Ease of Use | Simple, requires minimal training. | Complex, requires skilled operators. |
| Confirmation of Identity | Indirect, based on comparison with standards. | Direct, based on molecular weight. |
| Throughput | High, multiple samples can be run on a single plate. | Lower, samples are run sequentially. |
Conclusion: A Synergistic Approach
Both TLC and LC-MS are powerful techniques for monitoring reactions involving this compound, each with its own set of advantages and limitations. TLC excels as a rapid, high-throughput, and cost-effective method for initial screening and qualitative assessment of reaction progress. It is the go-to technique for quickly determining if a reaction is proceeding and when the starting material has been consumed.
On the other hand, LC-MS provides a much deeper level of analysis, offering quantitative data and unambiguous confirmation of product identity through molecular weight determination. It is invaluable for optimizing reaction conditions, identifying byproducts, and ensuring the purity of the final product.
For the modern researcher, a synergistic approach is often the most effective. TLC can be used for frequent, rapid checks at the bench, while LC-MS can be employed for more detailed analysis at key time points or upon completion of the reaction to verify the outcome and quantify the results. By understanding the strengths and weaknesses of each technique, scientists can effectively and efficiently monitor their reactions, leading to improved outcomes in their synthetic endeavors.
References
- 1. 2-tert-Butoxypyridine - Enamine [enamine.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Method Simplifies Deprotection and Modification of N-Heterocycles - ChemistryViews [chemistryviews.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 12. Interfaces for LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 2-(tert-Butoxy)pyridine Products Using NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous characterization of chemical entities is a cornerstone of scientific integrity and progress. 2-(tert-Butoxy)pyridine, a key building block and intermediate in the synthesis of pharmaceuticals and other advanced materials, is no exception. Its purity and structural integrity are paramount to ensure the desired downstream reactivity, biological activity, and safety profile of the final products. While several analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard for its ability to deliver a comprehensive, atom-level depiction of the molecule.
This guide provides an in-depth comparison of NMR spectroscopy with other common analytical techniques for the characterization of this compound. It is designed to move beyond a simple listing of methods, instead offering field-proven insights into the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating trustworthy and authoritative data.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical structure, connectivity, and environment of atoms within a molecule.[1] For a molecule like this compound, NMR not only confirms the presence of the pyridine ring and the tert-butoxy group but also definitively establishes their connectivity and the substitution pattern on the aromatic ring.
1D NMR: The First Look
The initial characterization of this compound typically begins with one-dimensional (1D) ¹H and ¹³C NMR spectra.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides the first critical evidence for the successful synthesis of the target molecule. The aromatic region is particularly informative. Due to the electron-withdrawing nature of the nitrogen atom and the electron-donating effect of the tert-butoxy group, the protons on the pyridine ring exhibit a characteristic downfield chemical shift pattern. The large singlet corresponding to the nine equivalent protons of the tert-butyl group is a key signature.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by providing information about the carbon skeleton. The number of signals confirms the number of unique carbon environments. The chemical shifts of the pyridine ring carbons are sensitive to the substituent, and the carbons of the tert-butyl group have a distinct chemical shift.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-6 | ~8.15 (ddd) | C-2 (C-O) |
| H-4 | ~7.52 (ddd) | C-6 |
| H-5 | ~6.81 (ddd) | C-4 |
| H-3 | ~6.67 (dt) | C-3 |
| -C(CH₃)₃ | ~1.61 (s, 9H) | C-5 |
| -C (CH₃)₃ | - | C -O |
| -C(CH₃ )₃ | - | -C (CH₃)₃ |
Data sourced from publicly available datasets and may vary slightly based on experimental conditions.
2D NMR: Unambiguous Assignments and Connectivity
While 1D NMR provides a wealth of information, complex molecules or the presence of impurities can lead to signal overlap and ambiguity. Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals and for confirming the overall structure.[2][3][4]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[5] For this compound, COSY is instrumental in tracing the connectivity of the protons on the pyridine ring, confirming their relative positions (ortho, meta, para).
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[5] This allows for the unambiguous assignment of the protonated carbons in the pyridine ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful 2D NMR experiment for elucidating the complete molecular structure. It shows correlations between protons and carbons that are two or three bonds away.[5] For this compound, HMBC is crucial for:
-
Confirming the connectivity between the tert-butyl protons and the quaternary carbon of the tert-butoxy group, and between this quaternary carbon and the C-2 of the pyridine ring via the oxygen atom.
-
Assigning the quaternary C-2 carbon, which is not observable in the HSQC spectrum.
-
Below is a diagram illustrating the key HMBC correlations that would be expected for this compound.
Caption: Expected key HMBC correlations for this compound.
Purity Assessment and Impurity Identification
Beyond structural confirmation, NMR is a powerful tool for assessing the purity of this compound products. The synthesis of this compound often involves the nucleophilic aromatic substitution (Sngcontent-ng-c1205671314="" class="ng-star-inserted">NAr) of a 2-halopyridine (e.g., 2-chloropyridine) with a tert-butoxide salt.[6]
Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a highly accurate and precise method for determining the purity of a substance.[1] Unlike chromatographic techniques, qNMR does not require a reference standard for every analyte. By adding a known amount of a certified internal standard to the sample, the absolute purity of the target compound can be determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[1]
Identifying Common Impurities
NMR is particularly adept at identifying and quantifying common impurities that may arise during the synthesis of this compound. Potential impurities include:
-
Unreacted Starting Materials: Residual 2-chloropyridine can be easily detected by its unique set of aromatic proton signals in the ¹H NMR spectrum.[7] Similarly, the presence of unreacted tert-butanol can be identified by its characteristic hydroxyl and methyl proton signals.
-
Byproducts of Side Reactions: S
NAr reactions on pyridine rings can sometimes lead to the formation of isomeric byproducts or products of elimination, although this is less common with the bulky tert-butoxide nucleophile. Any such byproducts would likely have distinct NMR spectra that would allow for their identification. -
Residual Solvents: The ¹H NMR spectrum is highly sensitive to the presence of residual solvents from the reaction or purification process (e.g., toluene, ethyl acetate, hexanes). These can be identified and quantified using the principles of qNMR.
Comparison with Alternative Analytical Techniques
While NMR is the cornerstone for structural elucidation and purity assessment, a multi-technique approach is often employed for comprehensive characterization. The following table and discussion compare NMR with other common analytical methods for the characterization of this compound.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations | Typical LOD/LOQ | Analysis Time | Relative Cost |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry, purity | Non-destructive, highly reproducible, quantitative without analyte-specific standards | Low sensitivity, requires higher sample concentration, expensive instrumentation | ~10-100 µmol/L (LOD) | 5 min - several hours | High |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns | High sensitivity, small sample requirement, can be coupled with chromatography (GC/LC-MS) | Does not distinguish isomers, ionization can be challenging for some molecules | pmol - fmol range | < 5 minutes | Medium to High |
| FTIR Spectroscopy | Presence of functional groups, bond vibrations | Fast, inexpensive, non-destructive, good for screening | Provides limited structural information, not ideal for complex mixtures or isomers | mg - µg range | < 2 minutes | Low |
| HPLC/UPLC | Purity, quantification, separation of mixtures | High resolution, high sensitivity (with appropriate detector), well-established for purity analysis | Requires analyte-specific reference standards for quantification, destructive | ng/mL - pg/mL range | 10-60 minutes | Medium |
| Gas Chromatography (GC) | Purity, quantification of volatile components, separation of mixtures | High resolution for volatile compounds, can be coupled with MS | Sample must be volatile and thermally stable, derivatization may be required | ng/mL - pg/mL range | < 30 minutes | Medium |
Mass Spectrometry (MS)
Mass spectrometry is an excellent complementary technique to NMR.[1] It provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine the elemental composition, further confirming the molecular formula. When coupled with gas chromatography (GC-MS), it is a powerful tool for separating and identifying volatile impurities. However, MS alone cannot distinguish between isomers, which is a key strength of NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and cost-effective technique for identifying the functional groups present in a molecule. For this compound, FTIR can confirm the presence of C-O, C-N, aromatic C-H, and aliphatic C-H bonds. It is a good screening tool but lacks the detailed structural information provided by NMR.
Chromatographic Techniques (HPLC and GC)
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the workhorses of purity analysis in the pharmaceutical industry.[8] They excel at separating the main component from impurities, allowing for their quantification. However, for accurate quantification, they typically require reference standards for each impurity. Furthermore, without coupling to a technique like mass spectrometry, they provide no structural information about the separated components.
Caption: Recommended analytical workflow for this compound.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following protocols should be followed.
NMR Sample Preparation and 1D/2D NMR Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound product.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Set up and run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets.[5]
-
Optimize the acquisition parameters (e.g., number of increments, relaxation delays) based on the sample concentration and the specific information required.
-
Quantitative NMR (qNMR) Protocol
-
Internal Standard Selection:
-
Choose a high-purity (>99.9%) internal standard that has sharp signals in a region of the ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
-
Sample Preparation:
-
Accurately weigh the internal standard and the this compound product into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using parameters optimized for quantification (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion
For the comprehensive characterization of this compound products, NMR spectroscopy is an indispensable tool. It provides an unparalleled level of structural detail, enabling unambiguous confirmation of the molecule's identity and connectivity. When employed in its quantitative mode (qNMR), it offers a highly accurate method for purity assessment. While other techniques such as mass spectrometry, FTIR, and chromatography provide valuable complementary information, they cannot replace the comprehensive insights offered by NMR. By following the structured analytical workflow and robust experimental protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable, and authoritative data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
- 1. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]
- 8. blog.brewerscience.com [blog.brewerscience.com]
A Comparative Guide to the Cost-Effectiveness of 2-(tert-Butoxy)pyridine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic protection of functional groups is a cornerstone of elegant and efficient molecular construction. The tert-butyl ester, a widely employed protecting group for carboxylic acids, offers robust stability across a range of reaction conditions and is readily cleaved under mild acidic conditions. Among the diverse reagents available for tert-butylation, 2-(tert-butoxy)pyridine has emerged as a notable contender. This guide provides a comprehensive analysis of the cost-effectiveness of this compound, comparing its performance, cost, and practicality against common alternatives, supported by experimental data and protocols.
Introduction: The Role of Pyridine Derivatives in Carboxylic Acid Protection
The protection of carboxylic acids is a frequent necessity in multi-step syntheses to prevent their interference with reactions targeting other functional groups. The ideal protecting group is easily introduced, stable to various reaction conditions, and selectively removed without affecting the rest of the molecule. The tert-butyl group is a popular choice for this purpose due to its steric bulk, which imparts stability towards nucleophiles and bases.
This compound serves as an efficient reagent for the tert-butylation of carboxylic acids, typically in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂).[1] This method offers a mild and rapid route to tert-butyl esters. However, its cost-effectiveness must be weighed against other established methods.
Cost Analysis: A Multi-faceted Perspective
A comprehensive cost analysis extends beyond the mere price-per-gram of a reagent. It encompasses the cost of starting materials for the reagent's synthesis, reaction efficiency, energy consumption, and downstream costs associated with purification and waste disposal.
Synthesis Cost of this compound
This compound is typically synthesized from 2-chloropyridine and potassium tert-butoxide. The reaction is often facilitated by a phase-transfer catalyst like 18-crown-6 in a suitable solvent such as toluene.
Table 1: Estimated Cost of Starting Materials for this compound Synthesis
| Reagent | Price per kg (approx.) | Molar Mass ( g/mol ) | Moles per kg |
| 2-Chloropyridine | $500 - $950 | 113.55 | 8.81 |
| Potassium tert-butoxide | $1,000 - $1,500 | 112.21 | 8.91 |
Note: Prices are approximate and can vary based on supplier and purity.
The synthesis of this compound involves heating the reactants, and the purification often requires column chromatography, adding to the overall cost and time.[2]
Comparative Reagent Costs
The primary alternatives to this compound for tert-butylation of carboxylic acids include di-tert-butyl dicarbonate (Boc-anhydride) and the direct use of tert-butyl alcohol with a strong acid catalyst.
Table 2: Comparative Costs of tert-Butylating Agents
| Reagent | Price per kg (approx.) |
| This compound | $3,600 (for 1g) - significantly higher at lab scale |
| Di-tert-butyl dicarbonate (Boc₂O) | $535 - $1,910 |
| tert-Butyl alcohol | $95 - $2,907 |
| Sulfuric acid (catalyst) | Relatively inexpensive |
Note: Prices are approximate and can vary based on supplier, purity, and scale.
From a raw material cost perspective, the use of tert-butyl alcohol with a catalytic amount of a strong acid like sulfuric acid is the most economical option. Di-tert-butyl dicarbonate is moderately priced, while this compound is the most expensive, particularly at a laboratory scale.
Performance Comparison: Yield, Scope, and Reaction Conditions
The true value of a synthetic method is a balance of cost and performance. This section compares the efficacy of this compound with its main alternatives.
This compound
This method is lauded for its mild reaction conditions and broad substrate scope. The use of BF₃·OEt₂ as a catalyst allows for the rapid esterification of a wide range of carboxylic acids, including those with sensitive functional groups, at room temperature.[1]
Key Advantages:
-
Mild Conditions: Avoids the use of strong, harsh acids.
-
High Yields: Often provides excellent yields for a variety of substrates.
-
Broad Scope: Effective for aromatic, aliphatic, and heteroaromatic carboxylic acids.
Limitations:
-
Reagent Cost: The high cost of this compound can be a significant drawback.
-
Byproducts: The reaction produces 2-hydroxypyridine, which needs to be removed during workup.
Di-tert-butyl Dicarbonate (Boc-anhydride)
The use of Boc-anhydride, typically with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a widely adopted method for esterification.[3][4]
Key Advantages:
-
Volatile Byproducts: The byproducts, tert-butanol and carbon dioxide, are volatile, simplifying purification.[3]
-
Good Yields: Generally provides good to excellent yields.
-
Milder than Strong Acids: Offers a less acidic alternative to methods employing sulfuric acid.
Limitations:
-
DMAP Toxicity: DMAP is toxic and requires careful handling.
-
Cost: While less expensive than this compound, it is more costly than using tert-butyl alcohol directly.
tert-Butyl Alcohol with Acid Catalysis
The Fischer esterification using an excess of tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid is a classical and cost-effective method.[5][6]
Key Advantages:
-
Low Reagent Cost: The starting materials are inexpensive and readily available.
-
Scalability: The simplicity of the reaction makes it amenable to large-scale synthesis.
Limitations:
-
Harsh Conditions: The use of strong acid can be incompatible with sensitive functional groups.
-
Equilibrium: The reaction is an equilibrium process, often requiring a large excess of the alcohol or removal of water to drive it to completion.
-
Low Yields with Tertiary Alcohols: The direct esterification with tertiary alcohols like tert-butanol can be low-yielding due to steric hindrance and the propensity for elimination.
Mitsunobu Reaction
For sterically hindered alcohols like tert-butanol, the Mitsunobu reaction offers an alternative route to esters. This reaction typically involves triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate.[7][8][9][10]
Key Advantages:
-
Inversion of Stereochemistry: Proceeds with inversion of configuration at the alcohol's stereocenter.
-
Mild Conditions: Generally carried out under neutral conditions at low temperatures.
Limitations:
-
Stoichiometric Byproducts: Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.
-
Reagent Cost and Hazards: The reagents (DEAD, DIAD) are hazardous and relatively expensive.
-
Substrate Scope: The acidity of the carboxylic acid is a critical factor for the reaction's success.
Table 3: Comparative Performance of tert-Butylation Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| This compound | This compound, BF₃·OEt₂ | Toluene, room temperature | Mild, high yields, broad scope | High reagent cost, byproduct removal |
| Boc-anhydride | (Boc)₂O, DMAP (cat.) | CH₂Cl₂, room temperature | Volatile byproducts, good yields | DMAP toxicity, moderate cost |
| Acid Catalysis | tert-Butyl alcohol, H₂SO₄ (cat.) | Excess t-BuOH, heat | Low cost, scalable | Harsh conditions, equilibrium limited |
| Mitsunobu Reaction | tert-Butyl alcohol, PPh₃, DEAD | THF, 0°C to room temperature | Mild, inversion of stereochemistry | Stoichiometric byproducts, reagent cost & hazards |
Experimental Protocols and Workflows
To provide a practical comparison, this section outlines representative experimental procedures for the tert-butylation of a generic carboxylic acid (R-COOH) using the discussed methods.
Workflow for Selecting a tert-Butylation Method
Caption: Decision workflow for selecting a tert-butylation method.
Protocol 1: tert-Butylation using this compound
-
To a solution of the carboxylic acid (1.0 mmol) in toluene (5 mL), add this compound (1.2 mmol).
-
Cool the mixture to 0 °C and add boron trifluoride etherate (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: tert-Butylation using Di-tert-butyl Dicarbonate
-
To a solution of the carboxylic acid (1.0 mmol) and 4-(dimethylamino)pyridine (0.1 mmol) in dichloromethane (5 mL), add di-tert-butyl dicarbonate (1.2 mmol).
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Experimental Workflow Diagram
Caption: General experimental workflow for tert-butylation of carboxylic acids.
Safety, Handling, and Waste Management
This compound: Handled under standard laboratory conditions. The byproduct, 2-hydroxypyridine, is a solid that needs to be disposed of appropriately.
Di-tert-butyl Dicarbonate: Can be a solid or liquid at room temperature and is moisture-sensitive. DMAP is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
tert-Butyl Alcohol and Sulfuric Acid: tert-Butyl alcohol is flammable. Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent, requiring careful handling and appropriate personal protective equipment. The neutralization of the strong acid during workup is an exothermic process.
Mitsunobu Reagents: DEAD and DIAD are toxic and potentially explosive and should be handled with caution. Triphenylphosphine oxide is a common byproduct that can sometimes be difficult to remove.
Conclusion and Recommendations
The choice of a tert-butylation reagent is a nuanced decision that depends on the specific requirements of the synthesis.
-
For cost-sensitive, large-scale syntheses with robust substrates, the direct acid-catalyzed esterification with tert-butyl alcohol remains the most economically viable option.
-
For laboratory-scale synthesis where mild conditions and ease of purification are paramount, di-tert-butyl dicarbonate with catalytic DMAP offers an excellent balance of performance and practicality, with its volatile byproducts being a significant advantage.
-
This compound finds its niche in situations where extremely mild conditions are required for highly sensitive substrates, and where the higher reagent cost is justifiable by the potential for a higher yield and cleaner reaction profile.
-
The Mitsunobu reaction is a specialized method, best reserved for cases where inversion of stereochemistry is desired or for particularly challenging sterically hindered substrates, provided the cost and purification challenges of the reagents are acceptable.
Ultimately, a thorough evaluation of the substrate's sensitivity, the scale of the reaction, budgetary constraints, and available purification capabilities will guide the synthetic chemist to the most cost-effective and efficient tert-butylation strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. lookchem.com [lookchem.com]
- 4. US5302748A - Esterification process - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
A Comparative Guide to Green Chemistry Metrics for 2-(tert-Butoxy)pyridine Synthesis Protocols
Introduction: The Imperative for Greener Synthesis
2-(tert-Butoxy)pyridine is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and specialty chemicals. Its synthesis, while crucial, presents an opportunity to apply the principles of green chemistry—a framework designed to minimize the environmental impact of chemical processes. For researchers, scientists, and professionals in drug development, optimizing synthetic routes not only for yield but also for sustainability is becoming a critical aspect of modern chemistry. Reductions in waste, energy consumption, and the use of hazardous materials lead to safer, more cost-effective, and environmentally responsible science.
This guide provides an in-depth comparison of two distinct synthetic protocols for this compound, viewed through the lens of key green chemistry metrics. We will dissect a traditional Williamson ether synthesis and a modern alternative employing phase-transfer catalysis, offering objective, data-driven insights into their relative performance.
Pillar 1: Understanding Core Green Chemistry Metrics
To objectively compare the "greenness" of a chemical process, we rely on quantitative metrics. While numerous metrics exist, this guide will focus on three fundamental, mass-based indicators that provide a clear picture of process efficiency and waste generation.[1][2]
-
Atom Economy (AE): Introduced by Barry Trost, Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product.[3] It represents the maximum possible efficiency of a reaction in a perfect scenario (100% yield) and does not account for solvents or reagents used in excess. A higher atom economy signifies a more efficient reaction design that generates fewer unwanted byproducts.
-
Formula: AE (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100
-
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste by quantifying the total mass of waste generated per unit mass of product.[4] It accounts for everything that does not end up in the final product, including solvents, unreacted starting materials, byproducts, and materials from workup and purification. A lower E-Factor is indicative of a greener process.
-
Formula: E-Factor = (Total Mass of Waste / Mass of Product)
-
Note: Waste = Total Mass of Inputs - Mass of Isolated Product
-
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that evaluates the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used to produce a specified mass of product.[5] It provides a holistic view of process efficiency from a manufacturing perspective. The ideal PMI is 1 (meaning only the product's mass is used), while a lower PMI value signifies a more sustainable and efficient process.
Pillar 2: Synthetic Protocol Analysis and Comparison
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis, starting from 2-chloropyridine and a source of tert-butoxide.[7] Below, we analyze two distinct approaches to this transformation.
Protocol A: Traditional Williamson Ether Synthesis in a Polar Aprotic Solvent
This protocol represents a conventional approach, relying on a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to facilitate the reaction between the ionic nucleophile and the aryl halide.[8][9] While effective, these solvents can be problematic due to their high boiling points, toxicity, and difficulties in removal and disposal.
Disclaimer: The following protocol is a representative construction based on typical conditions for this reaction class, as a detailed experimental procedure was not found in the initial literature search. Stoichiometry is matched to Protocol B for a fair comparison.
-
To a round-bottom flask, add potassium tert-butoxide (9.88 g, 88.07 mmol).
-
Add dry DMSO (100 mL) to the flask and stir until the base dissolves.
-
Add 2-chloropyridine (5.00 g, 44.04 mmol) to the solution.
-
Heat the reaction mixture to 110 °C and maintain for 15 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (200 mL).
-
Wash the organic phase sequentially with water (150 mL) and saturated brine (150 mL).
-
Dry the separated organic layer over anhydrous sodium sulfate (assumed 10 g).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (assumed 100 g silica) to yield this compound. (Yield is assumed to be comparable to Protocol B at 54%, yielding 3.59 g).
Protocol B: Phase-Transfer Catalyzed Williamson Ether Synthesis
This protocol utilizes a phase-transfer catalyst (PTC) to facilitate the reaction. A PTC, such as 18-crown-6, transports the nucleophile (tert-butoxide) from a solid or aqueous phase into the organic phase where the reaction occurs.[10][11][12] This can enable the use of less polar, more environmentally benign solvents like toluene and can improve reaction efficiency.
(Based on the procedure from ChemicalBook, CAS 83766-88-5)
-
A mixture of potassium tert-butoxide (9.88 g, 88.07 mmol) and 2-chloropyridine (5.00 g, 44.04 mmol) is dissolved in toluene (100 mL).
-
18-crown-6 (0.58 g, 2.20 mmol) is added as a phase transfer catalyst.
-
The reaction mixture is stirred and refluxed at 110 °C for 15 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (200 mL).
-
The solution is washed sequentially with water (150 mL) and saturated brine (150 mL).
-
The organic layer is separated, dried with anhydrous sodium sulfate (assumed 10 g), and concentrated under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography (assumed 100 g silica) to afford this compound (3.59 g, 54% yield).
Pillar 3: Quantitative Comparison and Data Analysis
To perform the calculations, we need the mass and density of all materials used. (Density of Toluene ≈ 0.867 g/mL; DMSO ≈ 1.1 g/mL; Ethyl Acetate ≈ 0.902 g/mL; Water = 1.0 g/mL; Brine ≈ 1.2 g/mL).
| Compound | Formula | MW ( g/mol ) | Role |
| 2-Chloropyridine | C₅H₄ClN | 113.54 | Reactant |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | Reactant |
| This compound | C₉H₁₃NO | 151.21 | Product |
| Potassium Chloride | KCl | 74.55 | Byproduct |
Atom Economy Calculation
The atom economy is identical for both protocols as they share the same core chemical transformation. AE (%) = [151.21 / (113.54 + 112.21)] x 100 = (151.21 / 225.75) x 100 = 66.98%
This value reveals that, even in a perfect reaction, approximately 33% of the reactant mass is converted into the potassium chloride byproduct, which is considered waste.
Comparative Metrics Table
| Metric | Protocol A (Traditional) | Protocol B (PTC) |
| Inputs | ||
| 2-Chloropyridine | 5.00 g | 5.00 g |
| Potassium tert-butoxide | 9.88 g | 9.88 g |
| Solvent | 110 g (100 mL DMSO) | 86.7 g (100 mL Toluene) |
| Catalyst | 0 g | 0.58 g (18-Crown-6) |
| Ethyl Acetate (Workup) | 180.4 g (200 mL) | 180.4 g (200 mL) |
| Water (Workup) | 150 g (150 mL) | 150 g (150 mL) |
| Brine (Workup) | 180 g (150 mL) | 180 g (150 mL) |
| Na₂SO₄ (Drying) | 10.0 g (assumed) | 10.0 g (assumed) |
| Silica Gel (Purification) | 100 g (assumed) | 100 g (assumed) |
| Total Mass In | 755.28 g | 732.56 g |
| Outputs | ||
| Product Mass (54% Yield) | 3.59 g | 3.59 g |
| Total Waste Mass | 751.69 g | 728.97 g |
| Calculated Metrics | ||
| Atom Economy (AE) | 66.98% | 66.98% |
| E-Factor | 209.38 | 203.06 |
| Process Mass Intensity (PMI) | 210.38 | 204.06 |
Analysis and Discussion
The data clearly demonstrates that Protocol B (Phase-Transfer Catalysis) is the greener methodology , albeit by a small margin in this specific example.
-
E-Factor and PMI: Protocol B shows a lower E-Factor (203.06 vs. 209.38) and PMI (204.06 vs. 210.38). This improvement is almost entirely due to the substitution of high-density DMSO with lower-density toluene as the primary reaction solvent. While the addition of a catalyst adds a small amount of mass, the savings from the solvent are greater. This highlights a key principle of green chemistry: solvent choice has a massive impact on overall process waste.[5]
-
Causality of Choices: The choice of 18-crown-6 in Protocol B is critical; it encapsulates the potassium ion, making the "naked" tert-butoxide anion more soluble and highly reactive in the non-polar toluene environment.[10] This avoids the need for a polar aprotic solvent like DMSO, which is harder to remove and considered less environmentally friendly.
-
Areas for Improvement: Both protocols have extremely high PMI values, indicating significant inefficiency. The primary contributors to this waste are not the reactants but the auxiliary materials used in the workup and purification steps—specifically the solvents (ethyl acetate, water, brine) and silica gel. A process that minimized or eliminated column chromatography and reduced solvent volumes during workup would see a dramatic improvement in its green metrics.
References
- 1. Process for the preparation of 2-chloropyridines (1992) | Guenther Cramm | 5 Citations [scispace.com]
- 2. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives | MDPI [mdpi.com]
- 5. This compound | 83766-88-5 [sigmaaldrich.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 10. This compound | 83766-88-5 [amp.chemicalbook.com]
- 11. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 12. This compound | 83766-88-5 [chemicalbook.com]
A Comparative Guide to the Quantitative Analysis of Reaction Kinetics: The Role of 2-(tert-Butoxy)pyridine and Other Hindered Pyridines
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug development and process optimization, a profound understanding of reaction kinetics is paramount. The ability to quantitatively analyze reaction rates, elucidate mechanisms, and identify key intermediates provides the foundational knowledge for developing robust, scalable, and efficient chemical syntheses. A critical aspect of many organic reactions is the precise control of proton concentration, often necessitating the use of non-nucleophilic bases. These reagents are designed to scavenge protons without interfering with electrophilic centers in the reaction mixture. This guide provides an in-depth comparison of 2-(tert-Butoxy)pyridine with other sterically hindered pyridines for applications in quantitative reaction kinetics, supported by experimental insights and comparative data.
The Crucial Role of Non-Nucleophilic Bases in Kinetic Studies
Many chemical transformations are sensitive to pH or are catalyzed by acids. In such systems, it is often desirable to maintain a constant concentration of a catalytically active species or to quench a reaction at a specific time point by neutralizing an acid. Standard bases like triethylamine or pyridine can act as nucleophiles, leading to unwanted side reactions that complicate kinetic analysis. Sterically hindered, non-nucleophilic bases mitigate this issue. The bulky substituents surrounding the basic nitrogen atom prevent it from attacking electrophilic carbons, while still allowing it to accept a proton.[1][2]
This compound, with its tert-butoxy group positioned ortho to the nitrogen, is structurally poised to act as a non-nucleophilic base. While not as extensively characterized in the literature for this specific purpose as other hindered pyridines, its chemical structure invites a comparative analysis against more established alternatives.
A Comparative Analysis of Hindered Pyridines
For a comprehensive understanding, we will compare this compound with two well-established non-nucleophilic bases: 2,6-di-tert-butylpyridine and 2,6-di-tert-butyl-4-methylpyridine.[3][4]
| Feature | This compound | 2,6-di-tert-butylpyridine | 2,6-di-tert-butyl-4-methylpyridine |
| Structure | A pyridine ring with one ortho tert-butoxy group. | A pyridine ring with two ortho tert-butyl groups.[4] | A pyridine ring with two ortho tert-butyl groups and a para methyl group.[3] |
| Steric Hindrance | Moderate | High[4] | High[3] |
| pKa of Conjugate Acid | ~4.25 (Predicted) | 3.58[1] | Not readily available, but expected to be slightly higher than 2,6-di-tert-butylpyridine due to the electron-donating methyl group. |
| Monitoring Technique | UV-Vis Spectroscopy (monitoring disappearance of a reactant or appearance of a product) | UV-Vis Spectroscopy, GC, NMR | UV-Vis Spectroscopy, GC, NMR |
| Key Advantages | Potentially different solubility profile due to the oxygen atom. | Well-characterized, commercially available, and proven efficacy as a non-nucleophilic base. | Increased basicity compared to 2,6-di-tert-butylpyridine. |
| Potential Limitations | Limited literature on its application in kinetics. Potential for side reactions involving the tert-butoxy group under harsh conditions. | Relatively weak base.[5] | Similar to 2,6-di-tert-butylpyridine. |
Causality Behind Experimental Choices: Why Steric Hindrance Matters
The choice of a non-nucleophilic base is dictated by the specific requirements of the reaction under investigation. The degree of steric hindrance is a critical parameter.
-
High Steric Hindrance (e.g., 2,6-di-tert-butylpyridine): Ideal for reactions with highly electrophilic centers where even minimal nucleophilic attack is detrimental. The two bulky tert-butyl groups effectively shield the nitrogen atom from participating in substitution reactions.[4]
-
Moderate Steric Hindrance (e.g., this compound): May be suitable for systems with less reactive electrophiles. The single tert-butoxy group provides significant but not complete shielding.
The basicity of the hindered pyridine is another crucial factor. A base must be strong enough to neutralize the acid present but not so strong as to deprotonate other species in the reaction mixture, which could open up alternative reaction pathways.
Experimental Protocol: A Self-Validating System for Kinetic Analysis
The following protocol outlines a general method for the quantitative analysis of an acid-catalyzed reaction using a hindered pyridine as a non-nucleophilic base. This protocol is designed to be self-validating by incorporating control experiments.
Objective: To determine the rate constant of an acid-catalyzed hydrolysis of an ester.
Materials:
-
Ester substrate
-
Anhydrous solvent (e.g., acetonitrile)
-
Acid catalyst (e.g., triflic acid)
-
Hindered pyridine (e.g., this compound or 2,6-di-tert-butylpyridine)
-
Internal standard for chromatography (if using GC or HPLC)
-
UV-Vis spectrophotometer, GC, or HPLC instrument
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the ester substrate in the anhydrous solvent.
-
Prepare a stock solution of the acid catalyst in the anhydrous solvent.
-
Prepare a series of stock solutions of the hindered pyridine in the anhydrous solvent at different concentrations.
-
-
Kinetic Runs:
-
Equilibrate the reaction vessel to the desired temperature.
-
To the reaction vessel, add the ester stock solution and the hindered pyridine stock solution.
-
Initiate the reaction by adding the acid catalyst stock solution.
-
At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large excess of a stronger base or by rapid dilution).
-
Analyze the quenched aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy to monitor the disappearance of the ester or the appearance of the product, or GC/HPLC to determine the concentration of the ester relative to an internal standard).
-
-
Data Analysis:
-
Plot the concentration of the ester as a function of time.
-
From the plot, determine the initial rate of the reaction.
-
Repeat the experiment with different concentrations of the hindered pyridine to determine the order of the reaction with respect to the base.
-
-
Control Experiments (for Self-Validation):
-
Run the reaction without the acid catalyst to confirm that the reaction is indeed acid-catalyzed.
-
Run the reaction without the ester to check for any potential side reactions between the acid and the hindered pyridine.
-
Run the reaction with a nucleophilic base (e.g., pyridine) to observe and quantify any side reactions.
-
Visualizing the Workflow and Mechanism
Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis using a hindered pyridine.
Role of a Hindered Pyridine in a Reaction
Caption: Role of a hindered pyridine as a non-nucleophilic proton scavenger.
Conclusion
While this compound is not a widely documented non-nucleophilic base for kinetic analysis, its structure suggests potential utility in this role. By comparing it to well-established alternatives like 2,6-di-tert-butylpyridine, researchers can make informed decisions based on the specific steric and electronic requirements of their reaction systems. The provided experimental framework offers a robust starting point for quantitatively evaluating the efficacy of this compound and other hindered pyridines in controlling reaction kinetics, a critical step in the development of efficient and selective chemical processes in the pharmaceutical industry.[6][7]
References
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(tert-Butoxy)pyridine
Navigating the complexities of chemical synthesis and drug development demands a rigorous commitment to safety, extending from the initial reaction setup to the final disposal of waste. 2-(tert-Butoxy)pyridine, a common building block in medicinal chemistry, requires meticulous handling due to its hazardous properties. This guide provides a comprehensive, step-by-step operational plan for its safe management and disposal, ensuring the protection of laboratory personnel and the environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to be a self-validating system for your laboratory's chemical hygiene plan.
Section 1: Hazard Assessment and Waste Identification
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a hazardous substance. While specific toxicological data may be limited, the hazards can be reliably inferred from its chemical structure—a pyridine ring—and data from supplier Safety Data Sheets (SDS).
The compound is known to be a combustible liquid that can cause significant irritation.[1] Based on available GHS classifications for this and structurally similar compounds, it should be handled as a substance that is harmful if swallowed, and causes skin, eye, and respiratory irritation.[2][3][4] Therefore, all waste streams containing this compound, including residual amounts in containers, contaminated labware (e.g., pipette tips, silica gel), and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[5]
| Property | Information | Reference(s) |
| Chemical Name | This compound | [3] |
| Synonyms | tert-butyl 2-pyridinyl ether | [4] |
| CAS Number | 83766-88-5 | [3] |
| Physical Form | Clear, colorless to slightly pale yellow liquid | [4] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3][6] |
| Signal Word | Warning | [1][3][6] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319/H320: Causes serious eye irritationH335: May cause respiratory irritationH227: Combustible liquid | [1][2][3][4] |
| Precautionary Statements | P261, P264, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P501 | [1][3] |
Section 2: Personnel Protection and Engineering Controls
To mitigate the risks identified, a combination of engineering controls and appropriate PPE is required. The causality is clear: preventing exposure is the most effective safety measure.
-
Engineering Controls : All handling of this compound, including weighing, transferring, and adding to reactions, must be performed within a properly functioning and certified laboratory chemical fume hood.[7] An emergency eyewash station and safety shower must be located within a 10-second travel distance of the work area.[7][8]
-
Personal Protective Equipment (PPE) : The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against splashes and vapors causing serious eye irritation.[7][8] |
| Hand Protection | Butyl rubber or other appropriate chemical-resistant gloves. | Prevents skin contact and irritation. Nitrile gloves may offer limited protection and should be avoided for prolonged contact.[7] Always consult the glove manufacturer's compatibility chart. |
| Body Protection | A fully buttoned, long-sleeved lab coat. | Protects skin and personal clothing from contamination.[7] |
Section 3: Step-by-Step Waste Collection and Disposal Protocol
Proper segregation and containment of chemical waste at the point of generation are crucial for safe and compliant disposal. Never mix incompatible waste streams.
Step 1: Waste Segregation and Container Selection
-
Liquid Waste : Collect all liquid waste containing this compound, including reaction mother liquors and solvent rinses, in a designated, sealable, and airtight hazardous waste container.[7] The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.
-
Solid Waste : All contaminated solid materials, such as used silica gel from chromatography, contaminated weigh boats, and disposable labware, must be collected in a separate, dedicated hazardous waste container for solids.[5]
-
Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag or container.[5]
Step 2: Labeling
Immediately upon adding the first quantity of waste, label the container clearly.[7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste" (and other components if it's a mixture)
-
The date of generation
-
An indication of the hazards (e.g., "Irritant," "Combustible")
Step 3: Storage
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][9] Keep containers away from heat and sources of ignition.[1]
Step 4: Final Disposal
When the waste container is full or no longer in use, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Pyridine-based wastes are typically disposed of via high-temperature incineration.[10] It is the responsibility of the waste generator to ensure that all waste is properly characterized and disposed of in accordance with all federal, state, and local regulations.[8][11]
Section 4: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your supervisor.
-
Control Ignition Sources : If safe to do so, remove all sources of ignition from the area.[1]
-
Don PPE : Before attempting cleanup, don the appropriate PPE as described in Section 2.
-
Containment & Cleanup : For small spills, contain the liquid with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[7][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][5]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[5]
-
Reporting : Report the incident to your supervisor and EHS department as per your institution's policy.
Caption: Spill Response Workflow for this compound.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For this compound, this entails a clear understanding of its hazards, the consistent use of engineering controls and PPE, and adherence to a systematic disposal protocol. By integrating these procedures into your daily laboratory operations, you build a culture of safety and ensure compliance, protecting yourself, your colleagues, and the integrity of your research environment.
References
- 1. aksci.com [aksci.com]
- 2. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 83766-88-5 [sigmaaldrich.com]
- 4. This compound | 83766-88-5 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 83766-88-5 [chemicalbook.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(tert-Butoxy)pyridine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. 2-(tert-Butoxy)pyridine, a valuable building block in organic synthesis, requires meticulous handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, experience-driven understanding of the personal protective equipment (PPE) required for its safe handling. Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring both the integrity of your research and the well-being of your team.
Hazard Identification: Understanding the Risks
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A) : Can cause serious and potentially damaging eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation if inhaled.[1]
-
Harmful if Swallowed (Acute Toxicity, Oral - Category 4) [3]
These classifications are not merely regulatory labels; they are indicators of potential harm that dictate our choice of protective barriers. The causality is direct: to prevent skin and eye irritation, we must use appropriate gloves and eye protection. To avoid respiratory tract irritation, we must control vapors through proper ventilation and, when necessary, respiratory protection.
Selecting Your Personal Protective Equipment: An In-Depth Analysis
The selection of PPE is a critical control measure. The following recommendations are based on the known hazards of this compound and general best practices for handling pyridine derivatives.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement : Chemical splash goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards.[4]
-
Enhanced Protection : When there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance, a full-face shield should be worn in addition to chemical splash goggles. The face shield provides a broader barrier, protecting the entire face from splashes.
Skin Protection: Beyond the Basics
Protecting the skin from this compound involves a two-pronged approach: appropriate gloves and a protective lab coat.
Gloves: A Material-Specific Approach
The choice of glove material is critical and should be based on chemical compatibility. For pyridine and its derivatives, not all common laboratory gloves offer adequate protection.
| Glove Material | Recommendation for this compound | Rationale |
| Butyl Rubber | Highly Recommended | Offers excellent resistance to a wide range of chemicals, including many ketones, esters, and acids that may be used in conjunction with pyridine derivatives.[5][6] |
| Neoprene | Recommended | Provides good resistance to a broad spectrum of chemicals, including some acids, bases, and alcohols.[7][8] |
| Nitrile Rubber | Use with Caution (Short-Term/Incidental Contact Only) | While a common choice in laboratories, some sources indicate poor resistance of nitrile to pyridine.[9][10] It is crucial to note that thin, disposable nitrile gloves are intended for incidental splash protection and should be removed and replaced immediately upon contamination.[10][11] For any task involving more than incidental contact, a more robust glove material is advised. |
| Latex (Natural Rubber) | Not Recommended | Generally offers poor resistance to organic solvents and is not a suitable choice for handling this compound.[7][11] |
It is imperative to always consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use.
Protective Clothing
A standard cotton lab coat may not provide sufficient protection against a significant spill of this compound.
-
Standard Use : A clean, fully buttoned lab coat made of a material with low permeability, such as polyester or a cotton/polyester blend.
-
Higher Risk Procedures : For tasks with a higher risk of splashing, consider a chemically resistant apron or a lab coat made of a barrier material like Tyvek.
Respiratory Protection
Engineering controls, primarily the use of a certified chemical fume hood, are the first line of defense against respiratory exposure.[5][12]
-
When to Use a Respirator : Respiratory protection should be used if work cannot be conducted in a fume hood, if ventilation is inadequate, or during the cleanup of a large spill.
-
Type of Respirator : For short-term interventions, a full-face mask with a combination filter suitable for organic vapors is recommended.[13] For longer-duration tasks, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be considered.[13] All respirator use must be in accordance with a comprehensive respiratory protection program, including medical clearance and fit testing.[5]
Procedural Guidance: A Step-by-Step Approach to Safety
A self-validating safety protocol involves a series of checks and deliberate actions at each stage of handling.
Safe Handling Workflow
Caption: A workflow for the safe handling of this compound.
Experimental Protocol: Decontamination of a Small Spill
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Ensure Proper PPE : Ensure you are wearing the appropriate PPE as outlined above. If not, evacuate and do not attempt to clean the spill.
-
Contain the Spill : Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill.[12]
-
Collect Absorbent Material : Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.
-
Clean the Area : Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of Cleaning Materials : All materials used for cleanup should be disposed of as hazardous waste.
-
Report the Spill : Report the incident to your laboratory supervisor or Environmental Health & Safety department.
Emergency Response: A Clear Plan of Action
In the event of an accidental exposure, a swift and correct response is crucial.
Emergency Response Protocol
Caption: Decision-making workflow for accidental exposure to this compound.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle. Pyridine and its derivatives are considered hazardous waste.[1]
Operational Plan for Disposal
-
Waste Segregation :
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Solid Waste : All contaminated solid waste, including gloves, absorbent materials, and empty containers, must be collected in a separate, clearly labeled hazardous waste container.
-
-
Container Management :
-
Use containers that are compatible with this compound.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area.
-
-
Disposal Method :
-
The recommended method for the disposal of pyridine waste is controlled incineration in a facility equipped with afterburners and scrubbers to manage harmful emissions.[1][14]
-
Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[1]
-
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring a culture of safety and scientific excellence.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. media.laballey.com [media.laballey.com]
- 4. carlroth.com [carlroth.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. yourglovesource.com [yourglovesource.com]
- 9. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 10. fishersci.com [fishersci.com]
- 11. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. Gas detectors and respiratory protection equipments C5H5N (pyridine), CAS number 110-86-1 [en.gazfinder.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
